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Foundational

A Technical Guide to the Dual CCR2/CCR5 Antagonism of TAK-652 (Cenicriviroc)

Abstract TAK-652, also known as Cenicriviroc (CVC), is a potent, orally bioavailable small-molecule antagonist of two critical chemokine receptors: C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

TAK-652, also known as Cenicriviroc (CVC), is a potent, orally bioavailable small-molecule antagonist of two critical chemokine receptors: C-C chemokine receptor 2 (CCR2) and C-C chemokine receptor 5 (CCR5).[1][2] These receptors are key mediators in the trafficking of immune cells, playing pivotal roles in inflammatory processes, fibrosis, and viral pathogenesis.[3][4] This technical guide provides an in-depth examination of the mechanism of action of TAK-652, detailing the scientific rationale for dual receptor antagonism and the core experimental methodologies used to characterize its activity. We will explore the specific signaling pathways of CCR2 and CCR5, present detailed protocols for assays that validate the binding affinity and functional antagonism of TAK-652, and synthesize this information to provide a comprehensive mechanistic overview for researchers, scientists, and drug development professionals.

Part 1: The Rationale for Dual CCR2/CCR5 Antagonism

The simultaneous targeting of CCR2 and CCR5 is a strategic approach rooted in the overlapping and distinct roles these receptors play in human pathophysiology.

The Role of C-C Chemokine Receptor 5 (CCR5)

CCR5 is a G-protein coupled receptor (GPCR) primarily expressed on T-cells, macrophages, and dendritic cells.[5] Its primary function is to regulate the migration and activation of these cells in response to its natural ligands, including RANTES (CCL5), Macrophage Inflammatory Protein-1α (MIP-1α/CCL3), and MIP-1β (CCL4).[4][6] Beyond its role in general inflammation, CCR5 gained significant attention as the principal co-receptor, alongside CD4, for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[4][7] Antagonism of CCR5 physically blocks this interaction, preventing viral entry.[8]

Upon ligand binding, CCR5 activates intracellular signaling cascades through G-proteins, leading to downstream effects like calcium mobilization, activation of Protein Kinase C (PKC), and ultimately, chemotaxis.[9][10] The receptor's activity is tightly regulated by processes involving G-protein-coupled Receptor Kinase (GRK)-dependent phosphorylation and β-arrestin-mediated internalization.[5]

CCR5_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR5 CCR5 Receptor G_protein G-protein (Gi/o) CCR5->G_protein Activates PLC PLC G_protein->PLC Activates MAPK MAPK Pathway (p38, JNK) G_protein->MAPK Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Ligand CCL3, CCL4, CCL5 (RANTES, MIP-1α/β) or HIV-1 gp120 Ligand->CCR5 Binds PKC PKC Activation Ca_Mobilization->PKC Chemotaxis Chemotaxis & Inflammatory Response PKC->Chemotaxis MAPK->Chemotaxis

Caption: Simplified CCR5 signaling cascade.
The Role of C-C Chemokine Receptor 2 (CCR2)

CCR2 and its primary ligand, Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), form a critical signaling axis for the recruitment of monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs) from the bone marrow to sites of inflammation, tissue injury, and tumors.[3][11] This axis is deeply implicated in a wide array of chronic inflammatory and fibrotic diseases, including non-alcoholic steatohepatitis (NASH), diabetic nephropathy, and atherosclerosis.[3][12] In oncology, the CCL2-CCR2 axis promotes tumor growth, angiogenesis, and metastasis by recruiting tumor-associated macrophages (TAMs) and other immunosuppressive cells to the tumor microenvironment.[13][14]

Similar to CCR5, CCR2 is a GPCR that, upon activation by CCL2, triggers G-protein-mediated signaling, activating pathways such as PI3K/Akt and MAPK, which are vital for cell survival, proliferation, and migration.[3][13]

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CCR2 CCR2 Receptor G_protein G-protein CCR2->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK/p38 Pathway G_protein->MAPK JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Ligand CCL2 (MCP-1) CCL7, CCL8, etc. Ligand->CCR2 Binds Cell_Response Monocyte Recruitment, Survival, Proliferation PI3K_Akt->Cell_Response MAPK->Cell_Response JAK_STAT->Cell_Response

Caption: Key signaling pathways activated by the CCR2 receptor.
The Synergistic Potential of Dual Blockade

Targeting both receptors simultaneously with a single molecule offers a compelling therapeutic advantage. Many complex diseases, particularly those involving chronic inflammation and fibrosis, are driven by the recruitment of multiple leukocyte subsets. For instance, in liver fibrosis (NASH), both CCR2-driven monocyte recruitment and CCR5-mediated activation of macrophages and T-cells contribute to disease progression. In the context of HIV, while CCR5 blockade directly inhibits viral entry, the chronic inflammation and associated comorbidities (e.g., cardiovascular disease) seen in patients are often linked to CCR2-mediated pathways.[15] A dual antagonist like TAK-652 can therefore address both the direct viral threat and the underlying inflammatory pathology.[15]

Part 2: TAK-652 (Cenicriviroc): A Molecular Overview

Chemical Properties and Development

TAK-652, or Cenicriviroc, is a non-peptide small molecule developed by Takeda Pharmaceutical Company.[16] It emerged from a medicinal chemistry program that sought to improve upon an earlier CCR5 antagonist, TAK-779.[6] While potent, TAK-779 suffered from poor oral bioavailability, limiting its clinical development.[6] TAK-652 was designed as an orally bioavailable derivative, and during its characterization, it was discovered to possess potent antagonistic activity against both CCR2 and CCR5.[6][17]

PropertyValue
Chemical Name (S)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-(4-{[(1-propyl-1H-imidazol-5-yl)methyl]sulfinyl}phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide
Molecular Formula C₄₁H₅₂N₄O₄S
Molar Mass 696.95 g·mol⁻¹
Synonyms Cenicriviroc, CVC, TBR-652
Mechanism Dual CCR2 / CCR5 Antagonist

Part 3: Elucidating the Mechanism of Action: Core Experimental Methodologies

A multi-assay approach is required to fully characterize a dual receptor antagonist. The following protocols represent a self-validating system where binding affinity is correlated with functional inhibition of downstream signaling and cellular responses.

Receptor Binding Affinity and Selectivity

Objective: To quantify the binding affinity of TAK-652 to CCR2 and CCR5 and to assess its selectivity against other related chemokine receptors.

Methodology: Radioligand Competition Binding Assay This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor. The concentration at which the compound displaces 50% of the radioligand is the IC50 value, which is used to calculate the binding affinity constant (Ki).

Experimental Protocol:

  • Cell Culture: Utilize Chinese Hamster Ovary (CHO) cells stably transfected to express high levels of either human CCR2b or CCR5.[6] Culture cells to ~90% confluency in Ham's F-12 medium supplemented with 10% FBS and a selection antibiotic (e.g., G418).

  • Membrane Preparation: Harvest cells, wash with PBS, and lyse via hypotonic shock. Homogenize the cell pellet and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of radioligand. For CCR5, use [¹²⁵I]-MIP-1α or [¹²⁵I]-RANTES. For CCR2, use [¹²⁵I]-MCP-1.[6]

    • Add serial dilutions of TAK-652 (e.g., from 0.01 nM to 10 µM).

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubation & Separation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium. Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters to remove unbound radioactivity. Measure the radioactivity retained on each filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of TAK-652. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Causality & Validation: This assay provides direct evidence of target engagement. By testing against a panel of other chemokine receptors (CCR1, CCR3, CXCR4, etc.), the selectivity of TAK-652 can be established, confirming it does not have significant off-target effects on related receptors.[6]

Binding_Assay_Workflow Start Prepare CHO cell membranes expressing CCR2 or CCR5 Step1 Incubate membranes with: 1. Radioligand ([¹²⁵I]-CCL5/CCL2) 2. Serial dilutions of TAK-652 Start->Step1 Step2 Separate bound from free ligand (Filtration) Step1->Step2 Step3 Quantify bound radioactivity (Gamma Counter) Step2->Step3 Step4 Calculate IC50/Ki values Step3->Step4

Caption: Workflow for a radioligand competition binding assay.

Data Presentation: Binding Affinity of TAK-652

ReceptorLigand DisplacedIC50 (nM)
CCR5 RANTES, MIP-1α, MIP-1β~1-5[6]
CCR2b MCP-1 (CCL2)~3-6[6]
Other Receptors (e.g., CCR1, CCR3, CXCR4)>1000 (Limited inhibition)[6]
Note: IC50 values are approximate and can vary based on specific assay conditions.
Functional Antagonism: Inhibition of Chemotaxis

Objective: To demonstrate that TAK-652's binding to CCR2 and CCR5 functionally inhibits the chemokine-induced migration of primary human immune cells.

Methodology: Transwell Chemotaxis Assay This assay mimics the physiological process of cell migration toward a chemoattractant gradient.

Experimental Protocol:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation. PBMCs are a natural source of monocytes (expressing CCR2) and T-lymphocytes (expressing CCR5).

  • Assay Setup:

    • Use a 24-well plate with Transwell inserts (e.g., 5 µm pore size).

    • In the lower chamber, add assay medium containing a specific chemokine. Use MCP-1 (CCL2) to stimulate CCR2-mediated migration or RANTES (CCL5) for CCR5-mediated migration.

    • Add serial dilutions of TAK-652 to the lower chambers.

  • Cell Migration: Resuspend the isolated PBMCs in assay medium and add them to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing cells to migrate through the porous membrane toward the chemokine gradient in the lower chamber.

  • Quantification:

    • Remove the inserts. Collect the cells that have migrated into the lower chamber.

    • Quantify the migrated cells using a flow cytometer or by lysing the cells and measuring the activity of a cellular enzyme (e.g., acid phosphatase).

  • Data Analysis: Calculate the percentage of inhibition of migration for each concentration of TAK-652 compared to the chemokine-only control. Determine the IC50 for chemotaxis inhibition.

Causality & Validation: This functional assay validates the binding data. By showing that TAK-652 blocks migration induced by a CCR2-specific ligand (CCL2) and a CCR5-specific ligand (CCL5), it confirms that the molecule is not just binding but is a true antagonist of receptor function.[18]

Antiviral Activity: HIV-1 Entry Inhibition

Objective: To specifically demonstrate the inhibition of CCR5-mediated HIV-1 entry and replication.

Methodology: In Vitro HIV-1 Replication Assay

Experimental Protocol:

  • Cell Preparation: Isolate PBMCs and stimulate them with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 3 days to activate T-cells, making them susceptible to HIV-1 infection.

  • Infection:

    • Seed the activated PBMCs in a 96-well plate.

    • Pre-incubate the cells with serial dilutions of TAK-652 for 1 hour.

    • Add a known amount of an R5-tropic HIV-1 strain (e.g., JR-FL or clinical isolates).

    • As a control for specificity, run parallel experiments using a CXCR4-tropic (X4) HIV-1 strain. TAK-652 should show no activity against X4 viruses.[6][19]

  • Culture: Incubate the infected cells for 7 days, replacing the medium (containing the corresponding concentration of TAK-652) every 3-4 days.

  • Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Measure the amount of HIV-1 p24 core antigen in the supernatant using a commercial ELISA kit. The p24 level is directly proportional to the amount of viral replication.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each drug concentration. Determine the 50% and 90% effective concentrations (EC50 and EC90).

Causality & Validation: This assay provides definitive proof of the anti-HIV-1 mechanism. The high potency against R5 strains and complete lack of activity against X4 strains unequivocally demonstrates that TAK-652's antiviral effect is mediated specifically through the blockade of the CCR5 co-receptor.[6]

Data Presentation: Anti-HIV-1 Activity of TAK-652

Virus TypeEC50 (nM)EC90 (nM)
R5 HIV-1 Clinical Isolates (Mean) 0.024 - 0.0890.13 - 0.36
X4 HIV-1 Strains >1000 (Inactive)>1000 (Inactive)
Data derived from studies on various R5 and X4 HIV-1 strains in PBMCs.

Part 4: The Dual Antagonist in Action: A Mechanistic Synthesis

TAK-652 functions as a non-competitive allosteric inhibitor.[7] It binds to a transmembrane cavity within the CCR2 and CCR5 receptors, distinct from the site where the natural chemokine ligands bind.[7] This binding induces a conformational change in the receptor, preventing the receptor from adopting the active state required for G-protein coupling and downstream signaling. In the case of HIV-1, this conformational change also prevents the viral gp120 envelope protein from engaging with CCR5, thereby blocking membrane fusion and viral entry.[7][8]

MOA_Diagram cluster_ccr2 CCR2 Pathway cluster_ccr5 CCR5 Pathway TAK652 TAK-652 (Cenicriviroc) CCR2 CCR2 Receptor TAK652->CCR2 Binds & Inhibits CCR5 CCR5 Receptor TAK652->CCR5 Binds & Inhibits CCL2 CCL2 (MCP-1) CCL2->CCR2 Monocyte_Migration Monocyte/Macrophage Recruitment (Inflammation, Fibrosis) CCR2->Monocyte_Migration Signaling CCL5 CCL5, MIP-1α/β (RANTES) CCL5->CCR5 HIV R5 HIV-1 gp120 HIV->CCR5 Cell_Response T-Cell/Macrophage Activation & Migration CCR5->Cell_Response Signaling HIV_Entry HIV-1 Viral Entry CCR5->HIV_Entry Co-receptor function

Caption: TAK-652 simultaneously blocks CCR2 and CCR5 signaling and function.

Part 5: Therapeutic Context and Future Directions

The dual antagonism of TAK-652 has positioned it as a unique therapeutic candidate for complex diseases. It has undergone clinical development for HIV-1 infection, where it offers the dual benefit of direct antiviral activity and potential reduction of chronic inflammation.[15][20] More recently, its potent anti-inflammatory and anti-fibrotic effects, driven by the combined blockade of monocyte recruitment (CCR2) and macrophage activation (CCR5), have led to its investigation in Phase III clinical trials for liver fibrosis in adults with non-alcoholic steatohepatitis (NASH). The ability of a single molecule to interrupt two distinct but often synergistic pathological pathways represents a powerful and efficient strategy in modern drug development.

References

  • Baba, M., Takashima, K., Miyake, H., et al. (2005). TAK-652 Inhibits CCR5-Mediated Human Immunodeficiency Virus Type 1 Infection In Vitro and Has Favorable Pharmacokinetics in Humans. Antimicrobial Agents and Chemotherapy, 49(11), 4584–4591. [Link]

  • Gou, Q., et al. (2020). Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting. Journal of Cellular and Molecular Medicine. [Link]

  • Li, M., et al. (2023). CCL2/CCR2 signaling pathway in tumorigenesis and metastasis (Review). Oncology Letters. [Link]

  • Wang, Y., & He, C. (2023). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Frontiers in Immunology. [Link]

  • Mousavi, T., et al. (2024). Targeting the CCL2–CCR2 signaling pathway: potential implications of statins beyond cardiovascular diseases. Journal of Pharmacy and Pharmacology. [Link]

  • American Physiological Society. (2014). CCR5 is a required signaling receptor for macrophage expression of inflammatory genes in response to viral double-stranded RNA. American Journal of Physiology-Cell Physiology. [Link]

  • QIAGEN. (n.d.). CCR5 Signaling in Macrophages. GeneGlobe. Retrieved from [Link]

  • Oppermann, M. (2004). Chemokine receptor CCR5: insights into structure, function, and regulation. Cellular Signalling, 16(11), 1201-1210. [Link]

  • ResearchGate. (n.d.). CCR5 structure and intracellular signaling pathway. ResearchGate. Retrieved from [Link]

  • TheBodyPro. (2013). A Clinical Overview of Cenicriviroc. TheBodyPro. Retrieved from [Link]

  • Briz, V., Poveda, E., & Soriano, V. (2006). HIV entry inhibitors: mechanisms of action and resistance pathways. Journal of Antimicrobial Chemotherapy, 57(4), 619–627. [Link]

  • Lim, S. Y., Yuzhalin, A. E., Gordon-Weeks, A. N., & Muschel, R. J. (2016). Targeting the CCL2-CCR2 signaling axis in cancer metastasis. Oncotarget, 7(19), 28697–28710. [Link]

  • Veljkovic, V., et al. (2012). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs. [Link]

  • Wikipedia. (n.d.). Cenicriviroc. Wikipedia. Retrieved from [Link]

  • Portilla, S. D., & El-Fakahany, E. E. (2013). Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview. Current Medicinal Chemistry. [Link]

  • Garin, A., et al. (2013). Chemokine receptor antagonist development. Methods in Molecular Biology. [Link]

  • Baba, M., et al. (2005). TAK-652 inhibits CCR5-mediated human immunodeficiency virus type 1 infection in vitro and has favorable pharmacokinetics in humans. Antimicrobial Agents and Chemotherapy. [Link]

  • Inxight Drugs. (n.d.). CENICRIVIROC MESYLATE. Inxight Drugs. Retrieved from [Link]

  • Schoofs, G., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of Visualized Experiments. [Link]

  • ResearchGate. (n.d.). TAK-652, a Novel CCR5 Inhibitor, has Favourable Drug Interactions with other Antiretrovirals in Vitro. ResearchGate. Retrieved from [Link]

  • TheBodyPro. (2010). Cenicriviroc for Inflammation and HIV. TheBodyPro. Retrieved from [Link]

  • Widdowson, K. L., et al. (2004). Evaluation of Potent and Selective Small-Molecule Antagonists for the CXCR2 Chemokine Receptor. Journal of Medicinal Chemistry. [Link]

  • Hesselgesser, J., et al. (1998). Identification and Characterization of Small Molecule Functional Antagonists of the CCR1 Chemokine Receptor. Journal of Biological Chemistry. [Link]

  • Shiraishi, M., et al. (2005). Discovery of Highly Potent, Orally Active CCR5 Antagonist TAK-652 as an Anti-HIV-1 Agent. Bioorganic & Medicinal Chemistry. [Link]

  • Johnson, Z., et al. (2013). Chemokine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • HIV i-Base. (2011). The antiretroviral pipeline. HIV i-Base. Retrieved from [Link]

Sources

Exploratory

TBR-652 (Cenicriviroc): Pharmacological Profiling, Binding Affinity, and IC50 Dynamics of a Dual CCR2/CCR5 Antagonist

Executive Summary TBR-652, widely known in clinical literature as Cenicriviroc (CVC) or TAK-652, is a highly potent, orally bioavailable small-molecule antagonist that dually targets the C-C chemokine receptors CCR2 and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

TBR-652, widely known in clinical literature as Cenicriviroc (CVC) or TAK-652, is a highly potent, orally bioavailable small-molecule antagonist that dually targets the C-C chemokine receptors CCR2 and CCR5[1]. Originally developed as an antiretroviral entry inhibitor for HIV-1, its profound ability to halt monocyte and macrophage recruitment has repositioned it as a premier immunomodulatory candidate for fibrotic and inflammatory diseases, including non-alcoholic steatohepatitis (NASH) and severe respiratory distress syndromes[1].

This technical guide provides an in-depth analysis of TBR-652’s receptor pharmacology, binding affinities, and the rigorous experimental methodologies required to validate its IC50​ and Ki​ values in a laboratory setting.

Mechanistic Rationale: The Synergy of Dual Antagonism

Chemokine receptors are G protein-coupled receptors (GPCRs) responsible for directing immune cell trafficking[2]. The therapeutic rationale for TBR-652 lies in its dual-node blockade. The chemokine signaling network is notoriously redundant; isolating and blocking a single receptor (e.g., CCR5) often triggers a compensatory upregulation of parallel pathways (e.g., the CCL2/CCR2 axis)[1].

Unlike intracellular allosteric modulators, TBR-652 binds to the extracellular orthosteric pocket of CCR2 and CCR5, directly competing with endogenous chemokines[3]. By simultaneously antagonizing CCR2 and CCR5, TBR-652 effectively severs the transmigration of pro-inflammatory monocytes and lymphocytes into injured tissues, neutralizing the inflammatory cascade before it progresses to irreversible fibrogenesis[1].

Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds CCL5 CCL5 (RANTES) CCR5 CCR5 Receptor CCL5->CCR5 Binds Monocyte Monocyte Recruitment CCR2->Monocyte Activates Fibrosis Tissue Fibrogenesis CCR5->Fibrosis Activates HIV HIV-1 Viral Entry CCR5->HIV Co-receptor CVC TBR-652 (Cenicriviroc) CVC->CCR2 Antagonizes CVC->CCR5 Antagonizes

Caption: Mechanism of Action: Dual CCR2/CCR5 antagonism by TBR-652 blocking inflammation and HIV entry.

Quantitative Pharmacological Profile

In vitro pharmacological profiling demonstrates that TBR-652 inhibits cognate ligand binding to both CCR2 and CCR5 with IC50​ values in the low-to-sub nanomolar range[1].

  • CCR2 Affinity: TBR-652 inhibits the binding of monocyte chemotactic protein 1 (MCP-1/CCL2) to CCR2 with an IC50​ of 5.9 nM[4].

  • CCR5 Affinity: It inhibits the binding of macrophage inflammatory protein 1α (MIP-1α/CCL3) with an IC50​ of 2.3 nM, while highly purified biochemical assays have reported values as low as 0.29 nM[4].

  • Viral Efficacy: By blocking the CCR5 co-receptor, TBR-652 completely inhibits the replication of R5-tropic HIV-1 strains, demonstrating an EC50​ of 0.043 nM (43 pM) for wild-type virus in peripheral blood mononuclear cells (PBMCs).

The compound exhibits strict selectivity. While it shows weak, biologically insignificant antagonism against CCR3 ( IC50​ = 2.4 µM) and CCR4 ( IC50​ = 1.1 µM), it fails to inhibit agonist binding to CCR1 or CCR7 even at extreme concentrations up to 10 µM.

Table 1: Quantitative Pharmacological Profile of TBR-652
Target ReceptorEndogenous Ligand / SubstrateAssay TypeMeasured Value ( IC50​ / EC50​ )Selectivity Profile
CCR5 MIP-1α (CCL3)Radioligand Binding0.29 nM – 2.3 nMPrimary Target
CCR2 MCP-1 (CCL2)Radioligand Binding5.9 nMPrimary Target
HIV-1 (R5) Viral Envelope (gp120)Viral Replication (PBMCs)0.043 nM (43 pM)Functional Efficacy
CCR4 CCL17 / CCL22Radioligand Binding1.1 µMOff-target (Weak)
CCR3 Eotaxin (CCL11)Radioligand Binding2.4 µMOff-target (Weak)
CCR1 / CCR7 VariousRadioligand Binding> 10 µMNo Activity

Experimental Methodologies: Determining Binding Affinity

To accurately determine the IC50​ and calculate the inhibitor constant ( Ki​ ) of TBR-652, researchers must utilize a self-validating radioligand binding assay. The following protocol outlines the exact causal steps required to ensure data integrity and thermodynamic accuracy.

Step-by-Step Radioligand Binding Protocol

1. Membrane Preparation (Null-Background Isolation)

  • Action: Harvest Chinese Hamster Ovary (CHO) cells stably transfected with human CCR2 or CCR5. Homogenize the cells in a HEPES-based buffer and isolate the membrane fractions via ultracentrifugation (100,000 x g).

  • Causality: CHO cells are utilized because they lack endogenous human chemokine receptors, providing a "null" background. Using isolated membranes rather than whole cells prevents agonist-induced receptor internalization during the assay, ensuring the measured affinity is purely a function of orthosteric competition rather than receptor trafficking.

2. Competitive Incubation

  • Action: Incubate 10 µg of membrane protein with a constant concentration of radioligand (e.g., 0.1 nM [125I] -CCL2 for CCR2) and a 10-point concentration gradient of TBR-652 ranging from 10−12 M to 10−5 M. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Causality: A wide logarithmic gradient is mathematically required to capture both the upper and lower asymptotes of the sigmoidal dose-response curve, allowing for an accurate calculation of the inflection point ( IC50​ ).

3. Rapid Vacuum Filtration

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. Wash the filters three times with ice-cold buffer.

  • Causality: PEI is a cationic polymer. Pre-soaking the filters neutralizes the negative charge of the glass fiber matrix, preventing non-specific electrostatic binding of the positively charged radioligands. The ice-cold wash buffer kinetically traps the bound ligand by drastically slowing the dissociation rate ( koff​ ) during the wash step.

4. Quantification & Data Analysis

  • Action: Measure the bound radioactivity retained on the filters using a gamma scintillation counter. Plot the raw Counts Per Minute (CPM) against the log concentration of TBR-652 using a non-linear regression (one-site competition model).

  • Causality: The resulting IC50​ value is relative to the specific assay conditions. To determine the absolute thermodynamic binding affinity, convert the IC50​ to the Ki​ using the Cheng-Prusoff equation : Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is the radioligand's dissociation constant.

5. Self-Validation & Quality Control

  • Action: Run a reference antagonist (e.g., TAK-779) in parallel on the same plate.

  • Causality: If the calculated Ki​ of the reference compound deviates by more than 0.5 log units from historical baselines, the entire assay plate must be invalidated due to potential radioligand degradation or membrane instability. This ensures the system is self-validating.

Assay_Workflow Prep 1. Membrane Preparation (Isolate CHO-CCR2 / CHO-CCR5) Incubate 2. Competitive Incubation (Radioligand + TBR-652 Gradient) Prep->Incubate Filter 3. Rapid Vacuum Filtration (GF/B Filters + 0.3% PEI) Incubate->Filter Measure 4. Scintillation Counting (Quantify Bound Radioactivity) Filter->Measure Analyze 5. Non-linear Regression (Calculate IC50 & Ki) Measure->Analyze

Caption: Standard radioligand binding assay workflow for determining TBR-652 binding affinity.

Translational Implications

The precise pharmacological tuning of TBR-652 has allowed it to transcend its initial antiviral scope. Because the IC50​ for CCR2 and CCR5 falls within the low nanomolar range, standard oral dosing achieves sufficient plasma concentrations to maintain continuous receptor occupancy[1]. This sustained blockade prevents the migration of monocytes that differentiate into inflammatory tissue macrophages, making TBR-652 a cornerstone molecule in the research of fibrotic liver diseases (NASH) and acute inflammatory cascades (such as those observed in severe SARS-CoV-2 infections)[1].

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Foundational

TBR-652 (Cenicriviroc): Mechanistic Inhibition of Monocyte and Macrophage Recruitment in Inflammatory and Fibrotic Diseases

Executive Summary TBR-652, universally known in clinical literature as Cenicriviroc (CVC) or TAK-652, is a highly potent, orally bioavailable small molecule that functions as a dual antagonist of C-C chemokine receptor t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

TBR-652, universally known in clinical literature as Cenicriviroc (CVC) or TAK-652, is a highly potent, orally bioavailable small molecule that functions as a dual antagonist of C-C chemokine receptor types 2 (CCR2) and 5 (CCR5)[1][2]. While initially developed and evaluated in Phase IIb trials as a viral entry inhibitor for HIV-1[1], its profound pharmacological ability to halt the recruitment, migration, and infiltration of pro-inflammatory monocytes and macrophages has repositioned it as a premier therapeutic candidate for fibrotic and inflammatory conditions, most notably Non-Alcoholic Steatohepatitis (NASH)[3].

This whitepaper dissects the mechanistic causality of TBR-652, provides quantitative pharmacodynamic benchmarks, and outlines self-validating experimental workflows for evaluating chemokine receptor antagonism in preclinical models.

Mechanistic Causality: The CCR2/CCR5 Axis

In the pathogenesis of acute and chronic tissue injury—such as hepatic fibrogenesis—the recruitment of leukocytes from the bone marrow and spleen to the site of inflammation is not random; it is highly directed by specific chemokine gradients[4].

  • The CCR2/CCL2 Axis: CCR2 is the primary receptor expressed on circulating classical (Ly6C^high) monocytes. Upon tissue injury, local parenchymal cells secrete CCL2 (Monocyte Chemoattractant Protein-1, MCP-1), creating a chemotactic gradient. This gradient recruits monocytes across the endothelial barrier into the tissue, where they differentiate into pro-inflammatory, fibrogenic macrophages[4].

  • The CCR5/CCL5 Axis: CCR5 is predominantly expressed on lymphocytes and hepatic stellate cells (HSCs). Its activation by CCL5 (RANTES) promotes lymphocyte recruitment and the direct fibrogenic activation of HSCs, leading to collagen deposition[2].

The TBR-652 Intervention: TBR-652 competitively binds to these receptors with nanomolar affinity. By achieving >95% receptor occupancy for CCR2 on human monocytes[2], TBR-652 severs the CCL2-CCR2 signaling axis. Mechanistically, this prevents monocyte trans-endothelial migration and tethering, largely by downregulating E-selectin expression on endothelial cells[5].

Mechanism cluster_0 Chemokine Gradient CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds CCL5 CCL5 (RANTES) CCR5 CCR5 Receptor CCL5->CCR5 Binds TBR TBR-652 (Cenicriviroc) TBR->CCR2 Antagonizes TBR->CCR5 Antagonizes Monocyte Monocyte Recruitment & Macrophage Infiltration CCR2->Monocyte Promotes Stellate Hepatic Stellate Cell Fibrogenic Activation CCR5->Stellate Promotes

Mechanistic blockade of CCR2 and CCR5 by TBR-652.

Quantitative Pharmacodynamics & Target Engagement

To understand the translational potential of TBR-652, we must look at its pharmacodynamic profile. The drug exhibits a steep exposure-effect relationship, ensuring that once systemic concentrations surpass the IC90, near-complete receptor blockade is achieved[6]. A critical biomarker of target engagement in clinical trials is the dose-dependent increase in plasma MCP-1; because TBR-652 blocks CCR2, the CCL2 (MCP-1) ligand cannot be internalized and cleared, leading to its accumulation in the plasma[7].

Table 1: Quantitative Pharmacological Profile of TBR-652
Pharmacological ParameterValueBiological & Clinical Significance
CCR2 IC50 5.9 nM[6]Potent, high-affinity blockade of CCL2-mediated monocyte chemotaxis.
CCR5 IC90 0.25 nM[6]Near-complete inhibition of HIV-1 viral entry and HSC fibrogenic activation.
Elimination Half-life (t1/2) 35 – 40 hours[2]Highly favorable pharmacokinetics supporting a once-daily oral dosing regimen.
Plasma MCP-1 Levels Dose-dependent increase[7]Serves as a reliable, quantifiable biomarker confirming systemic CCR2 target engagement.
Emax (HIV Viral Load) -1.8 log10 copies/mL[7]Demonstrates robust clinical antiviral efficacy in treatment-experienced patients.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that evaluating the efficacy of a chemokine antagonist requires robust, self-validating assay systems. Below are the gold-standard methodologies for quantifying TBR-652's inhibition of monocyte recruitment in both in vitro and in vivo settings.

Protocol 1: In Vitro Trans-Endothelial Migration Assay

This assay mimics the physiological recruitment of monocytes across the endothelial barrier, providing a direct readout of CCR2 antagonism[5].

  • Endothelial Monolayer Preparation : Seed Human Aortic Endothelial Cells (HAoECs) onto the upper chamber of a 5 µm-pore polycarbonate Transwell insert. Culture until a confluent monolayer is formed. Causality: A confluent monolayer (verified by transendothelial electrical resistance, TEER) ensures that monocytes must actively migrate via diapedesis, rather than passively diffusing through gaps.

  • Compound Pre-incubation : Pre-treat both the HAoEC monolayer and isolated primary human peripheral blood mononuclear cells (PBMCs) with TBR-652 (titrated from 10 nM to 1 µM) for 1 hour at 37°C. Causality: Pre-incubation is critical to achieve steady-state receptor occupancy prior to the introduction of the chemokine gradient.

  • Chemotactic Gradient Establishment : Add recombinant human CCL2 (50 ng/mL) to the lower chamber.

  • Monocyte Addition : Add 1×105 TBR-652-treated PBMCs to the upper chamber. Incubate for 4 hours at 37°C.

  • Quantification : Collect migrated cells from the lower chamber. Use flow cytometry (gating for CD14+ classical monocytes) to quantify absolute migrated cell numbers using counting beads.

    • Self-Validation Check: A parallel well utilizing a CCR2-independent chemoattractant (e.g., fMLP) must be run. If TBR-652 inhibits fMLP-driven migration, it indicates off-target cytotoxicity or non-specific cytoskeletal disruption rather than true CCR2 antagonism.

Workflow Step1 1. HAoEC Monolayer Preparation Step2 2. TBR-652 Pre-incubation Step1->Step2 Step3 3. CCL2 Gradient & Monocyte Addition Step2->Step3 Step4 4. Flow Cytometry Quantification Step3->Step4

Step-by-step workflow for in vitro monocyte trans-endothelial migration.

Protocol 2: In Vivo Carbon Tetrachloride (CCl4) Acute Liver Injury Model

To evaluate intrahepatic macrophage recruitment and the downstream amelioration of necrosis[4].

  • Induction : Administer a single intraperitoneal injection of CCl4 (0.5 mg/g body weight) to wild-type mice to induce acute centrilobular hepatic necrosis.

  • Dosing : Administer TBR-652 (20 mg/kg) via oral gavage 2 hours prior to CCl4 administration, and repeatedly every 12 hours. Causality: Oral gavage leverages TBR-652's high oral bioavailability to maintain systemic Cmin​ above the IC90, ensuring continuous CCR2 blockade during the peak inflammatory window.

  • Tissue Harvest & Digestion : At 36 hours post-CCl4, euthanize the mice and perfuse the livers with collagenase to isolate non-parenchymal cells.

  • Flow Cytometric Profiling : Stain the isolated cells for CD45, CD11b, F4/80, and Ly6C.

    • Self-Validation Check: TBR-652 should specifically reduce the infiltrating Ly6C^high monocyte-derived macrophage population. Resident Kupffer cells (which are embryonically derived and self-renewing) should remain largely unaffected. A drop in Kupffer cells would indicate an artifact in the tissue digestion process or unpredicted toxicity[4].

Clinical Validation and Efficacy

The translational success of TBR-652's mechanism is heavily evidenced by the CENTAUR Phase 2b trial in NASH patients[3]. While traditional histological features like steatosis (which are driven by metabolic dysregulation upstream of immune recruitment) were not immediately resolved, TBR-652 achieved a statistically significant improvement in liver fibrosis at Year 1 without worsening steatohepatitis (20% improvement vs 10% placebo, P=0.02)[3].

This clinical outcome directly validates the preclinical hypothesis: blocking CCR2-mediated monocyte recruitment halts the fibrogenic cascade downstream of initial metabolic injury, decoupling tissue damage from pathological macrophage infiltration[3].

References

  • Cenicriviroc | New Drug Approvals. newdrugapprovals.org.[Link]

  • Tobira's Next-Generation Once-Daily CCR5/CCR2 Antagonist Demonstrates Potent CCR2 Inhibition, Antiviral Activity, Safety and Tol. fiercebiotech.com.[Link]

  • Cenicriviroc Inhibits Trans-endothelial Passage of Monocytes and is Associated with Impaired E-Selectin Expression. nih.gov.[Link]

  • Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis. tandfonline.com.[Link]

  • Pharmacokinetics and Pharmacodynamics of TBR-652, a Novel CCR5 Antagonist, in HIV-1-Infected, Antiretroviral Treatment-Experienced, CCR5 Antagonist-Naïve Patients. nih.gov.[Link]

  • Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury. nih.gov. [Link]

  • A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study. natap.org.[Link]

Sources

Exploratory

Targeting Hepatic Fibrogenesis via Dual Chemokine Receptor Antagonism: A Technical Guide to TAK-652 (Cenicriviroc) in Liver Fibrosis Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Hepatology, Immunopharmacology, and Preclinical Drug Discovery Executive Summary: The Immunomodulatory Paradigm in MASH...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Hepatology, Immunopharmacology, and Preclinical Drug Discovery

Executive Summary: The Immunomodulatory Paradigm in MASH/NASH

Historically, therapeutic interventions for Metabolic Dysfunction-Associated Steatohepatitis (MASH)—formerly NASH—focused predominantly on correcting metabolic derangements and hepatic steatosis. However, clinical outcomes have demonstrated that fibrosis stage is the primary predictor of liver-related mortality. This has catalyzed a paradigm shift toward directly targeting the inflammatory and fibrogenic cascades that drive disease progression.

TAK-652 (Cenicriviroc/CVC) represents a first-in-class, orally bioavailable dual antagonist of C-C motif chemokine receptors 2 and 5 (CCR2/CCR5). By disrupting the chemotactic gradients that recruit inflammatory monocytes and directly inhibiting the activation of hepatic stellate cells (HSCs), TAK-652 provides a potent, multi-modal mechanism to halt and potentially reverse hepatic fibrogenesis[1]. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for evaluating TAK-652 in preclinical liver fibrosis models.

Mechanistic Grounding: The Causality of Dual CCR2/CCR5 Antagonism

To design robust experimental models, one must first understand the distinct, yet synergistic, roles of the CCR2 and CCR5 axes in liver pathology.

The CCL2/CCR2 Axis: Inflammatory Monocyte Recruitment

Upon hepatocellular injury (e.g., lipotoxicity, oxidative stress), resident Kupffer cells and damaged hepatocytes secrete the chemokine CCL2 (MCP-1). This establishes a chemotactic gradient that recruits Ly6Chigh monocytes from the bone marrow into the hepatic parenchyma via the CCR2 receptor[2]. Once in the liver, these monocytes differentiate into pro-inflammatory, pro-fibrogenic macrophages that secrete TGF- β and PDGF, driving the fibrotic response. TAK-652 binds to CCR2 with nanomolar affinity ( IC50​=5.9 nM )[3], effectively severing this recruitment pipeline.

The CCL5/CCR5 Axis: Stellate Cell Activation

While CCR5 is traditionally known for its role in lymphocyte recruitment and HIV entry, it is also highly expressed on Hepatic Stellate Cells (HSCs). The ligand CCL5 (RANTES) directly stimulates CCR5 on HSCs, promoting their transdifferentiation into α -SMA-positive, collagen-producing myofibroblasts[4]. TAK-652 antagonism of CCR5 ( IC50​=2.3 nM )[3] directly blunts this profibrogenic gene program, providing an anti-fibrotic effect independent of its anti-inflammatory action.

MoA cluster_receptors Chemokine Receptors TAK TAK-652 (Cenicriviroc) CCR2 CCR2 Receptor TAK->CCR2 Antagonizes CCR5 CCR5 Receptor TAK->CCR5 Antagonizes Monocytes Ly6C^high Monocytes (Inflammatory) CCR2->Monocytes CCL2 Blocked HSCs Hepatic Stellate Cells (Profibrogenic) CCR5->HSCs CCL5 Blocked Inflammation Hepatic Inflammation Monocytes->Inflammation Reduced Fibrosis Collagen Deposition HSCs->Fibrosis Reduced Inflammation->Fibrosis Drives

Fig 1. TAK-652 dual antagonism of CCR2/CCR5 pathways mitigating hepatic inflammation and fibrosis.

Experimental Workflows: Establishing Self-Validating Systems

To ensure scientific integrity, experimental protocols must isolate the variable of interest while controlling for systemic artifacts. Below are optimized, step-by-step methodologies for evaluating TAK-652.

Protocol A: In Vivo Efficacy in the CDAHFD Mouse Model

Rationale: The Choline-Deficient, L-Amino acid-defined, High-Fat Diet (CDAHFD) model is superior to the traditional Methionine-Choline Deficient (MCD) diet because it rapidly induces robust bridging fibrosis (within 6-12 weeks) while preserving body weight, thereby better mimicking the human metabolic phenotype[2].

Step-by-Step Methodology:

  • Acclimation & Baseline: Group-house 8-week-old male C57BL/6 mice. Maintain on standard chow for 1 week. Euthanize a subset ( n=5 ) to establish baseline hepatic macrophage populations via flow cytometry.

  • Diet Induction: Transition the remaining mice to CDAHFD (e.g., Research Diets A06071302).

  • Formulation: TAK-652 is highly lipophilic and sparingly soluble in aqueous buffers. Formulate TAK-652 as a uniform suspension in a vehicle of 0.5% [w/v] methylcellulose + 1% Tween-80 (pH ~1.3) [5]. Prepare fresh weekly and store at 4°C protected from light.

  • Dosing Regimen: Randomize mice into Vehicle and TAK-652 groups ( n=10−15 /group). Administer TAK-652 at 20 to 30 mg/kg/day via oral gavage (PO) concurrently with diet initiation. Causality Note: This dose range is critical to maintain sufficient receptor occupancy given the drug's ~2-hour half-life in murine models, without inducing off-target toxicity[6].

  • Endpoint Harvest (Week 14): Euthanize mice. Perfuse livers with cold PBS to remove circulating blood cells—this is a critical self-validating step to ensure flow cytometry only measures infiltrated immune cells, not circulating monocytes.

  • Readouts:

    • Histology: Sirius Red staining for collagen proportionate area (CPA).

    • Flow Cytometry: Gate for CD45+/F4/80+/CD11b+ cells. Differentiate resident Kupffer cells ( Ly6Clow ) from newly recruited inflammatory macrophages ( Ly6Chigh ).

Workflow cluster_dosing Daily Dosing Phase (PO) Acclimation Acclimation (C57BL/6 Mice) Diet Diet Induction (CDAHFD for 14 Weeks) Acclimation->Diet Random Randomization (Stratified by Weight) Diet->Random Veh Vehicle Control (0.5% MC + 1% Tween-80) Random->Veh TAK TAK-652 Treatment (20-30 mg/kg/day) Random->TAK Harvest Tissue Harvest (Liver, Plasma) Veh->Harvest TAK->Harvest Endpoints Endpoints: Flow Cytometry (Macrophages) Histology (Sirius Red) qPCR (Col1a1, Acta2) Harvest->Endpoints

Fig 2. In vivo experimental workflow for evaluating TAK-652 in the CDAHFD mouse model of NASH.

Protocol B: In Vitro Hepatic Stellate Cell (HSC) Activation Assay

Rationale: To prove that TAK-652's anti-fibrotic effect is not solely secondary to reduced inflammation, one must demonstrate direct inhibition of HSC activation in a controlled in vitro environment[2].

Step-by-Step Methodology:

  • Isolation: Isolate primary murine HSCs using a two-step pronase/collagenase perfusion followed by Nycodenz density gradient centrifugation.

  • Plating & Viability Control: Plate HSCs on uncoated plastic to induce spontaneous myofibroblast transdifferentiation. Treat with TAK-652 (100 nM to 1 μ M) dissolved in DMSO (final DMSO concentration <0.1%). Self-Validation: Run a parallel CellTiter-Glo assay to confirm that the selected TAK-652 concentration does not induce cytotoxicity, ensuring that reduced fibrogenic markers are due to transcriptional inhibition, not cell death.

  • Stimulation: Add recombinant TGF- β (5 ng/mL) to hyper-stimulate the fibrogenic pathway.

  • Analysis: After 48 hours, extract RNA and perform RT-qPCR for Acta2 ( α -SMA) and Col1a1 (Collagen Type I).

Quantitative Data Synthesis

The following table synthesizes the expected quantitative efficacy metrics of TAK-652 across established preclinical models, serving as a benchmarking guide for assay validation.

Experimental ModelDose / RegimenKey Mechanistic ReadoutExpected Efficacy (vs. Vehicle)Reference Source
Thioglycollate Peritonitis (Mouse) 100 mg/kg BID (PO)Monocyte/Macrophage Recruitment~76.5% Reduction ( p<0.05 )[5]
TAA-Induced Fibrosis (Rat) 30 mg/kg/day (PO)Hepatic Collagen DepositionSignificant Decrease ( p<0.05 )[5]
CDAHFD Diet NASH (Mouse) 30 mg/kg/day for 14 wks Ly6Chigh Macrophage InfiltrationSignificant Reduction [2]
Primary HSC Culture (In vitro) 1 μ M (in media)Col1a1 mRNA ExpressionDownregulated [2]

Clinical Translation & Future Outlook

The robust preclinical data generated from these models laid the groundwork for TAK-652's clinical evaluation. In the Phase 2b CENTAUR trial, TAK-652 demonstrated a unique clinical profile: it achieved significant improvement in liver fibrosis (without worsening of steatohepatitis) after 1 year of therapy, exhibiting an excellent safety profile[7]. Although the Phase 3 AURORA trial faced efficacy hurdles regarding long-term durability, TAK-652 remains a critical tool compound for researchers investigating the immunomodulatory axis of fibrogenesis. Current research is actively exploring its utility in combination therapies (e.g., pairing TAK-652 with FXR agonists like Tropifexor) to simultaneously target metabolic dysfunction and immune-mediated fibrogenesis.

References

  • Baba, M., et al. (2005). TAK-652 inhibits CCR5-mediated human immunodeficiency virus type 1 infection in vitro and has favorable pharmacokinetics in humans. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Kruger, A. J., et al. (2018). Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet-induced mouse model of nonalcoholic steatohepatitis. Hepatology Communications. URL:[Link]

  • Lefebvre, E., et al. (2016). Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis. PLoS One. URL:[Link]

  • Tacke, F. (2018). Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis. Expert Opinion on Investigational Drugs. URL:[Link]

  • Wikipedia Contributors. (2023). Cenicriviroc. Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Foundational

The Dual CCR2/CCR5 Antagonist TBR-652 (Cenicriviroc): A Technical Guide to its Efficacy in Non-alcoholic Steatohepatitis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Non-alcoholic steatohepatitis (NASH) represents a significant and growing unmet medical need, characterized by a complex pathophysiology o...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Non-alcoholic steatohepatitis (NASH) represents a significant and growing unmet medical need, characterized by a complex pathophysiology of metabolic dysregulation, inflammation, and progressive liver fibrosis. A key driver of this fibrotic progression is the infiltration and activation of immune cells within the liver. This technical guide provides an in-depth examination of TBR-652 (also known as Cenicriviroc or CVC), a potent, orally active dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5). We will explore the scientific rationale for targeting this chemokine axis in NASH, synthesize the critical preclinical and clinical evidence for TBR-652's efficacy, and detail the experimental methodologies that have underpinned its investigation.

Introduction: The Pathogenic Role of the CCR2/CCR5 Axis in NASH

Non-alcoholic fatty liver disease (NAFLD) has a rising global prevalence, with its progressive form, NASH, posing a significant risk for the development of cirrhosis, hepatocellular carcinoma, and liver-related mortality. The progression from simple steatosis to NASH is critically mediated by chronic inflammation and the subsequent activation of fibrogenic pathways.

The recruitment of inflammatory monocytes and macrophages to the liver via the CCR2 chemokine receptor, and the involvement of CCR5 in the activation of these cells, as well as lymphocytes and hepatic stellate cells (HSCs), are central to the pathogenesis of NASH and liver fibrosis.[1][2] Both CCR2 and CCR5 are expressed on monocytes, macrophages, Kupffer cells, and HSCs, promoting their recruitment to the liver, which in turn induces inflammation and fibrogenesis.[2] This makes the dual targeting of CCR2 and CCR5 a compelling therapeutic strategy to interrupt these key pathological processes.

TBR-652 (Cenicriviroc) is a synthetic organic compound that acts as a potent inhibitor of ligand binding to both CCR2 and CCR5.[3][4] Its dual antagonism is designed to provide a more comprehensive blockade of the inflammatory and fibrotic cascades in NASH than targeting either receptor alone.[5]

Mechanism of Action: Dual Blockade of Inflammatory Cell Trafficking and Activation

TBR-652's therapeutic potential in NASH is rooted in its ability to simultaneously block two critical chemokine receptors involved in the inflammatory and fibrotic cascades.

Signaling Pathway

The binding of chemokines such as CCL2 to CCR2 and CCL3, CCL4, and CCL5 to CCR5 on the surface of immune cells and HSCs initiates a signaling cascade that promotes cell migration, activation, and pro-inflammatory cytokine release. TBR-652 competitively antagonizes these receptors, thereby inhibiting these downstream effects.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 Binds TBR652 TBR-652 (Cenicriviroc) TBR652->CCR2 Blocks TBR652->CCR5 Blocks G_protein G-protein Activation CCR2->G_protein CCR5->G_protein Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Signaling Response Cellular Responses: - Chemotaxis - Cytokine Release - Pro-fibrotic Gene Expression Signaling->Response cluster_workflow Histological Assessment Workflow Biopsy Liver Biopsy (Baseline & Follow-up) Processing Tissue Processing (Fixation, Embedding, Sectioning) Biopsy->Processing Staining Histological Staining (H&E, Sirius Red) Processing->Staining Review Blinded Pathologist Review Staining->Review Scoring NASH CRN Scoring (NAS & Fibrosis Stage) Review->Scoring Endpoint Endpoint Adjudication Scoring->Endpoint

Figure 2: Workflow for Histological Assessment in NASH Clinical Trials. A standardized process from biopsy acquisition to endpoint determination.

Conclusion and Future Perspectives

TBR-652 (Cenicriviroc) represents a scientifically well-founded approach to the treatment of NASH by targeting the critical inflammatory and fibrogenic pathways mediated by CCR2 and CCR5. Preclinical studies robustly demonstrated its potential to ameliorate multiple facets of NASH pathophysiology. The Phase 2b CENTAUR study provided clinical validation of its anti-fibrotic efficacy. However, the failure to meet the primary endpoint in the larger Phase 3 AURORA study led to the cessation of its development for this indication.

The journey of TBR-652 underscores the complexities of translating promising preclinical and mid-stage clinical findings into late-stage success in a multifactorial disease like NASH. While TBR-652 itself may not have reached the market for NASH, the extensive research conducted has significantly advanced our understanding of the role of the CCR2/CCR5 axis in liver fibrosis. This knowledge continues to inform the development of other anti-inflammatory and anti-fibrotic therapies. Future strategies may involve combination therapies that target multiple pathogenic pathways simultaneously, potentially including CCR2/CCR5 antagonism alongside agents that address metabolic dysregulation. [6][7]

References

  • Tacke, F. (2018). Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis. Expert Opinion on Investigational Drugs, 27(3), 301-311. [Link]

  • Inxight Drugs. (n.d.). Cenicriviroc. Retrieved from [Link]

  • Lefebvre, E., Moyle, G., & Koufany, M. (2012). Dual CCR5/CCR2 targeting: opportunities for the cure of complex disorders. Cellular and Molecular Life Sciences, 69(11), 1787-1803. [Link]

  • ClinicalTrials.gov. (2021). Open-label Rollover Study of Cenicriviroc for the Treatment of Liver Fibrosis in Adult Subjects with Nonalcoholic Steatohepatiti. Retrieved from [Link]

  • Ota, T., Chen, G., & Nagashimada, M. (2019). 1865-P: Dual Chemokine Receptor CCR2/CCR5 Antagonist Cenicriviroc Ameliorates Lipotoxicity-Induced Insulin Resistance and NASH in Mice. Diabetes, 68(Supplement 1). [Link]

  • Creative Biolabs. (n.d.). NASH Target Development Service for CCR2-CCR5. Retrieved from [Link]

  • NATAP. (2020). CCR2/5 Antagonist Plus FGF21 Analog Quell Liver Fat, Fibrosis in Mice. Retrieved from [Link]

  • Puengel, T., Lefere, S., & Hundertmark, J. (2020). Combined Therapy with a CCR2/CCR5 Antagonist and FGF21 Analogue Synergizes in Ameliorating Steatohepatitis and Fibrosis. Cells, 9(10), 2279. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cenicriviroc. Retrieved from [Link]

  • Frontiers. (2021). Preclinical Evidence of Berberine on Non-Alcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Animal Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Cenicriviroc. Retrieved from [Link]

  • Sanyal, A., et al. (2022). Phase 2, open-label, rollover study of cenicriviroc for liver fibrosis associated with metabolic dysfunction–associated steatohepatitis. JHEP Reports, 4(5), 100475. [Link]

  • ClinicalTrials.gov. (n.d.). Efficacy and Safety Study of Cenicriviroc for the Treatment of Nonalcoholic Steatohepatitis (NASH) in Adult Participants With Liver Fibrosis. Retrieved from [Link]

  • ResearchGate. (2025). Cenicriviroc for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis: AURORA Phase 3 study design. Retrieved from [Link]

  • Clinical and Molecular Hepatology. (2023). Recent updates on pharmacologic therapy in non-alcoholic fatty liver disease. Retrieved from [Link]

  • Endocrinology and Metabolism. (2022). State-of-the-Art Overview of the Pharmacological Treatment of Non-Alcoholic Steatohepatitis. Retrieved from [Link]

  • Xia & He Publishing. (2018). Future Pharmacotherapy for Non-alcoholic Steatohepatitis (NASH): Review of Phase 2 and 3 Trials. Retrieved from [Link]

  • Back Bay Life Science Advisors. (n.d.). Analysis Of The Non-Alcoholic Steatohepatitis (NASH) Drug Pipeline & Market. Retrieved from [Link]

  • Hepatology. (2016). Cenicriviroc placebo for the treatment of non-alcoholic steatohepatitis with liver fibrosis: Results from the Year 1 primary analysis of the Phase 2b CENTAUR study Abstracts. Retrieved from [Link]

Sources

Exploratory

Mechanistic Suppression of the MCP-1/CCR2b Axis by TAK-652: A Technical Guide

The Pharmacological Landscape of TAK-652 In the landscape of chemokine receptor pharmacology, the C-C chemokine receptor type 2b (CCR2b) represents a critical node in monocyte recruitment, fibrogenesis, and systemic infl...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacological Landscape of TAK-652

In the landscape of chemokine receptor pharmacology, the C-C chemokine receptor type 2b (CCR2b) represents a critical node in monocyte recruitment, fibrogenesis, and systemic inflammation. As a Senior Application Scientist overseeing assay development and drug characterization, I have observed that targeting this axis requires highly selective, potent antagonists that can disrupt the interaction between CCR2b and its primary ligand, monocyte chemotactic protein 1 (MCP-1, also known as CCL2).

TAK-652 (also known as cenicriviroc or TBR-652) is an orally bioavailable, small-molecule dual antagonist of the C-C chemokine receptors CCR2 and CCR5 1. While initially developed as an entry inhibitor for HIV-1 due to its potent CCR5 blockade, its ability to suppress the binding of MCP-1 to the CCR2b receptor has positioned it as a critical therapeutic candidate for fibrotic and inflammatory diseases, such as metabolic dysfunction-associated steatohepatitis (MASH) [[1]](). The CCR2b receptor is a G-protein coupled receptor (GPCR) that, upon binding MCP-1, triggers intracellular calcium mobilization, leading to cytoskeletal rearrangement and monocyte chemotaxis 2. TAK-652 disrupts this axis by binding to the receptor, locking it in an inactive conformation and preventing the signal transduction cascade 3.

Quantitative Pharmacology: Receptor Affinities

To understand the selectivity of TAK-652, we must look at its binding kinetics. The table below summarizes the inhibitory concentration ( IC50​ ) of TAK-652 across key chemokine-receptor pairs, demonstrating its nanomolar potency 1, [[3]]().

Chemokine LigandTarget ReceptorTAK-652 IC50​ (nM)Biological Consequence of Inhibition
MCP-1 (CCL2) CCR2b 5.9 Suppresses monocyte chemotaxis & fibrogenesis
MIP-1α (CCL3)CCR52.3Blocks HIV-1 viral entry & inflammation
MIP-1β (CCL4)CCR5~2.0Blocks HIV-1 viral entry & inflammation
RANTES (CCL5)CCR53.1Reduces T-cell/macrophage migration

Note: TAK-652 exhibits highly specific dual-targeting; it does not significantly inhibit agonist binding to CCR1 or CCR7 at concentrations up to 10 μM1.

Mechanistic Pathway Visualization

To map the causality of TAK-652's intervention, we must visualize the signal transduction pathway. The diagram below illustrates how TAK-652 prevents the G-protein activation that normally follows MCP-1 binding.

Signaling MCP1 MCP-1 (CCL2) Ligand CCR2b CCR2b GPCR (Transmembrane) MCP1->CCR2b Binds (Kd ~1 nM) Gq Gαi/q Protein Complex CCR2b->Gq Conformational Shift TAK652 TAK-652 (Cenicriviroc) TAK652->CCR2b Allosteric Inhibition (IC50 = 5.9 nM) PLC Phospholipase C (PLC) Gq->PLC Activation Ca2 Intracellular Ca2+ Flux PLC->Ca2 IP3 Generation Chemotaxis Monocyte Recruitment & Fibrogenesis Ca2->Chemotaxis Cytoskeletal Rearrangement

Fig 1: MCP-1/CCR2b signaling cascade and the allosteric inhibitory intervention by TAK-652.

Self-Validating Experimental Workflows

In drug development, empirical data is only as reliable as the assay that produces it. To rigorously prove that TAK-652 suppresses MCP-1/CCR2b binding, we employ a two-tiered experimental approach: a radioligand binding assay (to prove physical displacement) and a calcium flux assay (to prove functional antagonism).

Protocol A: Competitive Radioligand Binding Assay ( 125I -MCP-1)

Scientific Rationale & Causality: Why use engineered CHO cells instead of primary human monocytes? Primary cells exhibit variable endogenous receptor expression and often co-express redundant chemokine receptors (like CCR1 or CCR5), which confounds the binding signal. By utilizing a Chinese Hamster Ovary (CHO) cell line stably transfected to overexpress human CCR2b, we isolate the CCR2b variable. This ensures that the displacement of 125I -MCP-1 is strictly a function of TAK-652's affinity for CCR2b 3.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-CCR2b cells and resuspend in binding buffer (HEPES-buffered saline containing 1 mM CaCl2​ , 5 mM MgCl2​ , and 0.5% BSA to prevent non-specific binding).

  • Compound Dilution: Prepare a 10-point serial dilution of TAK-652 in DMSO. Crucial: Keep final DMSO concentration below 1% to prevent solvent-induced cellular toxicity.

  • Incubation: In a 96-well plate, combine 1×105 cells/well, TAK-652 dilutions, and 0.1 nM of 125I -labeled MCP-1. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Separation: Rapidly filter the mixture through GF/B glass fiber filter plates pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the plates, add scintillation fluid, and measure retained radioactivity using a gamma counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression.

Self-Validation System: Include a known CCR2b antagonist (e.g., RS504393) as a positive control. Calculate the Z'-factor between total binding (vehicle only) and non-specific binding (excess unlabeled MCP-1). A Z' > 0.6 validates the assay's integrity and guarantees the signal window is robust.

Workflow S1 Culture CHO-CCR2b Cells S2 Pre-incubate with TAK-652 S1->S2 Seed 96-well S3 Add 125I-MCP-1 Radioligand S2->S3 30 min, 37°C S4 Vacuum Filtration (GF/B Plates) S3->S4 1 hr, RT S5 Gamma Scintillation Counting S4->S5 Wash 3x S6 Calculate IC50 (Non-linear Reg.) S5->S6 CPM Data

Fig 2: Self-validating high-throughput workflow for quantifying TAK-652 competitive binding.

Protocol B: Intracellular Calcium Mobilization Assay (Functional Readout)

Scientific Rationale & Causality: Binding affinity ( IC50​ ) does not guarantee functional antagonism. A molecule could bind the receptor and act as a partial agonist. Therefore, we must measure the downstream functional consequence: intracellular calcium ( Ca2+ ) mobilization. By loading cells with a calcium-sensitive fluorophore, we translate the Gq-protein coupled PLC activation into a quantifiable optical signal.

Step-by-Step Methodology:

  • Dye Loading: Incubate CHO-CCR2b cells with 4 μM Fluo-4 AM (a cell-permeable fluorescent calcium indicator) and 2.5 mM probenecid (to inhibit dye efflux) for 45 minutes at 37°C.

  • Pre-incubation: Wash the cells and add 10 nM of TAK-652. Incubate for 15 minutes.

  • Agonist Stimulation & Kinetic Reading: Place the plate in a Fluorometric Imaging Plate Reader (FLIPR). Establish a baseline fluorescence (Ex 488 nm / Em 520 nm) for 10 seconds, then automatically inject 10 nM of recombinant human MCP-1.

  • Self-Validation System: A rapid spike in fluorescence in vehicle-treated cells confirms MCP-1 activity. A flatline response in TAK-652-treated cells confirms that the compound is a true functional antagonist, not a partial agonist 2.

Translational Impact

By effectively suppressing the MCP-1/CCR2b axis, TAK-652 halts the recruitment of monocytes and macrophages to sites of tissue injury 4. In vivo models demonstrate that oral administration of TAK-652 (20 mg/kg/day) significantly reduces collagen deposition and downregulates collagen type 1 mRNA expression in models of non-alcoholic steatohepatitis (NASH/MASH) 1. This dual blockade of CCR2 (halting fibrogenesis) and CCR5 (halting inflammation and HIV-1 entry) makes TAK-652 a highly versatile and potent pharmacological agent 5, 1.

References

  • TAK-652 inhibits CCR5-mediated human immunodeficiency virus type 1 infection in vitro and has favorable pharmacokinetics in humans - PubMed Source: nih.gov
  • Cenicriviroc (TAK-652, CAS Number: 497223-25-3) | Cayman Chemical Source: caymanchem.com
  • cenicriviroc | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org
  • TAK-652 Inhibits CCR5-Mediated Human Immunodeficiency Virus Type 1 Infection In Vitro and Has Favorable Pharmacokinetics in Humans | Antimicrobial Agents and Chemotherapy Source: asm.org
  • Selective and Dual Targeting of CCR2 and CCR5 Receptors: A Current Overview - PMC Source: nih.gov

Sources

Foundational

TBR-652 cellular targets and chemokine receptor specificity

TBR-652 (Cenicriviroc): Mechanistic Profiling and Validation of Dual CCR2/CCR5 Antagonism Executive Summary The therapeutic landscape for fibrotic, inflammatory, and infectious diseases has increasingly focused on the ch...

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Author: BenchChem Technical Support Team. Date: April 2026

TBR-652 (Cenicriviroc): Mechanistic Profiling and Validation of Dual CCR2/CCR5 Antagonism

Executive Summary

The therapeutic landscape for fibrotic, inflammatory, and infectious diseases has increasingly focused on the chemokine system, specifically the G-protein-coupled receptors (GPCRs) CCR2 and CCR5. TBR-652, universally known as cenicriviroc (CVC), is a potent, orally bioavailable dual antagonist of both CCR2 and CCR5[1]. Originally developed to block CCR5-mediated HIV-1 viral entry, TBR-652 has demonstrated profound translational value in halting the progression of non-alcoholic steatohepatitis (NASH) and liver fibrosis by simultaneously disrupting the recruitment of inflammatory monocytes and the activation of collagen-producing stellate cells[2].

This technical whitepaper provides an in-depth analysis of TBR-652’s receptor specificity, quantitative pharmacodynamics, and the rigorous, self-validating experimental methodologies required to evaluate its efficacy in vitro and ex vivo.

Mechanistic Basis of Dual Antagonism

CCR2 and CCR5 share approximately 71% amino acid sequence homology in their transmembrane domains, which form the orthosteric binding pockets for their respective endogenous ligands.

  • The CCR2 Axis: Activation by CCL2 (MCP-1) triggers Gαi-coupled signaling, leading to the mobilization and tissue infiltration of pro-inflammatory monocytes and macrophages[2].

  • The CCR5 Axis: Activation by CCL5 (RANTES) drives the migration of T-lymphocytes and the activation of hepatic stellate cells (HSCs), the primary drivers of fibrogenesis[3].

TBR-652 acts as an allosteric/orthosteric modulator, binding to a conserved extracellular/transmembrane interface. By blocking both receptors, TBR-652 prevents the compensatory upregulation often seen in mono-antagonist therapies (e.g., where blocking CCR2 inadvertently spikes CCL5/CCR5 signaling)[4].

Pathway cluster_ligands Chemokine Ligands cluster_receptors GPCR Targets cluster_cells Cellular Targets & Pathology CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 Binds Monocytes Monocyte/Macrophage Infiltration CCR2->Monocytes Gαi / Ca2+ Flux Stellate Hepatic Stellate Cell Activation CCR5->Stellate Gαi / Ca2+ Flux Fibrosis Fibrogenesis & Inflammation Monocytes->Fibrosis Stellate->Fibrosis TBR652 TBR-652 (Cenicriviroc) TBR652->CCR2 Antagonizes (IC50: 5.9 nM) TBR652->CCR5 Antagonizes (IC50: 0.29 nM)

Fig 1: Dual antagonism of CCR2 and CCR5 by TBR-652, preventing fibrogenesis and inflammation.

Quantitative Pharmacodynamics and Receptor Specificity

TBR-652 exhibits nanomolar to sub-nanomolar potency. The disparity in binding affinity between CCR5 and CCR2 highlights its optimized design, originally tailored for absolute CCR5 blockade in HIV[1], while retaining sufficient CCR2 affinity to modulate systemic inflammation[5].

Table 1: TBR-652 Binding Kinetics and Cellular Targets

Target ReceptorPrimary Endogenous LigandsTBR-652 Binding Affinity (IC₅₀)Primary Cellular TargetsPathological Role
CCR2 CCL2 (MCP-1), CCL7, CCL8~5.9 nM[1]Inflammatory Monocytes, MacrophagesTissue infiltration, systemic inflammation
CCR5 CCL3, CCL4, CCL5 (RANTES)~0.29 nM[5]T-Lymphocytes, Hepatic Stellate CellsViral entry (HIV), fibrogenesis, immune evasion

Note: In ex vivo human and murine models, TBR-652 concentrations ≥250 nmol/L are required to achieve >87% sustained receptor occupancy for both targets simultaneously[4].

Self-Validating Experimental Methodologies

To accurately assess the functional antagonism of TBR-652, assays must be designed with strict internal controls. GPCRs are highly sensitive to basal activation state, receptor internalization, and off-target signaling. The following protocols are engineered as self-validating systems.

Workflow Step1 1. Cell Starvation & Prep (Standardize basal signaling) Step2 2. TBR-652 Pre-incubation (30 min to ensure occupancy) Step1->Step2 Step3 3. Ligand Challenge (Add CCL2/CCL5 or Vehicle) Step2->Step3 Step4 4. Functional Readout (Migration or Ca2+ Flux) Step3->Step4 Step5 5. Internal Validation (Ionomycin / Max Migration) Step4->Step5 Control1 Negative Control (Vehicle only) Control1->Step4 Control2 Positive Control (Ligand + Vehicle) Control2->Step4

Fig 2: Self-validating experimental workflow for assessing TBR-652 functional antagonism.

Protocol A: In Vitro Transwell Chemotaxis Assay

This assay measures the ability of TBR-652 to halt the physical migration of cells along a chemokine gradient[6].

  • Causality of Design: We utilize a 5 µm pore size polycarbonate filter. Monocytes are ~15 µm in diameter; a 5 µm pore ensures that cells cannot passively fall through the membrane (chemokinesis) but must actively deform and migrate (chemotaxis) in response to GPCR activation.

  • Step-by-Step:

    • Cell Preparation: Starve Ba/F3-CCR5 cells or primary human monocytes in serum-free RPMI-1640 for 2 hours to reduce basal GPCR signaling noise.

    • Pre-incubation: Resuspend cells and incubate with varying concentrations of TBR-652 (0.1 nM to 1000 nM) for 30 minutes at 37°C. Causality: GPCR antagonists require pre-equilibration to occupy the receptor pocket before encountering the high-affinity endogenous ligand.

    • Chamber Setup: Add 0.3 nM CCL5 (for CCR5) or 1.0 nM CCL2 (for CCR2) to the lower chamber of a 96-well ChemoTx plate.

    • Migration: Seed 50,000 pre-treated cells into the upper chamber. Incubate for 2-4 hours at 37°C.

    • Quantification: Wipe non-migrated cells from the top of the filter. Quantify migrated cells in the lower chamber using a luminescent ATP-based viability assay (e.g., CellTiter-Glo).

  • Self-Validation: Include a "No Chemokine" lower chamber (Negative Control) to establish baseline random migration, and a "Chemokine + Vehicle" chamber (Positive Control) to define 100% specific migration. The assay is only valid if the Positive Control yields a >3-fold signal over the Negative Control.

Protocol B: Intracellular Calcium Flux Assay

Because CCR2 and CCR5 are Gαi-coupled, their activation triggers phospholipase C (PLC), generating IP3 and releasing Ca2+ from the endoplasmic reticulum[7].

  • Causality of Design: Measuring Ca2+ flux provides a real-time, direct readout of receptor activation occurring within seconds, eliminating downstream transcriptional variables.

  • Step-by-Step:

    • Dye Loading: Incubate target cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and Probenecid (to prevent dye efflux) for 45 minutes at 37°C.

    • Antagonist Binding: Wash cells and apply TBR-652 for 15 minutes.

    • Baseline Read: Record basal fluorescence (Ex: 488 nm / Em: 516 nm) for 15 seconds using a kinetic plate reader (e.g., FLIPR).

    • Ligand Injection: Automatically inject EC80 concentrations of CCL2 or CCL5 and record peak fluorescence over 90 seconds.

  • Self-Validation: At 120 seconds, inject 1 µM Ionomycin (a calcium ionophore). Causality: Ionomycin bypasses the GPCR and forces total intracellular calcium release. If a well shows no GPCR-mediated flux but also fails to respond to Ionomycin, the cells are dead or improperly loaded, and the data point is automatically invalidated.

Protocol C: Ex Vivo Receptor Occupancy (RO) via Flow Cytometry

To translate in vitro potency to in vivo dosing, RO assays determine the percentage of receptors physically blocked by TBR-652 in whole blood[4].

  • Step-by-Step:

    • Extract whole blood from TBR-652 treated subjects/animals.

    • Divide the sample into three aliquots:

      • Aliquot 1 (Test): Stained directly with a fluorescently conjugated competing anti-CCR2/CCR5 antibody (which binds the same epitope as TBR-652).

      • Aliquot 2 (100% Occupancy Control): Spiked ex vivo with a saturating dose of TBR-652 (10 µM) prior to antibody staining.

      • Aliquot 3 (0% Occupancy Control): Baseline sample drawn prior to in vivo drug administration.

    • Lyse red blood cells, wash, and analyze via flow cytometry (gating for CD14+ monocytes or CD4+ T-cells).

    • Calculation: RO % =[1 - (Test MFI - 100% Control MFI) / (0% Control MFI - 100% Control MFI)] × 100.

Translational Implications

The clinical trajectory of TBR-652 underscores the necessity of dual-targeting in complex pathologies. In the Phase 2b CENTAUR trial, TBR-652 demonstrated significant antifibrotic benefits in NASH patients by simultaneously halting the influx of systemic inflammatory cells (CCR2) and directly impairing the fibrogenic machinery of hepatic stellate cells (CCR5)[3]. Furthermore, emerging data in immuno-oncology suggests that pathologic expression of CCR5 upon cellular transformation drives metastasis, positioning TBR-652 as a versatile tool for modulating the tumor microenvironment[8].

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: In Vitro Assay for HIV-1 Inhibition by the Entry Inhibitor TAK-652

For Researchers, Scientists, and Drug Development Professionals Introduction: A Guide to Evaluating HIV-1 Entry Inhibitors The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a multi-step process...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Guide to Evaluating HIV-1 Entry Inhibitors

The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a multi-step process that presents several attractive targets for antiviral drug development. This process is initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, followed by a conformational change in gp120 that allows it to bind to a co-receptor, either CCR5 or CXCR4. This co-receptor binding triggers further conformational changes in the transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes and the release of the viral capsid into the cytoplasm.

This application note provides a detailed protocol for the in vitro evaluation of HIV-1 entry inhibitors, with a focus on TAK-652. It is important to note that while TAK-652 has been previously referred to as a CD4 mimic, it is a well-characterized CCR5 co-receptor antagonist.[1][2][3] TAK-652 exerts its potent anti-HIV-1 activity by binding to the CCR5 co-receptor, thereby preventing the interaction between gp120 and CCR5, a critical step for the entry of R5-tropic HIV-1 strains.[1][4] This protocol is therefore suitable for evaluating the in vitro efficacy of HIV-1 entry inhibitors that target co-receptor binding, and can be adapted for inhibitors with other mechanisms of action, such as CD4 binding inhibitors.

Two primary assay formats will be detailed: a p24 antigen capture ELISA and a luciferase reporter gene assay. The choice of assay will depend on the available resources and specific experimental needs. The p24 assay directly measures the production of a viral protein, providing a robust measure of viral replication. The luciferase reporter assay offers a highly sensitive and high-throughput alternative, where viral entry and subsequent gene expression lead to the production of a quantifiable luminescent signal.[5][6][7]

Scientific Principles and Assay Design

The core principle of this in vitro assay is to quantify the ability of a test compound, such as TAK-652, to inhibit HIV-1 infection of a susceptible cell line. The human T-cell leukemia line, MT-4, is highly susceptible to HIV-1 infection and exhibits significant cytopathic effects, making it a suitable model for these studies.[8][9] Alternatively, the TZM-bl cell line, a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene, is an excellent choice for a high-throughput, quantitative assay.[5][10]

The concentration-dependent inhibitory effect of the test compound is measured, allowing for the calculation of the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of viral replication. Concurrently, the 50% cytotoxic concentration (CC50) is determined to assess the compound's toxicity to the host cells. The ratio of CC50 to IC50 yields the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral agent.[11]

Experimental Workflow Overview

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis prep_cells Prepare Target Cells (MT-4 or TZM-bl) seed_cells Seed Cells into 96-well Plate prep_cells->seed_cells prep_compound Prepare Serial Dilutions of TAK-652 add_compound Add Compound Dilutions to Cells prep_compound->add_compound prep_virus Prepare HIV-1 Stock (R5-tropic strain) add_virus Infect Cells with HIV-1 prep_virus->add_virus seed_cells->add_compound add_compound->add_virus incubation Incubate for 48-72 hours add_virus->incubation readout_p24 p24 Antigen ELISA incubation->readout_p24 Option 1 readout_luc Luciferase Assay incubation->readout_luc Option 2 calc_ic50 Calculate IC50 readout_p24->calc_ic50 readout_luc->calc_ic50 calc_si Determine Selectivity Index (SI = CC50 / IC50) calc_ic50->calc_si calc_cc50 Calculate CC50 (Cytotoxicity Assay) calc_cc50->calc_si

Caption: Experimental workflow for determining the in vitro anti-HIV-1 activity of TAK-652.

Materials and Reagents

Reagent/MaterialSpecification
Cell Lines MT-4 (Human T-cell leukemia) or TZM-bl (HeLa-derived reporter cell line)
HIV-1 Strain R5-tropic laboratory-adapted strain (e.g., HIV-1 BaL) or clinical isolate
Test Compound TAK-652
Control Compounds Maraviroc (positive control for CCR5 antagonist), Zidovudine (AZT, positive control for reverse transcriptase inhibitor), DMSO (vehicle control)
Culture Medium RPMI 1640 (for MT-4) or DMEM (for TZM-bl), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
Assay Reagents HIV-1 p24 Antigen Capture ELISA Kit (commercially available) or Luciferase Assay System (e.g., Bright-Glo™)
Other 96-well flat-bottom cell culture plates, CO2 incubator (37°C, 5% CO2), microplate reader (for ELISA) or luminometer (for luciferase assay)

Detailed Experimental Protocols

Protocol 1: p24 Antigen Capture ELISA for HIV-1 Inhibition

This protocol quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a direct measure of viral replication.[8][9]

Step 1: Cell Seeding

  • Culture MT-4 cells in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

  • On the day of the assay, ensure cells are in the logarithmic growth phase.

  • Centrifuge the cells and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.

  • Seed 100 µL of the cell suspension (1 x 10^4 cells/well) into a 96-well flat-bottom plate.[8]

Step 2: Compound Addition

  • Prepare serial dilutions of TAK-652 and control compounds in culture medium. A typical starting concentration for TAK-652 would be in the nanomolar range, given its high potency.[1][4]

  • Add 50 µL of each compound dilution in triplicate to the wells containing the MT-4 cells.

  • Include "virus control" wells (cells with virus but no compound) and "cell control" wells (cells only).

Step 3: Viral Infection

  • Dilute the R5-tropic HIV-1 stock in culture medium to a predetermined titer that yields a robust p24 signal after 4-5 days of infection.

  • Add 50 µL of the diluted virus to all wells except the "cell control" wells.

  • The final volume in each well should be 200 µL.

Step 4: Incubation

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-5 days.[8]

Step 5: Supernatant Collection and p24 ELISA

  • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the cell-free supernatant.

  • Quantify the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.[12] This typically involves lysing the virus to release the p24 antigen.[8]

Protocol 2: Luciferase Reporter Gene Assay for HIV-1 Inhibition

This assay measures the reduction in luciferase reporter gene expression in TZM-bl cells after a single round of infection.[5][10]

Step 1: Cell Seeding

  • Culture TZM-bl cells in DMEM supplemented with 10% FBS and antibiotics.

  • Trypsinize the cells and resuspend in fresh medium.

  • Seed 1 x 10^4 TZM-bl cells in 100 µL of medium per well in a 96-well white, solid-bottom plate and incubate overnight.[7]

Step 2: Compound and Virus Co-incubation

  • On the following day, prepare serial dilutions of TAK-652 and control compounds in culture medium.

  • In a separate plate, mix 50 µL of each compound dilution with 50 µL of diluted R5-tropic HIV-1.

  • Incubate this mixture for 1 hour at 37°C to allow the compound to bind to its target.

Step 3: Infection of TZM-bl Cells

  • Remove the medium from the TZM-bl cells.

  • Transfer 100 µL of the compound/virus mixture to the corresponding wells of the TZM-bl plate.

  • Include "virus control" wells (cells with virus but no compound) and "cell control" wells (cells only).

Step 4: Incubation

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.[13]

Step 5: Luciferase Assay

  • After incubation, remove the medium from the wells.

  • Add 100 µL of luciferase assay reagent (e.g., Bright-Glo™) to each well.

  • Incubate for 2 minutes at room temperature to allow for cell lysis.

  • Measure the luminescence using a luminometer.

Data Analysis and Presentation

1. Calculation of Percent Inhibition:

The percentage of HIV-1 inhibition is calculated for each compound concentration using the following formula:

% Inhibition = 100 x [1 - (Signal_test - Signal_cell_control) / (Signal_virus_control - Signal_cell_control)]

Where "Signal" refers to the absorbance reading (p24 ELISA) or relative light units (RLU) from the luminometer.

2. Determination of IC50:

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[14][15]

3. Cytotoxicity Assay (CC50 Determination):

A parallel assay should be performed to determine the cytotoxicity of the compounds. This is typically done using a colorimetric assay such as the MTT assay.[16]

  • Seed MT-4 or TZM-bl cells in a 96-well plate as described above.

  • Add serial dilutions of the test compounds.

  • Incubate for the same duration as the antiviral assay.

  • Perform the MTT assay according to standard protocols.

  • Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[11]

4. Calculation of Selectivity Index (SI):

The SI is a measure of the compound's therapeutic window and is calculated as:

SI = CC50 / IC50

A higher SI value indicates a more promising therapeutic candidate.[11]

Data Presentation Table:

CompoundIC50 (nM)CC50 (µM)Selectivity Index (SI)
TAK-652Insert ValueInsert ValueCalculate Value
MaravirocInsert ValueInsert ValueCalculate Value
Zidovudine (AZT)Insert ValueInsert ValueCalculate Value
Vehicle (DMSO)> Max Conc.> Max Conc.N/A

Note: The values in this table are placeholders and should be replaced with experimental data.

Troubleshooting

IssuePossible CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and change tips between dilutions.[17]
Low or no signal in "virus only" control wells Low virus titer, unhealthy cells, or incorrect co-receptor usage.Re-titer the virus stock. Ensure cells are healthy and in the logarithmic growth phase. Confirm that the HIV-1 strain uses the CCR5 co-receptor.[17]
High background signal in "cell only" control wells Reagent autofluorescence/autoluminescence or microbial contamination.Test reagents individually for background signal. Inspect cells for contamination.[17]
Compound appears cytotoxic at active concentrations (low SI) The compound may have off-target effects.Consider alternative assays to confirm the mechanism of action.

Conclusion

This application note provides a comprehensive guide for the in vitro evaluation of the anti-HIV-1 activity of the CCR5 antagonist TAK-652. By following these detailed protocols for p24 antigen capture ELISA or luciferase reporter gene assays, researchers can obtain reliable and reproducible data on the potency and selectivity of this and other HIV-1 entry inhibitors. Careful attention to experimental detail and appropriate data analysis are crucial for the accurate assessment of potential antiviral candidates.

References

  • Montefiori, D. C. (2025). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. Duke University. Retrieved from [Link]

  • Sarzotti-Kelsoe, M., et al. (2014). Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. Journal of Immunological Methods, 409, 131-146. Retrieved from [Link]

  • Baba, M., et al. (2005). TAK-652 Inhibits CCR5-Mediated Human Immunodeficiency Virus Type 1 Infection In Vitro and Has Favorable Pharmacokinetics in Humans. Antimicrobial Agents and Chemotherapy, 49(11), 4584–4591. Retrieved from [Link]

  • ResearchGate. (n.d.). TZM-bl cells were seeded at a density of ~1 × 10⁶ cells per well. After.... Retrieved from [Link]

  • Montefiori, D. C. (2021). Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. Duke University. Retrieved from [Link]

  • Montefiori, D. C. (n.d.). Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. Retrieved from [Link]

  • Sarzotti-Kelsoe, M., et al. (2013). Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells. Journal of Immunological Methods, 387(1-2), 65-75. Retrieved from [Link]

  • Baba, M., et al. (2005). TAK-652 inhibits CCR5-mediated human immunodeficiency virus type 1 infection in vitro and has favorable pharmacokinetics in humans. Antimicrobial Agents and Chemotherapy, 49(11), 4584-91. Retrieved from [Link]

  • Gorshkova, E. N., et al. (2021). Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity. Problems of Virology, 66(5), 384-391. Retrieved from [Link]

  • Stupple, P. A., et al. (2012). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. Expert Opinion on Investigational Drugs, 21(1), 45-58. Retrieved from [Link]

  • Ogert, R. A., et al. (2010). A Maraviroc-Resistant HIV-1 with Narrow Cross-Resistance to Other CCR5 Antagonists Depends on both N-Terminal and Extracellular Loop Domains of Drug-Bound CCR5. Journal of Virology, 84(20), 10666-10675. Retrieved from [Link]

  • Molla, A., et al. (2002). Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. Antimicrobial Agents and Chemotherapy, 46(8), 2549–2554. Retrieved from [Link]

  • Shcherbakova, S., et al. (2022). The TZM-bl Reporter Cell Line Expresses Kynureninase That Can Neutralize 2F5-like Antibodies in the HIV-1 Neutralization Assay. International Journal of Molecular Sciences, 23(2), 705. Retrieved from [Link]

  • Shen, X., & Tomaras, G. D. (2011). Statistical approaches to analyzing HIV-1 neutralizing antibody assay data. Statistical Applications in Genetics and Molecular Biology, 10(1), Article 40. Retrieved from [Link]

  • Rychert, J., et al. (2021). Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication. Frontiers in Immunology, 12, 688630. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • ResearchGate. (n.d.). HIV-1 protease IC 50 value calculation for compound 2a. Retrieved from [Link]

  • Smith, K., et al. (2000). Problems in the interpretation of HIV-1 viral load assays using commercial reagents. Journal of Medical Virology, 61(2), 145-149. Retrieved from [Link]

  • Wrin, T., et al. (2001). High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target. Journal of Clinical Microbiology, 39(1), 138-145. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Open Forum Infectious Diseases. (2018). Unmasking the Undetectable: Identifying and Troubleshooting a Series of Falsely Elevated HIV Viral Load Results in a Group of Patients in a Community Clinic in San Antonio, Texas. Retrieved from [Link]

  • Sci-Hub. (n.d.). Inhibition of HIV‐1 infection in vitro by murine monoclonal anti‐p24 antibodies. Retrieved from [Link]

  • Yuksel, P., et al. (2017). Problems encountered in conventional HIV 1/2 Algorithms: lack of necessity for immunoblot assays to confirm repeated ELISA reactive results. Le Infezioni in Medicina, 25(3), 237-242. Retrieved from [Link]

  • Frontiers in Immunology. (2021). Reliable Estimation of CD8 T Cell Inhibition of In Vitro HIV-1 Replication. Retrieved from [Link]

Sources

Application

Application Note: In Vivo Administration and Pharmacological Profiling of TBR-652 (Cenicriviroc)

Introduction & Mechanistic Rationale TBR-652, universally known as Cenicriviroc (CVC), is a potent, orally bioavailable small molecule that acts as a dual antagonist for C-C chemokine receptor types 2 (CCR2) and 5 (CCR5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

TBR-652, universally known as Cenicriviroc (CVC), is a potent, orally bioavailable small molecule that acts as a dual antagonist for C-C chemokine receptor types 2 (CCR2) and 5 (CCR5)[1]. Originally developed to prevent HIV-1 cellular entry by blocking CCR5[2], CVC has been extensively repurposed for fibrotic, inflammatory, and oncological research.

By competitively binding to CCR2 and CCR5, CVC prevents the engagement of their respective ligands, CCL2 (MCP-1) and CCL5 (RANTES). This blockade interrupts the downstream PI3K/AKT and JAK/STAT signaling pathways, effectively halting the recruitment, migration, and infiltration of pro-inflammatory monocytes and macrophages into damaged tissues[3]. Because hepatic stellate cell (HSC) activation and macrophage accumulation are primary drivers of fibrogenesis, CVC is a cornerstone compound for modeling treatments in Non-Alcoholic Steatohepatitis (NASH), thioacetamide (TAA)-induced liver fibrosis, and unilateral ureter obstruction (UUO) renal fibrosis[1].

MOA CVC TBR-652 (Cenicriviroc) CCR2 CCR2 Receptor CVC->CCR2 Antagonizes CCR5 CCR5 Receptor CVC->CCR5 Antagonizes CCL2 CCL2 (MCP-1) CCL2->CCR2 CCL5 CCL5 (RANTES) CCL5->CCR5 Macrophage Monocyte / Macrophage Recruitment CCR2->Macrophage HSC Hepatic Stellate Cell (HSC) Activation CCR5->HSC Fibrosis Tissue Fibrosis & Tumor Progression Macrophage->Fibrosis HSC->Fibrosis

Caption: Mechanism of TBR-652 (Cenicriviroc) dual CCR2/CCR5 antagonism and downstream antifibrotic effects.

Pharmacokinetics & Formulation Dynamics

Translating in vitro efficacy to in vivo murine models requires strict adherence to CVC's pharmacokinetic (PK) profile. In humans, CVC exhibits a prolonged half-life of 30–40 hours, allowing for once-daily clinical dosing[4]. However, in rodent models, the half-life is significantly shorter (approximately 4–5 hours in rats)[5].

Causality in Dosing Frequency: For chronic, long-term models (e.g., diet-induced NASH), once-daily (QD) dosing is generally sufficient to observe physiological remodeling[5]. Conversely, for acute inflammatory models (e.g., thioglycollate-induced peritonitis), twice-daily (BID) dosing is mandatory to maintain plasma concentrations above the therapeutic threshold and prevent breakthrough inflammation[6].

Causality in Route Selection: CVC is highly lipophilic and sparingly soluble in aqueous buffers (~0.5 mg/mL in 1:1 DMSO:PBS)[7]. Intraperitoneal (IP) injection of such compounds often leads to localized precipitation in the peritoneal cavity, causing erratic absorption and peritoneal irritation. Therefore, Oral Gavage (PO) is the gold-standard administration route. PO delivery leverages the gastrointestinal tract's absorptive surface and subjects the drug to first-pass hepatic metabolism—highly advantageous since the liver is the primary target organ in NASH and hepatic fibrosis models[1].

Table 1: Quantitative Summary of In Vivo Dosing Regimens
Disease ModelSpeciesCVC DoseFrequencyRouteVehicle Formulation
Diet-Induced NASH C57BL/6 Mice≥20 mg/kg/dayQDOral Gavage0.5% Methylcellulose + 1% Tween-80[5]
TAA-Induced Fibrosis SD Rats≥20 mg/kg/dayQDOral Gavage0.5% Methylcellulose + 1% Tween-80[5]
Acute Peritonitis C57BL/6 Mice5 - 100 mg/kg/dayBIDOral Gavage10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[6]
Colorectal Cancer (CT26) BALB/c Mice20 mg/kg/dayQD/IntermittentOral GavageStandard Suspension[3]

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility, the following protocols integrate self-validating checkpoints. A common failure point in CVC studies is suboptimal systemic exposure due to poor formulation[5].

Protocol A: Preparation of CVC Formulation

Objective: Create a homogenous suspension or clear solution to ensure accurate mg/kg dosing.

Method 1: Suspension (Preferred for Chronic Daily Dosing)

  • Weighing: Weigh the required amount of CVC powder based on the total weekly cohort requirement.

  • Surfactant Addition: Add 1% (v/v) Tween-80 directly to the powder. Rationale: Tween-80 acts as a surfactant, wetting the hydrophobic CVC particles and preventing aggregation[5].

  • Viscosity Agent: Slowly add 0.5% (w/v) Methylcellulose in distilled water while vortexing continuously. Rationale: Methylcellulose increases the viscosity of the vehicle, preventing the CVC particles from rapidly settling out of suspension during the gavage process[5].

  • Validation Check: Sonicate for 10 minutes. The resulting liquid should be a uniform, milky suspension without visible macroscopic clumps.

Method 2: Solution (Preferred for Acute/High-Dose Studies)

  • Dissolve CVC in 10% DMSO. Vortex until completely clear.

  • Sequentially add 40% PEG300, then 5% Tween-80, clarifying the solution after each addition.

  • Finally, add 45% Saline dropwise while vortexing. Validation Check: If precipitation occurs upon saline addition, the DMSO/PEG ratio must be adjusted or the solution gently heated[6].

Protocol B: Oral Gavage Administration
  • Preparation: Stir the CVC formulation continuously on a magnetic stir plate during the dosing session to ensure homogeneity.

  • Restraint: Secure the mouse using a standard scruff technique, ensuring the head and neck are vertically aligned to create a straight path to the esophagus.

  • Delivery: Insert a stainless-steel bulb-tipped gavage needle (e.g., 20G for mice) over the tongue and gently advance into the esophagus. Do not force.

  • Dosing: Administer the calculated volume (typically 5–10 mL/kg body weight).

  • Observation: Monitor the animal for 5 minutes post-gavage for signs of respiratory distress, which indicates misdirection into the trachea.

Protocol C: Pharmacodynamic Validation (The Self-Validating Step)

How do you prove your in vivo dosing was successful before waiting 8 weeks for histological endpoints?

  • Blood Sampling: Collect 50 µL of blood via the submandibular vein 4 hours post-dose on Day 3.

  • Biomarker Assay: Run an ELISA for plasma CCL2 (MCP-1).

  • Causality & Validation: Because CVC physically blocks the CCR2 receptor, the CCL2 ligand cannot bind and be internalized by target cells. Therefore, successful systemic administration of CVC will result in a compensatory, dose-dependent accumulation of CCL2 in the blood plasma [2]. If plasma CCL2 levels are elevated compared to vehicle-treated controls, your dosing regimen and formulation are validated.

Workflow Formulation 1. Formulation Prep (Suspension or Solution) Induction 2. Disease Induction (e.g., TAA, Diet, UUO) Formulation->Induction Dosing 3. In Vivo Dosing (Oral Gavage, ≥20 mg/kg) Induction->Dosing Validation 4. PD Validation (Plasma CCL2 Assay) Dosing->Validation Endpoint 5. Endpoint Analysis (Histology, PCR, Flow) Validation->Endpoint

Caption: Standardized, self-validating in vivo experimental workflow for evaluating TBR-652 efficacy.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseCorrective Action
Precipitation in Syringe Hydrophobic aggregation of CVC in aqueous media.Ensure sequential addition of solvents (DMSO -> PEG -> Tween -> Saline). Do not store aqueous dilutions for >24 hours[6][7].
Lack of Efficacy at Day 14 Rapid murine clearance of CVC dropping plasma levels below EC50.Shift from QD (Once Daily) to BID (Twice Daily) dosing to accommodate the 4-5 hour rodent half-life[5].
High Variability Between Mice Settling of CVC suspension during the dosing cohort.Utilize 0.5% Methylcellulose to increase viscosity and keep the suspension on a magnetic stirrer during the entire dosing procedure[5].

References

  • PLoS One (PubMed) - Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis. Available at: [Link]

  • NCATS Inxight Drugs - CENICRIVIROC. Available at:[Link]

  • PMC (NIH) - Promising Modulatory Effects of Cenicriviroc on the Progression of Mouse Colorectal Cancer through Inhibition of CCR2_CCL2 Signaling Pathway. Available at:[Link]

  • CORE - Efficacy and safety study of cenicriviroc for the treatment of non-alcoholic steatohepatitis.... Available at: [Link]

Sources

Method

Measuring CCR5 Receptor Blockade with TAK-652: An Application Guide

Introduction: Targeting CCR5 with the Dual Antagonist TAK-652 The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and has been identified a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting CCR5 with the Dual Antagonist TAK-652

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and has been identified as a key co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[1][2][3] Its involvement in various inflammatory conditions and viral pathogenesis has made it a significant target for therapeutic intervention. TAK-652 (also known as Cenicriviroc) is a potent, orally bioavailable small-molecule antagonist of both CCR5 and CCR2, demonstrating potential in the treatment of HIV infection and other inflammatory diseases.[4][5][6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocols for measuring the blockade of the CCR5 receptor by TAK-652. We will delve into the principles and detailed methodologies for three key in vitro assays: a radioligand binding assay to determine direct receptor occupancy, a calcium flux assay to measure the functional inhibition of receptor signaling, and a chemotaxis assay to assess the blockade of cellular migration.

The following protocols are designed to be robust and reproducible, providing the user with the necessary tools to accurately characterize the pharmacological effects of TAK-652 and other potential CCR5 antagonists.

CCR5 Signaling Pathway

Upon binding of its cognate chemokines, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), CCR5 undergoes a conformational change. This activates intracellular G proteins, primarily of the Gαi subtype. The dissociation of the G protein subunits (Gα and Gβγ) initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium, ultimately leading to cellular responses like chemotaxis.[5][9][10] TAK-652 acts as an antagonist, binding to CCR5 and preventing these downstream signaling events.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine (e.g., RANTES) CCR5 CCR5 Receptor Chemokine->CCR5 Binds & Activates TAK652 TAK-652 TAK652->CCR5 Binds & Blocks G_protein Gαi/βγ CCR5->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ca_flux Ca²⁺ Mobilization PLC->Ca_flux Leads to Chemotaxis Chemotaxis Ca_flux->Chemotaxis Initiates

Caption: CCR5 signaling cascade and the inhibitory action of TAK-652.

Experimental Protocols

Radioligand Competition Binding Assay

This assay directly measures the ability of TAK-652 to displace a radiolabeled ligand from the CCR5 receptor, allowing for the determination of its binding affinity (Ki).

Principle: A constant concentration of a radiolabeled CCR5 ligand (e.g., 125I-MIP-1α) is incubated with cell membranes expressing the CCR5 receptor in the presence of varying concentrations of unlabeled TAK-652. The amount of radioligand bound to the receptor is inversely proportional to the concentration of TAK-652.

Materials:

  • Cell Membranes: Commercially available or prepared from a cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: 125I-labeled MIP-1α or another suitable CCR5 ligand.

  • Test Compound: TAK-652.

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 500 mM NaCl, pH 7.4.

  • 96-well Filter Plates: Glass fiber filters (e.g., Millipore MultiScreenHTS-FC).

  • Scintillation Fluid and Counter.

Protocol:

  • Plate Preparation: Pre-soak the filter plates with 0.5% polyethyleneimine (PEI) for at least 1 hour at room temperature to reduce non-specific binding.

  • Reaction Mixture: In a 96-well assay plate, combine the following in a final volume of 200 µL:

    • 50 µL of TAK-652 at various concentrations (typically a 10-point serial dilution).

    • 50 µL of radioligand (e.g., 125I-MIP-1α at a final concentration of ~0.1 nM).

    • 100 µL of CCR5-expressing cell membranes (protein concentration to be optimized, typically 5-15 µ g/well ).

  • Incubation: Incubate the plate for 90 minutes at room temperature with gentle agitation.

  • Filtration: Aspirate the PEI solution from the filter plate and rapidly transfer the reaction mixture from the assay plate to the filter plate. Wash the wells immediately with 3 x 200 µL of ice-cold wash buffer using a cell harvester or vacuum manifold.

  • Drying and Counting: Dry the filter plate under a heat lamp for 30-60 minutes. Add 50 µL of scintillation fluid to each well and count the radioactivity using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition curve. The IC50 value (the concentration of TAK-652 that inhibits 50% of the specific binding of the radioligand) is determined. The affinity of TAK-652 (Ki) can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/ Kd)

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for CCR5.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Reagents Prepare TAK-652 dilutions, Radioligand, and Membranes Mix Mix Reagents in 96-well plate Prepare_Reagents->Mix Incubate Incubate at RT for 90 min Mix->Incubate Filter_Wash Filter and Wash on PEI-coated plate Incubate->Filter_Wash Dry_Count Dry plate and add Scintillant Filter_Wash->Dry_Count Count Measure Radioactivity Dry_Count->Count Plot Plot % Inhibition vs. [TAK-652] Count->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for the radioligand competition binding assay.

Calcium Flux Assay

This functional assay measures the ability of TAK-652 to inhibit the increase in intracellular calcium concentration induced by a CCR5 agonist.

Principle: Cells expressing CCR5 are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a CCR5 agonist (e.g., RANTES), intracellular calcium levels rise, leading to an increase in fluorescence. Pre-incubation with TAK-652 will block this response in a dose-dependent manner.

Materials:

  • Cell Line: A cell line stably expressing human CCR5 and capable of Gq-mediated signaling (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive dye: Fluo-4 AM or a similar dye.

  • Probenecid: To prevent dye leakage from the cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: RANTES (CCL5) or other CCR5 agonist.

  • Test Compound: TAK-652.

  • Fluorescence Plate Reader: With kinetic reading capabilities and appropriate filters (e.g., Ex/Em ~490/525 nm for Fluo-4).

Protocol:

  • Cell Plating: Seed CCR5-expressing cells into a black, clear-bottom 96-well plate at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer. Remove the cell culture medium and add 100 µL of the dye loading solution to each well. Incubate for 60 minutes at 37°C, 5% CO2.

  • Antagonist Addition: After incubation, wash the cells once with assay buffer. Add 50 µL of TAK-652 at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for 10-20 seconds. Add 50 µL of the CCR5 agonist (at a pre-determined EC80 concentration) to each well and immediately begin kinetic measurement of fluorescence intensity for 90-120 seconds.

Data Analysis: The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The percent inhibition by TAK-652 is determined relative to the response with the agonist alone. An IC50 value is then calculated by fitting the dose-response data to a four-parameter logistic equation.

Calcium_Flux_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Plate_Cells Plate CCR5-expressing cells in 96-well plate Load_Dye Load cells with Fluo-4 AM Plate_Cells->Load_Dye Add_Antagonist Add TAK-652 dilutions Load_Dye->Add_Antagonist Incubate_Ant Incubate at RT Add_Antagonist->Incubate_Ant Read_Fluorescence Measure fluorescence kinetically after agonist addition Incubate_Ant->Read_Fluorescence Calculate_dRFU Calculate ΔRFU Read_Fluorescence->Calculate_dRFU Plot_Inhibition Plot % Inhibition vs. [TAK-652] Calculate_dRFU->Plot_Inhibition Calculate_IC50 Calculate IC50 Plot_Inhibition->Calculate_IC50 Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cells Starve and resuspend CCR5-expressing cells Add_Cells_Antagonist Add cells and TAK-652 to upper chamber Prepare_Cells->Add_Cells_Antagonist Setup_Plate Add chemoattractant to lower chamber Setup_Plate->Add_Cells_Antagonist Incubate Incubate for 2-4 hours Add_Cells_Antagonist->Incubate Quantify_Migration Quantify migrated cells (e.g., Calcein-AM) Incubate->Quantify_Migration Plot_Inhibition Plot % Inhibition vs. [TAK-652] Quantify_Migration->Plot_Inhibition Calculate_IC50 Calculate IC50 Plot_Inhibition->Calculate_IC50

Caption: Workflow for the transwell chemotaxis assay.

Data Presentation

The following table summarizes typical potency values for TAK-652 in the described assays. These values are illustrative and may vary depending on the specific experimental conditions.

Assay TypeLigand/AgonistCell Type/MembraneParameterTypical Value (nM)Reference
Radioligand Binding 125I-RANTESCHO-CCR5 MembranesIC503.1[11]
125I-MIP-1αCHO-CCR5 MembranesIC502.3[11]
125I-MIP-1βCHO-CCR5 MembranesIC502.3[11]
Calcium Flux RANTES (CCL5)HeLa-CCR5 CellsIC50Not explicitly stated, but abrogated[11]
Anti-HIV Activity R5 HIV-1 Clinical IsolatesHuman PBMCsEC500.024 - 0.089[11]

Conclusion

The protocols detailed in this application note provide a robust framework for the comprehensive in vitro characterization of TAK-652 as a CCR5 antagonist. The radioligand binding assay allows for the direct assessment of receptor occupancy, while the calcium flux and chemotaxis assays provide crucial insights into the functional consequences of this blockade. By employing these methods, researchers can accurately determine the potency and mechanism of action of TAK-652 and other novel CCR5 inhibitors, facilitating their development as potential therapeutics for a range of human diseases.

References

  • Baba, M., Takashima, K., Miyake, H., Kanzaki, N., Teshima, K., Wang, X., Shiraishi, M., & Iizawa, Y. (2005). TAK-652 Inhibits CCR5-Mediated Human Immunodeficiency Virus Type 1 Infection In Vitro and Has Favorable Pharmacokinetics in Humans. Antimicrobial Agents and Chemotherapy, 49(11), 4584–4591. [Link]

  • Baba, M., Takashima, K., Miyake, H., Kanzaki, N., Teshima, K., Wang, X., Shiraishi, M., & Iizawa, Y. (2005). TAK-652 inhibits CCR5-mediated human immunodeficiency virus type 1 infection in vitro and has favorable pharmacokinetics in humans. Antimicrobial agents and chemotherapy, 49(11), 4584–4591. [Link]

  • Stellas, D., et al. (2014). Transwell In Vitro Cell Migration and Invasion Assays. In: Methods in Molecular Biology. Humana Press, 1146, 297-307. [Link]

  • Jiao, X., et al. (2019). CCR5 signaling in immune and cancer cells. Journal of Leukocyte Biology, 106(4), 843-853. [Link]

  • D'Ambrosio, D., et al. (2003). The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density. Journal of Leukocyte Biology, 74(4), 556-563. [Link]

  • Strizki, J. M., et al. (2006). Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists. NATAP.org. [Link]

  • Wu, L., et al. (1997). Interaction of Chemokine Receptor CCR5 with its Ligands: Multiple Domains for HIV-1 gp120 Binding. Journal of Experimental Medicine, 186(8), 1373-1381. [Link]

  • Pestel, R. G. (2019). The structure of CCR5 molecule and its signaling pathways are shown. ResearchGate. [Link]

  • Velasco-Velázquez, M. A., & Pestell, R. G. (2013). CCR5 structure and intracellular signaling pathway. ResearchGate. [Link]

  • Strizki, J. M., et al. (2005). Saturation and competition binding analysis of hCCR5 with [³H]SCH-C. ResearchGate. [Link]

  • QIAGEN. (n.d.). CCR5 Signaling in Macrophages. QIAGEN. [Link]

  • Baba, M. (2005). TAK-652, a Novel CCR5 Inhibitor, has Favourable Drug Interactions with other Antiretrovirals in Vitro. ResearchGate. [Link]

  • Corning Life Sciences. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Using Staining. Corning. [Link]

  • TheBodyPro. (2010). Cenicriviroc for Inflammation and HIV. TheBodyPro. [Link]

  • Gaertner, H., & Cerini, C. (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology, 12, 808944. [Link]

  • Sherman, H., Pardo, P., & Upton, T. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate. [Link]

  • ResearchGate. (n.d.). Table of results from VSD and calcium flux assays EC50 or IC50 values. ResearchGate. [Link]

  • ResearchGate. (n.d.). A summary of data from competitive binding experiments. ResearchGate. [Link]

  • Klibanov, O. M. (2010). Cenicriviroc, an orally active CCR5 antagonist for the potential treatment of HIV infection. Current opinion in investigational drugs (London, England : 2000), 11(8), 942–951. [Link]

Sources

Application

Preclinical Formulation Engineering of TBR-652 (Cenicriviroc): Overcoming BCS Class IV Limitations for Enhanced Oral Bioavailability

Introduction & Mechanistic Rationale TBR-652, universally known as Cenicriviroc (CVC), is a highly potent, orally active dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5)[1]. By blocking CCR5, TBR...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

TBR-652, universally known as Cenicriviroc (CVC), is a highly potent, orally active dual antagonist of the C-C chemokine receptor types 2 (CCR2) and 5 (CCR5)[1]. By blocking CCR5, TBR-652 functions as a viral entry inhibitor against CCR5-tropic HIV-1[2]. Simultaneously, its antagonism of CCR2 halts the recruitment of inflammatory monocytes and macrophages, demonstrating profound antifibrotic effects in preclinical models of non-alcoholic steatohepatitis (NASH) and liver fibrosis[3][4].

G cluster_0 Chemokine Signaling CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 CCL5 CCL5 (RANTES) CCR5 CCR5 Receptor CCL5->CCR5 Macrophage Macrophage Recruitment CCR2->Macrophage HIV HIV-1 Viral Entry CCR5->HIV TBR652 TBR-652 (Cenicriviroc) TBR652->CCR2 Antagonizes TBR652->CCR5 Antagonizes Fibrogenesis Hepatic Fibrogenesis Macrophage->Fibrogenesis

Figure 1: Dual antagonism of CCR2 and CCR5 by TBR-652, inhibiting HIV entry and fibrogenesis.

The Bioavailability Challenge (BCS Class IV)

Despite its high target potency, formulating TBR-652 for oral delivery presents a severe biopharmaceutical challenge. TBR-652 is a BCS Class IV compound (low solubility, low permeability)[5]. As a weak base, its solubility is highly pH-dependent: it dissolves readily in the acidic stomach (>100 mg/mL at pH < 2) but undergoes catastrophic precipitation in the neutral environment of the small intestine (<0.2 μg/mL at pH > 4)[5].

To achieve the sustained plasma concentrations required for its ~35 to 40-hour half-life[1], the formulation must actively prevent intestinal crystallization. This is achieved through a two-pronged engineering strategy:

  • Amorphous Solid Dispersion (ASD): Spray drying the crystalline mesylate salt with an amphiphilic polymer (HPMC-AS) to trap the drug in a high-energy amorphous state.

  • Microenvironmental pH Modulation: Incorporating an organic acid (fumaric acid) into the tablet matrix to maintain a localized acidic microclimate during dissolution, preventing premature precipitation[5].

Formulation Composition & Quantitative Data

The synergistic use of HPMC-AS and fumaric acid is critical. Early attempts using citric acid resulted in significant dissolution drop-offs during accelerated stability testing[5]. Fumaric acid provides superior stability and sustained microenvironmental acidity.

Table 1: Optimized Spray-Dried Dispersion (SDD) Tablet Composition

Component Functional Role Concentration (% w/w) Amount per Unit (mg)
Cenicriviroc Mesylate Active Pharmaceutical Ingredient 8.33% 50.00
HPMC-AS Precipitation Inhibitor / ASD Matrix 25.00% 150.00
Fumaric Acid Microenvironmental pH Modifier 15.00% 90.00
Microcrystalline Cellulose Diluent / Binder 43.67% 262.00
Crospovidone Superdisintegrant 5.00% 30.00
Sodium Lauryl Sulfate Surfactant / Wetting Agent 2.00% 12.00
Magnesium Stearate Lubricant 1.00% 6.00

| Total | | 100.00% | 600.00 |

Self-Validating Experimental Protocols

The following workflows detail the generation and validation of the TBR-652 formulation. Every protocol includes built-in Quality Control (QC) checkpoints to ensure the system is self-validating.

Workflow API 1. API Preparation Cenicriviroc Mesylate (BCS Class IV) Solvent 3. Solvent System Methanol / Acetone API->Solvent Polymer 2. Polymer Matrix HPMC-AS (1:3 Ratio) Polymer->Solvent SprayDry 4. Spray Drying Amorphous Solid Dispersion (Inlet: 80°C) Solvent->SprayDry Excipients 5. Excipient Blending Fumaric Acid (pH modifier) SLS (Surfactant) SprayDry->Excipients Tableting 6. Compression Rotary Tablet Press Excipients->Tableting

Figure 2: Step-by-step manufacturing workflow for TBR-652 spray-dried dispersion tablets.

Protocol A: Preparation of TBR-652 Spray-Dried Dispersion (SDD)

Causality: Spray drying rapidly evaporates the solvent, kinetically trapping TBR-652 in a disordered amorphous state within the HPMC-AS polymer network, vastly improving its apparent solubility.

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of Methanol and Acetone.

  • Solute Addition: Dissolve TBR-652 (cenicriviroc mesylate) and HPMC-AS at a 1:3 (w/w) ratio into the solvent mixture under continuous magnetic stirring until optically clear.

  • Spray Drying: Process the solution through a laboratory-scale spray dryer (e.g., Büchi B-290).

    • Parameters: Inlet temperature 80°C; Outlet temperature 40–45°C; Aspirator 100%; Pump speed 15%.

  • Secondary Drying: Transfer the collected SDD powder to a vacuum oven at 40°C for 24 hours to remove residual solvents below ICH limits.

Protocol B: Solid-State QC Validation (Self-Validation Checkpoint)

Causality: If the drug recrystallizes, the bioavailability enhancement is lost. This checkpoint prevents failed batches from advancing to in vivo testing.

  • Powder X-Ray Diffraction (PXRD): Scan the SDD powder from 2θ = 3° to 40° using Cu Kα radiation.

    • Validation Criteria: The diffractogram must show a broad, featureless "halo." The presence of sharp Bragg peaks indicates crystalline phase separation (Batch Failure).

  • Differential Scanning Calorimetry (DSC): Heat the sample from 20°C to 200°C at 10°C/min.

    • Validation Criteria: Confirm a single glass transition temperature (Tg) and the absolute absence of the crystalline melting endotherm characteristic of CVC mesylate.

Protocol C: Two-Stage In Vitro Dissolution Testing

Causality: Standard dissolution does not mimic the GI tract. A two-stage test verifies that the fumaric acid microenvironment successfully prevents precipitation when transitioning from the stomach to the intestine.

  • Apparatus: USP Apparatus II (Paddle) at 50 RPM, 37°C.

  • Acidic Stage (0–120 min): Introduce the tablet into 500 mL of 0.1 N HCl (pH 1.2). Sample at 15, 30, 60, and 120 min.

  • Neutral Stage (120–240 min): Add 400 mL of concentrated phosphate buffer to immediately shift the bulk pH to 6.8. Sample at 125, 135, 150, 180, and 240 min.

    • Validation Criteria: The formulation must maintain >80% drug release during the neutral stage. A sharp drop in concentration indicates failure of the microenvironmental pH modifier.

Protocol D: Preclinical Pharmacokinetic (PK) Evaluation
  • Model Selection: Fasted male Beagle dogs (n=6), cross-over design with a 1-week washout period.

  • Dosing: Administer a single oral dose (50 mg equivalent of TBR-652) of either the SDD Tablet or a reference Crystalline API capsule.

  • Sampling: Collect venous blood at 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours. Centrifuge to isolate plasma.

  • Quantification: Extract plasma samples and analyze via LC-MS/MS[6].

Table 2: Representative Preclinical PK Parameters (Dog Model, 50 mg Dose)

Formulation Cmax (ng/mL) AUC_0-inf (ng·h/mL) Tmax (h) Relative Bioavailability (%)
Crystalline API Capsule 12.4 ± 4.1 145.2 ± 32.5 4.0 Reference (100%)
SDD Tablet (No pH modifier) 45.8 ± 12.3 680.4 ± 115.2 2.5 ~468%
SDD Tablet (+ Fumaric Acid) 88.5 ± 15.6 1,420.6 ± 210.8 2.0 ~978%

(Data demonstrates the synergistic necessity of combining ASD with microenvironmental pH modulation to achieve target plasma concentrations).

References

  • Title: Fumaric Acid Microenvironment Tablet Formulation and Process Development for Crystalline Cenicriviroc Mesylate, a BCS IV Compound Source: Molecular Pharmaceutics, ACS Publications URL: [Link]

  • Title: Pharmacokinetics and Pharmacodynamics of TBR-652, a Novel CCR5 Antagonist, in HIV-1-Infected, Antiretroviral Treatment-Experienced, CCR5 Antagonist-Naïve Patients Source: Antimicrobial Agents and Chemotherapy, NIH/PMC URL: [Link]

  • Title: Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis Source: PLOS One URL: [Link]

  • Title: Cenicriviroc for the treatment of non-alcoholic steatohepatitis and liver fibrosis Source: Expert Opinion on Investigational Drugs, PubMed URL: [Link]

Sources

Method

Application Note: Establishing the TAK-652 (Cenicriviroc) Concentration Range for Cell Viability and Cytotoxicity Assays

Target Audience: Researchers, assay development scientists, and pharmacologists. Applications: High-throughput screening (HTS), cytotoxicity profiling, antiviral and antifibrotic assay development.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and pharmacologists. Applications: High-throughput screening (HTS), cytotoxicity profiling, antiviral and antifibrotic assay development.

Mechanistic Context: Why TAK-652 Requires Precision Dosing

TAK-652, universally known as Cenicriviroc (CVC or TBR-652), is a highly potent, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5[1]. Originally developed as an entry inhibitor for HIV-1[2], its mechanism of action has since been leveraged in clinical research for inflammatory and fibrotic conditions, including metabolic dysfunction-associated steatohepatitis (MASH) and oncology[3].

When designing cell viability and cytotoxicity assays for TAK-652, researchers must account for its extreme potency. The compound exerts its primary pharmacological effects—blocking the binding of chemokines like CCL2 (MCP-1) and CCL5 (RANTES)—in the sub-nanomolar to low-nanomolar range [2]. However, to establish a reliable safety profile and calculate the Therapeutic Index (TI), cytotoxicity assays must push the concentration into the high-micromolar range [4]. Failing to design a dose-response curve that spans these 5 logs (0.01 nM to 10 µM) can result in truncated data that obscures either the drug's efficacy or its off-target toxicity thresholds.

Mechanism TAK TAK-652 (Cenicriviroc) Dual Antagonist Receptors CCR2 & CCR5 Receptors TAK->Receptors Competitive Inhibition Ligands Chemokines (CCL2, CCL5) Ligands->Receptors Binds Downstream Intracellular Signaling (Ca2+ Flux, Kinase Cascades) Receptors->Downstream Activates Phenotype Cell Migration, Fibrosis & HIV-1 Entry Downstream->Phenotype Induces

Caption: Mechanism of TAK-652 dual antagonism on CCR2/CCR5 signaling pathways.

Quantitative Pharmacological Profile

To design a robust assay, the selected concentration range must be anchored by established in vitro metrics. The table below synthesizes the functional efficacy ( IC50​ / EC50​ ) and cytotoxic thresholds ( CC50​ ) of TAK-652 across various cell models.

Target / AssayCell LineEfficacy ( IC50​ / EC50​ )Cytotoxicity ( CC50​ )Reference
CCR5 Antagonism (MIP-1α binding) CHO cells2.3 nM> 10,000 nM[3]
CCR2 Antagonism (MCP-1 binding) CHO cells5.9 nM> 10,000 nM[3]
HIV-1 Replication (R5 Strains) PBMCs0.024 – 0.089 nM> 10,000 nM[2],[4]
Colorectal Cancer Proliferation SW620 CRC~298.1 µMN/A[5]

Expert Insight on Causality: TAK-652 demonstrates no significant cytotoxicity in uninfected peripheral blood mononuclear cells (PBMCs) at concentrations up to 10,000 nM (10 µM)[4]. Therefore, when screening for off-target cell death, the top concentration should be set at 10 µM to 50 µM . Conversely, functional assays measuring receptor blockade must capture data points as low as 0.01 nM to accurately model the lower asymptote of the dose-response curve[2].

Experimental Workflow and Self-Validating Protocol

A fundamental tenet of rigorous assay development is the creation of a self-validating system . This means every microplate must contain internal controls that independently verify the health of the cells, the integrity of the solvent, and the dynamic range of the assay readout.

Protocol Prep Reagent Prep (TAK-652 in DMSO) Seed Cell Seeding (PBMCs / CHO cells) Prep->Seed Dose Dose Response (0.01 nM - 10 µM) Seed->Dose Incubate Incubation (48 - 72 hours) Dose->Incubate Assay Viability Readout (ATP / MTT Assay) Incubate->Assay

Caption: Self-validating workflow for TAK-652 cytotoxicity and cell viability profiling.

Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol utilizes an ATP-dependent luminescent readout. ATP is a direct proxy for metabolic viability; as cells undergo TAK-652-induced cytotoxicity (if any at extreme doses), ATP depletes rapidly, causing a proportional drop in luminescence.

Phase 1: Reagent and Plate Preparation
  • Stock Solution: Dissolve TAK-652 (Mesylate or free base) in 100% anhydrous DMSO to create a 10 mM master stock [1]. Causality: TAK-652 is highly hydrophobic; aqueous buffers will cause precipitation.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of TAK-652 in 100% DMSO, starting at 10 mM down to 0.5 µM.

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 into complete culture media (e.g., RPMI-1640 + 10% FBS). This yields a 10X intermediate concentration (100 µM to 0.005 µM) with a fixed 1% DMSO concentration.

Phase 2: Cell Seeding and Treatment
  • Cell Seeding: Seed target cells (e.g., PBMCs or CHO cells) into a solid-white 96-well plate at a density of 1×104 cells/well in 90 µL of complete media. Incubate overnight at 37°C, 5% CO2​ .

  • Drug Addition: Add 10 µL of the 10X intermediate TAK-652 dilutions to the 90 µL of cells.

    • Final Assay Concentrations: 10 µM down to 0.5 nM.

    • Final DMSO Concentration: 0.1%. Causality: Keeping DMSO at or below 0.1% is critical to prevent solvent-induced cytotoxicity, which would confound the TAK-652 viability data.

  • Self-Validating Controls:

    • Vehicle Control (Negative): 10 µL of 1% DMSO in media (0.1% final). Validates baseline cell health.

    • Positive Kill Control: 10 µL of 100 µM Puromycin or 10% Triton X-100. Validates the assay's ability to detect complete cell death (dynamic range floor).

Phase 3: Incubation and Readout
  • Incubation: Incubate the treated plate for 48 to 72 hours at 37°C. Causality: 48-72 hours allows sufficient time for multiple cell cycles, ensuring that anti-proliferative effects or delayed apoptotic cascades are captured.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Causality: Luminescent luciferase enzymes are highly temperature-sensitive; uneven plate temperatures will cause edge effects and high well-to-well variance.

  • Reagent Addition: Add 100 µL of ATP-detection reagent (e.g., CellTiter-Glo) to each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Measurement: Read luminescence using a microplate reader (integration time: 0.5–1.0 seconds/well).

Data Analysis & Troubleshooting

  • Curve Fitting: Plot the raw luminescence values against the log-transformed TAK-652 concentrations. Use a 4-parameter logistic (4PL) non-linear regression model to calculate the CC50​ .

  • Protein Binding Artifacts: TAK-652 is highly protein-bound in vivo[2]. If your assay utilizes high serum concentrations (e.g., >10% FBS or human serum), the free drug concentration will be significantly lower than the nominal concentration. If you observe an unexpected right-shift in your IC50​ or CC50​ , consider running a parallel assay in low-serum media (1-2% FBS) to decouple protein-binding effects from true cellular pharmacology.

Sources

Application

Application Notes and Protocols for TBR-652 in Immunomodulation Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TBR-652 (Cenicriviroc) for in vitro and in vivo immunomodulation research. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TBR-652 (Cenicriviroc) for in vitro and in vivo immunomodulation research. This document outlines the mechanism of action of TBR-652, and provides detailed protocols for assessing its effects on immune cell function, along with the scientific rationale behind these experimental designs.

Introduction: The Dual Role of CCR2 and CCR5 in Immune Regulation

The C-C chemokine receptors CCR2 and CCR5 are key mediators in the trafficking and activation of various leukocyte populations, including monocytes, macrophages, and T cells.[1][2] Their ligands, such as CCL2 (for CCR2) and CCL5 (RANTES, for CCR5), are often upregulated at sites of inflammation, orchestrating the influx of immune cells that can both contribute to host defense and drive pathological inflammation in various diseases.[3] TBR-652, also known as Cenicriviroc, is a potent, orally bioavailable small molecule that functions as a dual antagonist of both CCR2 and CCR5.[4] This dual antagonism provides a powerful tool to investigate the combined roles of these two critical chemokine pathways in various immunomodulatory contexts. Initially developed for HIV-1 therapy due to the role of CCR5 as a viral co-receptor, its immunomodulatory properties are of significant interest for a range of inflammatory and fibrotic diseases.[5][6]

Mechanism of Action: A Deeper Dive

TBR-652 exerts its effects by competitively binding to CCR2 and CCR5, preventing the binding of their cognate chemokines and subsequent downstream signaling. As G protein-coupled receptors (GPCRs), CCR2 and CCR5 activation initiates a cascade of intracellular events. This includes the activation of heterotrimeric G proteins, leading to downstream signaling through pathways such as PI3K/Akt and MAPK, which are crucial for cytoskeletal rearrangement and directed cell movement (chemotaxis).[7][8] The binding of chemokines to CCR2, CCR5, and CCR7 has been shown to activate Gαi, Gαo, and Gα12 subtypes.[9] Furthermore, heterodimerization of CCR2 and CCR5 can lead to the recruitment of additional signaling pathways, such as Gq/11.[10] By blocking these initial signaling events, TBR-652 effectively inhibits the recruitment of inflammatory cells to tissues.

Recent research has further elucidated the immunomodulatory effects of TBR-652 beyond simple chemotaxis inhibition. Studies have shown that TBR-652 can inhibit the differentiation of pro-inflammatory T helper (Th) subsets, including Th1, Th2, and Th17 cells, while promoting the generation of anti-inflammatory Type 1 regulatory T cells (Tr1). This suggests a broader role for TBR-652 in shaping the adaptive immune response.

Below is a diagram illustrating the signaling pathways modulated by TBR-652.

cluster_ligands Chemokine Ligands cluster_receptors Chemokine Receptors cluster_gproteins G-Proteins cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds CCL5 CCL5 (RANTES) CCR5 CCR5 CCL5->CCR5 Binds G_protein Gαi/o, Gα12, Gq/11 CCR2->G_protein Activates CCR5->G_protein Activates TBR652 TBR-652 (Cenicriviroc) TBR652->CCR2 Blocks TBR652->CCR5 Blocks PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT Chemotaxis Chemotaxis (Cell Migration) PI3K_Akt->Chemotaxis MAPK->Chemotaxis T_cell_diff T-Cell Differentiation JAK_STAT->T_cell_diff Cytokine_release Cytokine Release JAK_STAT->Cytokine_release

Caption: Signaling pathways modulated by TBR-652.

Quantitative Data for TBR-652 (Cenicriviroc)

The following table summarizes key quantitative parameters for TBR-652 from preclinical and clinical studies. This information is crucial for designing experiments with appropriate dose ranges.

ParameterValueSpecies/Cell TypeReference
IC50 for CCR2b 180 nMNot specified[7]
IC50 for MCP-1-induced chemotaxis 24 nMNot specified[7]
EC50 for anti-SARS-CoV-2 activity 2.9 - 19.0 µMCell culture[5]
Effective in vivo dose (mouse) ≥20 mg/kg/dayMouse[11]
Plasma Half-life (T½) 30-40 hoursHuman[12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to characterize the immunomodulatory effects of TBR-652.

Protocol 1: In Vitro Monocyte Chemotaxis Assay

This protocol is designed to assess the ability of TBR-652 to inhibit the migration of monocytes towards a chemoattractant, a primary function of the CCR2 and CCR5 pathways.

Rationale: This assay directly measures the functional consequence of CCR2/CCR5 antagonism on one of the key cell types regulated by these receptors.

Materials:

  • Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium with 0.1% BSA

  • Recombinant human CCL2 (MCP-1) and CCL5 (RANTES)

  • TBR-652 (Cenicriviroc)

  • 24-well Transwell plate with 5 µm pore size inserts

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Fluorescence plate reader

Experimental Workflow:

A 1. Prepare Monocytes (Label with Calcein-AM) B 2. Pre-incubate with TBR-652 (30 min at 37°C) A->B C 3. Add Chemoattractant (CCL2/CCL5) to lower chamber B->C D 4. Add Cells to Transwell Insert C->D E 5. Incubate (2-4 hours at 37°C) D->E F 6. Quantify Migrated Cells (Fluorescence Reading) E->F

Caption: Workflow for the in vitro monocyte chemotaxis assay.

Step-by-Step Procedure:

  • Cell Preparation:

    • Culture and harvest monocytic cells or isolate PBMCs from healthy donor blood.

    • Label the cells with Calcein-AM according to the manufacturer's protocol.[13]

    • Resuspend the labeled cells in RPMI-1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment:

    • Pre-incubate the cell suspension with various concentrations of TBR-652 (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.[7]

  • Assay Setup:

    • Add 600 µL of RPMI-1640 with 0.1% BSA containing the chemoattractant (e.g., 10-100 ng/mL of CCL2 or CCL5) to the lower wells of the 24-well Transwell plate.[7]

    • Include a negative control with no chemoattractant and a positive control with chemoattractant but no TBR-652.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber (insert).

  • Incubation:

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[14]

  • Quantification:

    • After incubation, carefully remove the insert.

    • Measure the fluorescence of the lower chamber using a fluorescence plate reader with excitation/emission wavelengths appropriate for Calcein-AM (e.g., 485/520 nm).

  • Data Analysis:

    • Calculate the percentage of chemotaxis inhibition for each concentration of TBR-652 relative to the positive control.

    • Determine the IC50 value using a suitable data analysis software.[15]

Protocol 2: Flow Cytometry Analysis of T-Cell Differentiation

This protocol utilizes multicolor flow cytometry to investigate the effect of TBR-652 on the differentiation of CD4+ T cells into various subsets, including regulatory T cells (Tregs).

Rationale: This assay provides a detailed, single-cell level analysis of how TBR-652 influences the balance of pro-inflammatory and anti-inflammatory T-cell populations.

Materials:

  • Isolated human CD4+ T cells

  • T-cell activation reagents (e.g., anti-CD3/CD28 beads)

  • Cytokines for polarizing conditions (e.g., IL-12 for Th1, IL-4 for Th2, TGF-β/IL-6 for Th17, TGF-β/IL-2 for Tregs)

  • TBR-652

  • Fluorochrome-conjugated antibodies for flow cytometry (see table below)

  • Fixation/Permeabilization buffers

  • Flow cytometer

Recommended Antibody Panel for T-Cell Differentiation:

MarkerFluorochromeCell Population
CD3e.g., APC-Cy7Pan T-Cell
CD4e.g., PerCPHelper T-Cell
CD25e.g., PEActivated T-Cells, Tregs
CD127e.g., Alexa Fluor 700Tregs (low expression)
FoxP3e.g., Alexa Fluor 647Tregs (intracellular)
IFN-γe.g., FITCTh1 cells (intracellular)
IL-4e.g., PE-Cy7Th2 cells (intracellular)
IL-17Ae.g., Pacific BlueTh17 cells (intracellular)

Experimental Workflow:

A 1. Isolate CD4+ T-Cells B 2. Culture with Activation Reagents and Cytokines A->B C 3. Treat with TBR-652 (various concentrations) B->C D 4. Culture for 3-5 days C->D E 5. Stain for Surface and Intracellular Markers D->E F 6. Acquire and Analyze by Flow Cytometry E->F

Caption: Workflow for T-cell differentiation analysis by flow cytometry.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Isolate CD4+ T cells from PBMCs using magnetic bead separation.

    • Culture the cells with anti-CD3/CD28 beads and the appropriate polarizing cytokines for each T-cell subset.

    • Add TBR-652 at various concentrations (e.g., 10 nM to 10 µM) or vehicle control at the initiation of the culture.

    • Culture for 3-5 days at 37°C in a 5% CO2 incubator.

  • Staining:

    • Harvest the cells and stain for surface markers (CD3, CD4, CD25, CD127) for 30 minutes at 4°C.

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular markers (FoxP3, IFN-γ, IL-4, IL-17A) for 30-60 minutes at 4°C.[16]

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the CD4+ T-cell population.

    • Analyze the percentage of cells expressing the key transcription factors and cytokines for each subset in the presence and absence of TBR-652.

Protocol 3: Multiplex Cytokine Profiling

This protocol uses a bead-based multiplex immunoassay (e.g., Luminex) to simultaneously measure the levels of multiple cytokines and chemokines secreted by immune cells following treatment with TBR-652.

Rationale: This high-throughput method provides a broad overview of the inflammatory milieu and how it is modulated by TBR-652, offering insights into its mechanism of action.[17]

Materials:

  • Human PBMCs

  • T-cell activation reagents (e.g., PHA or anti-CD3/CD28)

  • TBR-652

  • Commercial multiplex cytokine assay kit (e.g., Luminex-based)

  • Multiplex assay reader

Step-by-Step Procedure:

  • Cell Culture and Supernatant Collection:

    • Isolate PBMCs and culture them at 1 x 10^6 cells/mL.

    • Treat the cells with TBR-652 at various concentrations or vehicle control for 1 hour before stimulation.

    • Stimulate the cells with an appropriate stimulus (e.g., PHA or anti-CD3/CD28).

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

    • Collect the culture supernatants by centrifugation and store at -80°C until analysis.

  • Multiplex Assay:

    • Perform the multiplex cytokine assay on the collected supernatants according to the manufacturer's instructions.[18][19] This typically involves incubating the samples with antibody-coupled beads, followed by detection antibodies and a fluorescent reporter.

  • Data Acquisition and Analysis:

    • Acquire the data on a multiplex assay reader.

    • Calculate the concentrations of each cytokine using the standard curve provided in the kit.

    • Compare the cytokine profiles of TBR-652-treated samples to the control samples.

Protocol 4: In Vivo Murine Model of Peritonitis

This protocol describes a common in vivo model to assess the effect of TBR-652 on monocyte/macrophage recruitment to an inflammatory site.

Rationale: This in vivo model provides a more physiologically relevant assessment of the anti-inflammatory activity of TBR-652, complementing the in vitro findings.

Materials:

  • C57BL/6 mice

  • TBR-652

  • Vehicle control (e.g., 0.5% methylcellulose)

  • 4% thioglycollate broth

  • PBS

  • FACS buffer

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD45, anti-CD11b, anti-Ly6C)

Step-by-Step Procedure:

  • Drug Administration:

    • Administer TBR-652 (e.g., 20-100 mg/kg) or vehicle control to the mice via oral gavage daily for a specified period (e.g., 3 days) before inducing peritonitis.[11]

  • Induction of Peritonitis:

    • Inject 1 mL of sterile 4% thioglycollate broth intraperitoneally into each mouse.[7]

  • Cell Harvest:

    • At 24 or 72 hours after thioglycollate injection, euthanize the mice.[7]

    • Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity and collecting the fluid.

  • Flow Cytometry Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Resuspend the cells in FACS buffer and stain with antibodies against monocyte/macrophage markers.

    • Acquire the samples on a flow cytometer and quantify the number of recruited monocytes/macrophages.

Conclusion

TBR-652 is a valuable research tool for investigating the roles of CCR2 and CCR5 in immunomodulation. The protocols outlined in these application notes provide a robust framework for characterizing its effects on immune cell migration, differentiation, and cytokine secretion. By employing these methods, researchers can gain a deeper understanding of the therapeutic potential of dual CCR2/CCR5 antagonism in a variety of inflammatory and autoimmune disease models.

References

  • Tri-star, A. A., et al. (2020). Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells. Journal of Visualized Experiments, (158).
  • Luminex Corporation. (n.d.). Isolation of Human PBMC from Whole Blood. Retrieved from a university core facility protocol.
  • Rodríguez-Frade, J. M., et al. (2001). Chemokine receptor homo- or heterodimerization activates distinct signaling pathways. The EMBO Journal, 20(4), 652–661.
  • Kohl, A., et al. (2018). Closely related, yet unique: Distinct homo- and heterodimerization patterns of G protein coupled chemokine receptors and their fine-tuning by cholesterol.
  • El-Ghazali, R., et al. (2005). Simultaneous detection of 15 human cytokines in a single sample of stimulated peripheral blood mononuclear cells. Clinical and Vaccine Immunology, 12(1), 115–122.
  • Locati, M., et al. (2020). Dual CCR5/CCR2 targeting: opportunities for the cure of complex disorders. Journal of Leukocyte Biology, 108(4), 1169–1182.
  • Goupil, E., et al. (2015). Biased signaling at chemokine receptors. Journal of Biological Chemistry, 290(15), 9642–9655.
  • Taylor & Francis. (n.d.). Cenicriviroc – Knowledge and References. Retrieved from [Link]

  • Patel, K. M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 4(2), 23-31.
  • Cold Spring Harbor Laboratory. (n.d.). Databases & Protocols. Retrieved from [Link]

  • Price, P., et al. (2012). Multiplex cytokine profiling with highly pathogenic material: Use of formalin solution in luminex analysis. Journal of Immunological Methods, 375(1-2), 159–163.
  • Quality Assistance. (n.d.). Development and validation of home-made Luminex assays for the quantification of multiple cytokines in human samples. Retrieved from [Link]

  • ResearchGate. (2022, August 16). How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry? Retrieved from [Link]

  • Bio-Techne. (n.d.). Regulatory T Cell Kits: Flow Cytometry Kits. Retrieved from [Link]

  • Lefebvre, E., et al. (2016). Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment.
  • Tana, M. M., & Sanyal, A. J. (2020). Evaluating the Therapeutic Potential of Cenicriviroc in the Treatment of Nonalcoholic Steatohepatitis with Fibrosis: A Brief Report on Emerging Data.
  • Cold Spring Harbor Laboratory. (2008, December 2). Cold Spring Harbor Protocols features tissue culture methods for immune cells and neurons. Retrieved from [Link]

  • Liu, J., et al. (2021). Functional Roles of Chemokine Receptor CCR2 and Its Ligands in Liver Disease. Frontiers in Immunology, 12, 736647.
  • Prangley, E., et al. (2017). Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. Journal of Visualized Experiments, (128), e56218.
  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • ResearchGate. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • ResearchGate. (2025, October 27). Cenicriviroc for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis: AURORA Phase 3 study design. Retrieved from [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. Retrieved from [Link]

  • JoVE. (2022, August 5). Monocyte Chemotaxis and Lymphocyte Trafficking Quantification | Protocol Preview. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Li, Y., et al. (2025, January 10). Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay. STAR Protocols.
  • Charles River Laboratories. (n.d.). Monocyte Chemotaxis Assay. Retrieved from [Link]

  • Sartorius. (n.d.). Incucyte® Chemotaxis Assay Protocol for Macrophages. Retrieved from [Link]

  • Norecopa. (2019, June 4). Cold Spring Harbor Protocols. Retrieved from [Link]

  • Qiita. (2015, September 14). Graphvizとdot言語でグラフを描く方法のまとめ. Retrieved from [Link]

  • YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]

  • Kufareva, I., et al. (2016). Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis. PLoS ONE, 11(6), e0158156.
  • Read the Docs. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cenicriviroc | Ligand page. Retrieved from [Link]

  • eLife. (2020, December 4). A statistical framework for assessing pharmacological responses and biomarkers using uncertainty estimates. Retrieved from [Link]

  • Frontiers. (n.d.). The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. Retrieved from [Link]

  • PubMed. (2024, August 15). CCR2/CCR5 antagonist cenicriviroc reduces colonic inflammation and fibrosis in experimental colitis. Retrieved from [Link]

  • Taylor & Francis. (n.d.). IC50 – Knowledge and References. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving TAK-652 solubility in aqueous buffer solutions

Technical Support Center: TAK-652 Solubility A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for TAK-652. This guide is designed to provide you with in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: TAK-652 Solubility

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for TAK-652. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address challenges related to the aqueous solubility of TAK-652 (also known as Cenicriviroc).[1][2] As a potent, orally active dual antagonist of C-C chemokine receptor type 5 (CCR5) and type 2 (CCR2), TAK-652 is a valuable tool in HIV, inflammatory disease, and fibrosis research.[3][4][5] However, its hydrophobic nature presents a common hurdle for researchers. This guide will equip you with the knowledge to overcome these solubility issues and ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of TAK-652?

A1: TAK-652 is practically insoluble in water, with a solubility of less than 0.1 mg/mL.[3] This low aqueous solubility is a known characteristic of many small molecule inhibitors and necessitates the use of specific solvents and formulation strategies for experimental use.

Q2: What is the recommended solvent for preparing a stock solution of TAK-652?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of TAK-652.[3][4][5] It is possible to dissolve TAK-652 in DMSO at concentrations of up to 100 mg/mL.[6] For optimal results, use a fresh, anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility and stability of the compound.[7]

Q3: Can I dissolve TAK-652 directly in aqueous buffers like PBS?

A3: It is not recommended to dissolve TAK-652 directly in aqueous buffers. Due to its hydrophobic nature, direct dissolution will likely result in poor solubility and precipitation. The recommended method is to first prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.[7]

Q4: What is the recommended storage condition for TAK-652 stock solutions?

A4: For long-term stability, it is best to aliquot your TAK-652 stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[3][8] This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[9][10] Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.[10]

II. Troubleshooting Guide: Enhancing TAK-652 Solubility in Aqueous Buffers

Even with a DMSO stock solution, you may encounter precipitation when diluting TAK-652 into your final aqueous buffer. The following sections provide a systematic approach to troubleshooting and improving the solubility of TAK-652 for your specific application.

When diluting a DMSO stock of a hydrophobic compound into an aqueous medium, the drastic change in solvent polarity can cause the compound to crash out of solution. The use of a co-solvent can help to create a more gradual transition in polarity, thereby maintaining the solubility of the compound.[][12][13]

Commonly Used Co-solvents:

  • Ethanol[][12]

  • Propylene glycol[][12]

  • Polyethylene glycol 400 (PEG 400)[][12]

  • Glycerin[][12]

Protocol for Using a Co-solvent:

  • Prepare your desired aqueous buffer.

  • Add the chosen co-solvent to the buffer at a final concentration that is compatible with your experimental system (typically 1-10% v/v).

  • Gently vortex the buffer/co-solvent mixture.

  • Slowly add the TAK-652 DMSO stock solution to the buffer/co-solvent mixture while vortexing to ensure rapid and even dispersion.

General Guidelines for pH Adjustment:

  • For weakly basic compounds, lowering the pH can increase solubility.

  • For weakly acidic compounds, increasing the pH can increase solubility.

Experimental Approach to Determine Optimal pH:

  • Prepare a series of your desired buffer at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Prepare a fresh dilution of your TAK-652 DMSO stock into each of the pH-adjusted buffers.

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 30 minutes, 1 hour).

  • Quantify the amount of soluble TAK-652 in each buffer using a suitable analytical method like HPLC, if available.

It's important to ensure that the chosen pH is compatible with your experimental system and does not affect the biological activity of your cells or proteins of interest.[15][16]

For particularly challenging solubility issues, the use of surfactants or other solubilizing excipients can be beneficial. These molecules can form micelles or other structures that encapsulate the hydrophobic compound, keeping it dispersed in the aqueous environment.[17][18]

Commonly Used Surfactants and Excipients:

  • Tween-80 (Polysorbate 80): A non-ionic surfactant frequently used in drug formulations.[18]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[18][19][20]

  • PEGylation: While more complex, conjugation to polyethylene glycol (PEG) can improve the solubility and pharmacokinetic properties of molecules.[21]

Formulation Example from Literature: A formulation for in vivo studies in mice involved dissolving cenicriviroc mesylate in a vehicle of 0.5% (w/v) methylcellulose and 1% Tween-80, with the pH adjusted to approximately 1.3.[6] Another protocol for an in vivo formulation suggests adding 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline.[3]

This protocol integrates the principles discussed above for a robust method to prepare a soluble working solution of TAK-652.

Materials:

  • TAK-652 powder

  • Anhydrous DMSO

  • Your desired aqueous buffer (e.g., PBS, RPMI-1640)

  • Co-solvent (e.g., Ethanol, PEG 400) (Optional)

  • Surfactant (e.g., Tween-80) (Optional)

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the mass of TAK-652 needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight of TAK-652: 696.94 g/mol ).[1][6]

    • Carefully weigh the TAK-652 powder and add the appropriate volume of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may aid dissolution.[8][22]

  • Prepare Your Final Aqueous Buffer:

    • If using a co-solvent or surfactant, add it to your aqueous buffer at the desired final concentration and mix well.

  • Dilute the Stock Solution into the Aqueous Buffer:

    • Perform serial dilutions of the DMSO stock solution in DMSO if a very low final concentration is required.[7]

    • Slowly add the final DMSO stock aliquot to your prepared aqueous buffer while continuously vortexing or stirring. This is a critical step to prevent localized high concentrations that can lead to precipitation.

  • Final Inspection and Use:

    • Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, further optimization of the formulation may be necessary.

    • Use the freshly prepared working solution in your experiments as soon as possible.

Data Summary Table for TAK-652 Solubility

SolventSolubilityNotes
Water< 0.1 mg/mL (insoluble)[3]Direct dissolution is not recommended.
DMSO50 mg/mL (71.74 mM)[3]Recommended for preparing high-concentration stock solutions. Use of ultrasonic may be needed.[3]
Ethanol2 mg/mL (2.87 mM)[3]Requires sonication and warming to 60°C.[3]
DMF20 mg/mL[4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[4]Demonstrates the benefit of a co-solvent system.
III. Visualizing the Workflow

The following diagram illustrates a decision-making workflow for troubleshooting TAK-652 solubility issues.

TAK652_Solubility_Workflow start Start: Need to prepare TAK-652 in aqueous buffer prep_stock Prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM). start->prep_stock direct_dilution Dilute DMSO stock directly into aqueous buffer. prep_stock->direct_dilution check_precipitation1 Precipitation observed? direct_dilution->check_precipitation1 use_solution Solution is clear. Proceed with experiment. check_precipitation1->use_solution No troubleshoot Troubleshooting Required check_precipitation1->troubleshoot Yes add_cosolvent Option 1: Add a co-solvent (e.g., Ethanol, PEG 400) to the aqueous buffer before adding the DMSO stock. troubleshoot->add_cosolvent adjust_ph Option 2: Test the solubility in a range of buffer pH values. troubleshoot->adjust_ph add_surfactant Option 3: Incorporate a surfactant (e.g., Tween-80) into the formulation. troubleshoot->add_surfactant check_precipitation2 Precipitation still observed? add_cosolvent->check_precipitation2 adjust_ph->check_precipitation2 add_surfactant->check_precipitation2 check_precipitation2->use_solution No combine_strategies Combine strategies (e.g., co-solvent + pH adjustment). check_precipitation2->combine_strategies Yes combine_strategies->check_precipitation2

Caption: A workflow for troubleshooting TAK-652 solubility.

References

  • Cenicriviroc - Wikipedia. (n.d.). Wikipedia. Retrieved March 25, 2024, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (2022, August 2). National Center for Biotechnology Information. Retrieved March 25, 2024, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 2). Pharmaceutical Technology. Retrieved March 25, 2024, from [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. Retrieved March 25, 2024, from [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2024, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. (2023, April 27). MDPI. Retrieved March 25, 2024, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved March 25, 2024, from [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and - AntBio. (2026, January 7). Antagen. Retrieved March 25, 2024, from [Link]

  • CompoundingToday.com | pH Adjusting Database. (n.d.). International Journal of Pharmaceutical Compounding. Retrieved March 25, 2024, from [Link]

  • pH Modifier Excipients - American Pharmaceutical Review. (n.d.). American Pharmaceutical Review. Retrieved March 25, 2024, from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018, January 2). European Pharmaceutical Review. Retrieved March 25, 2024, from [Link]

  • Preparation and Activities of Macromolecule Conjugates of the CCR5 Antagonist Maraviroc. (2013, December 20). ACS Publications. Retrieved March 25, 2024, from [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). SpringerLink. Retrieved March 25, 2024, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, May 31). Drug Development & Delivery. Retrieved March 25, 2024, from [Link]

  • Enhancement of solubilization and bioavailability of poorly soluble drugs by physical and chemical modifications - Journal of Advanced Pharmacy Education and Research. (n.d.). Journal of Advanced Pharmacy Education & Research. Retrieved March 25, 2024, from [Link]

  • Cenicriviroc for Inflammation and HIV - TheBodyPro. (2010, October 25). TheBodyPro. Retrieved March 25, 2024, from [Link]

  • Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems - Pharmedicine Journal. (2024, June 3). Pharmedicine. Retrieved March 25, 2024, from [Link]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2024, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved March 25, 2024, from [Link]

  • TAK-652 Inhibits CCR5-Mediated Human Immunodeficiency Virus Type 1 Infection In Vitro and Has Favorable Pharmacokinetics in Humans - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2024, from [Link]

  • Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - Frontiers. (n.d.). Frontiers. Retrieved March 25, 2024, from [Link]

  • Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. (2022, January 18). Frontiers. Retrieved March 25, 2024, from [Link]

  • CCR5: From Natural Resistance to a New Anti-HIV Strategy - MDPI. (2010, February 5). MDPI. Retrieved March 25, 2024, from [Link]

  • TAK-652, a Novel CCR5 Inhibitor, has Favourable Drug Interactions with other Antiretrovirals in Vitro - ResearchGate. (n.d.). ResearchGate. Retrieved March 25, 2024, from [Link]

  • TAK-652, a novel CCR5 inhibitor, has favourable drug interactions with other antiretrovirals in vitro - PubMed. (n.d.). PubMed. Retrieved March 25, 2024, from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting TBR-652 Precipitation in Cell Culture Media

Welcome to the technical support center for TBR-652. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues that may arise when...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for TBR-652. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for precipitation issues that may arise when using TBR-652 in cell culture media. By understanding the underlying scientific principles, you can proactively prevent precipitation and ensure the accuracy and reproducibility of your experimental results.

Understanding the Problem: The Science Behind TBR-652 Precipitation

TBR-652, like many small molecule inhibitors, is hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media.[1] It is typically dissolved in an organic solvent, most commonly dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[2] Precipitation often occurs when this concentrated stock is diluted into the aqueous environment of the media. This phenomenon, often called "crashing out," is primarily due to the drastic change in solvent polarity.[3]

Several factors can influence the solubility of TBR-652 in your specific cell culture system:

  • Physicochemical Properties of TBR-652: The inherent molecular structure of TBR-652 dictates its solubility.

  • Solvent Choice: The solvent used for the stock solution and its final concentration in the media are critical.[4]

  • Media Composition: The pH, salt concentration, and presence of proteins (like those in fetal bovine serum) can all impact solubility.[3][5]

  • Environmental Factors: Temperature and storage conditions play a significant role in maintaining the stability of both the stock solution and the final working solution.[6]

Proactive Prevention Strategies

The most effective way to deal with precipitation is to prevent it from happening in the first place. Here are some best practices to follow when working with TBR-652:

  • Proper Stock Solution Preparation: Always use high-purity, anhydrous DMSO to prepare your stock solution.[2] Ensure the compound is fully dissolved by vortexing or gentle warming.[1]

  • Optimal Storage: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[1][2] Store these aliquots at -20°C or -80°C for long-term stability.[7]

  • Controlled Dilution: When preparing your working solution, pre-warm the cell culture media to 37°C.[1][3] Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution.[3][8]

  • Vehicle Controls: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the media without TBR-652.[1]

Systematic Troubleshooting Guide

If you encounter precipitation, this systematic guide will help you identify the cause and find a solution.

Observation 1: Precipitate Forms Immediately Upon Adding TBR-652 to the Media

Question: I added my TBR-652 stock solution to the cell culture medium, and it immediately became cloudy. What went wrong?

Answer: This is a classic case of the compound "crashing out" of solution due to the rapid shift from a high-concentration organic solvent to an aqueous environment.[3] The key is to make this transition less abrupt.

Solutions:

  • Optimize the Dilution Method: Instead of a single large dilution, try a two-step or serial dilution. First, dilute the stock into a smaller volume of pre-warmed media, mix thoroughly, and then add this intermediate dilution to the final volume.[3][9]

  • Pre-warm the Media: Ensure your media is at 37°C before adding the compound, as solubility is often higher at physiological temperatures.[1][3]

  • Adjust Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slight increase in the final percentage (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility.[1] It is crucial to determine the maximum DMSO tolerance of your specific cell line.[2]

Observation 2: Media Becomes Cloudy After a Period of Incubation

Question: The media with TBR-652 looked fine initially, but after several hours in the incubator, I noticed a precipitate. Why did this happen and how can I fix it?

Answer: This delayed precipitation can be due to several factors, including temperature changes, interactions with media components, or the compound coming out of a supersaturated state.[3]

Solutions:

  • Reduce the Final Concentration: The most likely cause is that the final concentration of TBR-652 is above its thermodynamic solubility limit in your specific cell culture medium.[1] Try a lower final concentration.

  • Assess Serum Concentration: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and help solubilize hydrophobic compounds.[3][10] If you are using a low-serum or serum-free medium, the solubility of your compound will be significantly lower. Consider if your experimental design can tolerate a higher serum percentage.

  • Check Media pH: Ensure the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4).[3] Changes in pH can affect the ionization state and solubility of some compounds.[6][11]

Observation 3: Inconsistent Precipitation Between Experiments

Question: I'm following the same protocol, but sometimes I see precipitation and other times I don't. What could be causing this variability?

Answer: Inconsistent results often point to subtle variations in protocol execution or the integrity of the stock solution.

Solutions:

  • Stock Solution Integrity: Repeated freeze-thaw cycles can compromise your stock solution.[1] Always aliquot stock solutions into single-use volumes.[2] Before use, visually inspect the thawed aliquot for any signs of precipitation. If present, try to redissolve by gentle warming and vortexing. If it does not redissolve, prepare a fresh stock solution.[1]

  • Thorough Mixing: Ensure that the media is mixed thoroughly immediately after adding the TBR-652 stock solution to prevent localized high concentrations that can initiate precipitation.

  • Media Lot-to-Lot Variability: The composition of serum and other media components can vary between lots, which can affect the solubility of your compound.[12] If you suspect this is an issue, it is good practice to test new lots of media and serum for compatibility with your compound.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Start Precipitation Observed Immediate Immediate Precipitation? Start->Immediate When did it occur? Delayed Delayed Precipitation? Immediate->Delayed No Sol_Immediate1 Optimize Dilution Method (Serial Dilution) Immediate->Sol_Immediate1 Yes Inconsistent Inconsistent Precipitation? Delayed->Inconsistent No Sol_Delayed1 Reduce Final Concentration Delayed->Sol_Delayed1 Yes Sol_Inconsistent1 Check Stock Solution Integrity (Aliquots) Inconsistent->Sol_Inconsistent1 Yes Sol_Immediate2 Pre-warm Media to 37°C Sol_Immediate1->Sol_Immediate2 Sol_Immediate3 Adjust Final DMSO % (with caution) Sol_Immediate2->Sol_Immediate3 Sol_Delayed2 Assess Serum Concentration Sol_Delayed1->Sol_Delayed2 Sol_Delayed3 Check Media pH Sol_Delayed2->Sol_Delayed3 Sol_Inconsistent2 Ensure Thorough Mixing Sol_Inconsistent1->Sol_Inconsistent2 Sol_Inconsistent3 Test Media Lot Variability Sol_Inconsistent2->Sol_Inconsistent3

Caption: A workflow for troubleshooting TBR-652 precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM TBR-652 Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of TBR-652.

Materials:

  • TBR-652 (lyophilized powder)

  • Anhydrous, cell culture grade DMSO[9]

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter[1]

Procedure:

  • Before opening, centrifuge the vial of TBR-652 to ensure all the powder is at the bottom.[7]

  • Based on the molecular weight of TBR-652, calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO directly to the vial of TBR-652.[13]

  • Vortex the solution thoroughly for 1-2 minutes to ensure the compound is fully dissolved.[9] Gentle warming in a 37°C water bath can also aid dissolution.[1]

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[1]

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[1][7]

  • Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[7]

Protocol 2: Dilution of TBR-652 Stock Solution into Cell Culture Media

This protocol provides two methods for diluting the stock solution into your cell culture medium.

Materials:

  • 10 mM TBR-652 stock solution in DMSO

  • Complete cell culture medium (pre-warmed to 37°C)[1]

Procedure:

  • Thaw an aliquot of the concentrated stock solution at room temperature.[9]

  • Pre-warm the cell culture medium to 37°C.[1]

    Method A (for lower final concentrations): a. Directly add the required volume of the stock solution to the pre-warmed media. The volume of stock added should not result in a final DMSO concentration exceeding 0.5%.[3] b. Immediately mix the media thoroughly by inverting the tube or bottle several times or by gentle vortexing.[3]

    Method B (for higher final concentrations or compounds prone to precipitation): a. Create an intermediate dilution of TBR-652 in a small volume of pre-warmed media (e.g., a 1:10 dilution). b. Mix this intermediate dilution thoroughly by vortexing or pipetting.[3] c. Add the required volume of the intermediate dilution to the final volume of pre-warmed media. d. Mix the final solution thoroughly.

Solubility and Solvent Recommendations
SolventRecommended Max ConcentrationNotes
DMSO ≥ 10 mMPreferred solvent for creating high-concentration stock solutions.[9]
Ethanol ~50 mMAn alternative to DMSO, may be more suitable for certain cell types.[9]
Water InsolubleTBR-652 is hydrophobic and will not dissolve in aqueous solutions alone.[9]
PBS InsolubleNot suitable for initial dissolution.[13]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve TBR-652? A1: Based on its likely hydrophobic nature, high-purity, anhydrous DMSO is the recommended solvent for preparing high-concentration stock solutions.[2]

Q2: What is the maximum concentration of DMSO my cells can tolerate? A2: The tolerance to DMSO varies significantly among different cell lines.[2] Generally, a final concentration of less than 0.1% is considered safe for most cells, while many robust cell lines can tolerate up to 0.5%.[2] It is essential to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.[2]

Q3: Can I just filter out the precipitate from my media? A3: Filtering is not recommended as it removes the precipitated compound, leading to an unknown and lower final concentration of TBR-652 in your experiment.[1] This will compromise the validity and reproducibility of your results. The better approach is to address the root cause of the precipitation.[1]

Q4: How can I confirm if TBR-652 is stable in my cell culture media over the course of my experiment? A4: To confirm the stability of TBR-652, you can perform a time-course experiment. Prepare your working solution and incubate it under your experimental conditions (e.g., 37°C, 5% CO₂).[2] At various time points, take aliquots and analyze the concentration of intact TBR-652 using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A decrease in the parent compound concentration over time indicates instability.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Bio-Rad. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]

  • The Scientist. (2023, August 15). Providing Stability In Vivo, In Vitro, and In Culture. Retrieved from [Link]

  • PubMed. (2018, January 1). Effect of composition of simulated intestinal media on the solubility of poorly soluble compounds investigated by design of experiments. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • FuDau - FDCELL. (2025, March 27). Application of Serum Bottles in Cell Culture Media. Retrieved from [Link]

  • PubMed. (2010, July 14). pH Shifting alters solubility characteristics and thermal stability of soy protein isolate and its globulin fractions in different pH, salt concentration, and temperature conditions. Retrieved from [Link]

Sources

Troubleshooting

TBR-652 (Cenicriviroc) Technical Support Center: Cryopreservation &amp; Handling Guide

Executive Summary & Mechanistic Context TBR-652, widely known in the literature as Cenicriviroc (CVC) or TAK-652, is an investigational, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

TBR-652, widely known in the literature as Cenicriviroc (CVC) or TAK-652, is an investigational, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5[1]. By competitively blocking these receptors, TBR-652 inhibits the binding of monocyte chemotactic protein 1 (MCP-1) and macrophage inflammatory protein 1α (MIP-1α), respectively. This dual-action mechanism prevents HIV-1 viral entry into human cells and dampens inflammatory chemotaxis associated with fibrotic diseases[2].

Because of its complex molecular architecture—which includes a highly sensitive sulfinyl (sulfoxide) moiety and an amide group—the compound is uniquely susceptible to hydrolytic and oxidative degradation if storage conditions are not rigorously controlled[3]. This technical support center provides field-proven, self-validating protocols for the long-term storage and handling of TBR-652, specifically addressing the physicochemical challenges of -80°C cryopreservation.

Physicochemical Parameters & Storage Data

To establish a precise baseline for experimental design and troubleshooting, the quantitative stability and solubility metrics of TBR-652 are summarized below.

ParameterSpecification
Compound Identity TBR-652 (Cenicriviroc, TAK-652, CVC)[1]
CAS Registry Number 497223-25-3 (Free base)[2]; 497223-28-6 (Mesylate)[4]
Molecular Weight 696.94 g/mol (Free base)[5]; 793.05 g/mol (Mesylate)[3]
Receptor Affinity (IC50) CCR2: 5.9 nM; CCR5: 0.29 nM[3]
Organic Solubility DMSO: ~20 mg/mL; Ethanol: ~5 mg/mL[2]
Aqueous Solubility Sparingly soluble (<0.5 mg/mL in 1:1 DMSO:PBS, pH 7.2)[2]
Solid-State Stability -20°C to -80°C (Desiccated powder): ≥ 3 to 4 years[2][5]
Stock Solution (DMSO) -80°C: 6 months limit; -20°C: 1 month limit[5][6]

Mechanistic Signaling & Workflow Visualizations

TBR652_Signaling TBR TBR-652 (Cenicriviroc) Dual Antagonist CCR2 CCR2 Receptor (Monocytes/Macrophages) TBR->CCR2 Blocks (IC50: 5.9 nM) CCR5 CCR5 Receptor (T-Cells/Macrophages) TBR->CCR5 Blocks (IC50: 0.29 nM) Inflammation Chemotaxis & Inflammation CCR2->Inflammation Activates HIV HIV-1 Viral Entry CCR5->HIV Facilitates MCP1 MCP-1 (CCL2) MCP1->CCR2 Binds MIP1a MIP-1α / HIV-1 gp120 MIP1a->CCR5 Binds

Caption: Dual antagonism of CCR2 and CCR5 by TBR-652, preventing chemotaxis and HIV-1 viral entry.

TBR652_Workflow Start TBR-652 Solid Powder Stable 3-4 years at -80°C Solvent Reconstitute in Anhydrous DMSO (Max 20 mg/mL) Start->Solvent Desiccated prep Aliquot Create Single-Use Aliquots (Prevents Freeze-Thaw) Solvent->Aliquot Immediate processing Store Long-Term Storage (-80°C, max 6 months) Aliquot->Store Cryopreservation Thaw Thaw at Room Temperature (DMSO Freezing Pt: 19°C) Store->Thaw Retrieve on dry ice Check Visual Inspection (Vortex/Sonicate if needed) Thaw->Check Equilibrate to RT Use Dilute in Aqueous Buffer (Use within 24 hours) Check->Use Final assay prep

Caption: Self-validating workflow for the reconstitution, -80°C cryopreservation, and retrieval.

Troubleshooting & Causality Analysis (FAQs)

Q1: Why is my TBR-652 stock solution only stable for 6 months at -80°C when the solid powder lasts for years? Causality: The solid-state crystalline form of TBR-652 is highly stable[2]. However, once dissolved in Dimethyl Sulfoxide (DMSO), the thermodynamic landscape changes. DMSO is extremely hygroscopic. Even in tightly sealed microcentrifuge tubes at -80°C, repeated opening or imperfect seals allow trace atmospheric moisture to enter. Moisture-contaminated DMSO drastically reduces the solubility of TBR-652[5]. Furthermore, the presence of water in the solvent can initiate slow hydrolysis of the compound's amide bonds over months, degrading the active pharmaceutical ingredient.

Q2: I thawed my TBR-652 stock from -80°C on ice, and it turned cloudy. Is the compound ruined? Causality: The compound is likely intact, but it has precipitated out of solution. Pure DMSO has a relatively high freezing point of 18.5°C to 19°C. Thawing on wet ice (0°C) keeps the DMSO in a semi-solid or supercooled state where the solubility of TBR-652 drops to near zero, forcing the compound to crash out. Resolution: Always thaw DMSO stock solutions at Room Temperature (20°C - 25°C). If precipitation occurs, vortex the tube gently and place it in a room-temperature ultrasonic water bath for 2-5 minutes until the solution is completely clear[6].

Q3: Can I prepare my final aqueous working solution (e.g., in PBS or cell culture media) and store it at -80°C? Causality: No. TBR-652 is sparingly soluble in aqueous buffers (maximum ~0.5 mg/mL even with co-solvents)[2]. When an aqueous solution freezes, the formation of ice crystals excludes the solute, pushing TBR-652 into highly concentrated micro-pockets where it rapidly aggregates and precipitates. Upon thawing, these aggregates rarely go back into solution, leading to inaccurate dosing in your assays. Aqueous solutions must be freshly prepared and used within 24 hours[2].

Step-by-Step Methodologies: Self-Validating Protocols

Protocol A: Reconstitution and -80°C Cryopreservation

Objective: Prepare a stable 20 mg/mL stock solution of TBR-652 while preventing moisture contamination.

  • Equilibration: Remove the lyophilized TBR-652 powder from -20°C or -80°C storage. Crucial Step: Allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, which will degrade the compound upon solvation.

  • Solvent Addition: In a biosafety cabinet, add the calculated volume of fresh, anhydrous DMSO (≥99.9% purity, stored under inert gas) to achieve a maximum concentration of 20 mg/mL[2].

  • Dissolution: Vortex gently for 30 seconds.

    • Validation Checkpoint: Hold the vial against a light source. The solution must be 100% optically clear. If micro-particulates remain, sonicate at room temperature for 2 minutes[6].

  • Aliquoting: Dispense the stock solution into single-use aliquots (e.g., 10 µL to 50 µL) in sterile, low-bind, O-ring sealed cryovials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and cause localized concentration spikes[6].

  • Cryopreservation: Immediately transfer the aliquots to a -80°C ultra-low temperature freezer. Document the date; the expiration is exactly 6 months from the date of reconstitution[5].

Protocol B: Thawing and Working Solution Preparation

Objective: Retrieve the stock and dilute it into an aqueous assay buffer without causing compound precipitation.

  • Retrieval & Thawing: Retrieve a single aliquot from the -80°C freezer on dry ice. Transfer the vial to a room-temperature tube rack. Allow it to thaw completely at 20°C–25°C (Do NOT thaw on ice).

  • Homogenization: Once liquid, vortex the vial for 5 seconds to ensure the concentration is uniform. Freeze-thaw processes can create concentration gradients within the solvent.

    • Validation Checkpoint: Visually inspect for any white precipitate. If present, sonicate until clear[6].

  • Aqueous Dilution: Pipette the required volume of the DMSO stock directly into the vortex of the rapidly mixing aqueous buffer (e.g., PBS or media). Causality: Adding the stock to a moving diluent prevents high local concentrations of the drug at the solvent-water interface, which is the primary cause of aqueous precipitation.

  • Usage: Use the diluted working solution immediately (strictly within 24 hours)[2]. Discard any unused portion of the thawed DMSO aliquot; do not refreeze.

References

Sources

Optimization

Technical Support Center: Optimizing Incubation Time for TAK-652 Receptor Binding Assays

Welcome to the Assay Optimization Hub. As a Senior Application Scientist, I frequently consult with drug development teams struggling with irreproducible Kd​ or Ki​ values when profiling high-affinity GPCR antagonists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Optimization Hub. As a Senior Application Scientist, I frequently consult with drug development teams struggling with irreproducible Kd​ or Ki​ values when profiling high-affinity GPCR antagonists. TAK-652 (Cenicriviroc) is a potent, dual CCR2/CCR5 antagonist[1]. Because it exhibits nanomolar affinity and slow dissociation kinetics, standard 30-minute incubation protocols often fail to reach thermodynamic equilibrium[2].

This guide provides the mechanistic reasoning, quantitative parameters, and self-validating protocols required to optimize your incubation time and ensure absolute scientific integrity in your binding assays.

Section 1: The Kinetics of TAK-652 Binding (Mechanistic Insight)

The most common point of failure in GPCR radioligand or fluorescence binding assays is the premature termination of the incubation phase[3]. The law of mass action, upon which the Cheng-Prusoff equation relies, assumes the biological system has reached full equilibrium[4].

The Causality of Equilibrium: If you terminate the assay before TAK-652 has fully equilibrated with the CCR2/CCR5 receptors, you will artificially inflate the apparent IC50​ . For high-affinity ligands like TAK-652, the association rate ( kon​ ) can be slow. This requires extended incubation times or carefully optimized temperatures to achieve steady-state binding[2],[3]. Failing to account for this slow kinetic profile means the competitor hasn't had sufficient time to displace the radioligand, leading to false-negative affinity readouts.

Signaling Chemokine Endogenous Chemokines (CCL2 / CCL5) Receptor CCR2 / CCR5 Receptors (GPCRs on Cell Membrane) Chemokine->Receptor Agonist Binding TAK652 TAK-652 (Cenicriviroc) Dual Antagonist TAK652->Receptor Competitive Inhibition GProtein G-Protein Complex (Gαi / Gβγ Subunits) Receptor->GProtein Activation Response Intracellular Signaling (Ca2+ Flux & Chemotaxis) GProtein->Response Signal Cascade

Mechanism of TAK-652 competitive antagonism on CCR2/CCR5 GPCR signaling pathways.

Section 2: Quantitative Optimization Parameters

The table below summarizes the causal relationship between temperature, incubation time, and assay integrity for CCR2/CCR5 membrane preparations.

Incubation TempEstimated Time to EquilibriumReceptor StabilityLigand Depletion RiskApplication Scientist Recommendation
4°C 12 – 24 hoursExcellentLowOptimal for TAK-652. Prevents receptor degradation during the long equilibration required for slow-kinetic CCR5 antagonists[5].
25°C (RT) 2 – 4 hoursModerateMediumGood balance for high-throughput screening, provided protease inhibitors are used.
37°C 30 – 60 minutesPoorHighNot recommended. Rapid kinetics but high risk of GPCR denaturation and peptide radioligand cleavage.
Section 3: Self-Validating Protocol: Association Kinetic Time-Course

To empirically determine the optimal incubation time for TAK-652 in your specific assay buffer, you must perform an association kinetic time-course.

Trustworthiness & Assay Design: We stagger the addition of the ligand rather than the harvesting of the plates. Harvesting plates at different times introduces severe variability in washing efficiency and filter drying. By staggering the start times and harvesting all wells simultaneously, this protocol becomes a self-validating system free from inter-plate processing artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Dilute CHO-CCR5 or CHO-CCR2 membranes to a validated concentration (e.g., 2-5 µ g/well ) in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4). Keeping receptor concentration optimized is critical to prevent ligand depletion[3].

  • Tracer Setup: Add a fixed concentration of your radioligand (e.g., [125I] -CCL2 or [3H] -TAK-652) at its predetermined Kd​ concentration.

  • Staggered Initiation: Add TAK-652 (at 10x its expected Ki​ ) to the reaction wells at reverse time intervals: t=240,120,90,60,30,15, and 0 minutes. (For a 4-hour assay, add the 240-min sample first, wait 2 hours, add the 120-min sample, etc.)

  • Incubation: Maintain the plate at a strict 25°C using a temperature-controlled shaker.

  • Simultaneous Termination: At t=240 minutes, rapidly filter the entire plate through GF/B microplates pre-soaked in 0.5% Polyethylenimine (PEI) using a 96-well cell harvester. Wash 3x with ice-cold wash buffer to trap bound complexes.

  • Quantification: Add scintillation cocktail, read on a Microbeta counter, and plot specific binding versus time. The optimal incubation time is the point where the curve plateaus (equilibrium).

Workflow Step1 1. Membrane Preparation (Target: CCR2/CCR5) Step2 2. Radioligand Addition (e.g., [125I]-CCL2) Step1->Step2 Step3 3. Time-Course Incubation (Critical Optimization Step) Step2->Step3 Step4 4. Rapid Filtration (Separation of Bound/Free) Step3->Step4 Step5 5. Scintillation Counting & Data Analysis Step4->Step5

Workflow of GPCR radioligand binding assay highlighting the critical incubation step.

Section 4: Troubleshooting Guide & FAQs

Q: Why is my calculated Ki​ for TAK-652 shifting to the right (weaker affinity) across different experiments? A: You are likely not reaching equilibrium[2]. If your incubation time is too short (e.g., 45 minutes), the slow-associating TAK-652 hasn't had sufficient time to compete with the radioligand. Extend your incubation time to 3-4 hours at room temperature, or switch to a 24-hour incubation at 4°C to allow the system to stabilize[5].

Q: I extended my incubation time to 4 hours at room temperature, but my total binding signal dropped by 40%. What happened? A: This indicates receptor degradation or radioligand instability over time. GPCRs are notoriously unstable outside the lipid bilayer. To fix this, either add a protease inhibitor cocktail (e.g., PMSF, leupeptin) to your assay buffer, or shift the entire assay to 4°C. While 4°C requires a much longer incubation time, it perfectly preserves receptor-ligand integrity.

Q: How do I identify and prevent "ligand depletion" during these long incubations? A: Ligand depletion occurs when >10% of the total added radioligand is bound to the receptors, which breaks the assumptions of standard binding equations and compromises Kd​ / Ki​ accuracy[3]. Check your total counts (unfiltered) versus bound counts. If bound >10%, reduce your membrane protein concentration.

Sources

Troubleshooting

Reducing background noise in TBR-652 flow cytometry analysis

Technical Support Center: Advanced Troubleshooting for TBR-652 (Cenicriviroc) Flow Cytometry Assays Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Troubleshooting for TBR-652 (Cenicriviroc) Flow Cytometry Assays

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals analyzing immune cell infiltration, receptor occupancy, or fibrotic microenvironments using TBR-652 (Cenicriviroc/CVC).

As a dual CCR2/CCR5 antagonist, TBR-652 is highly effective at modulating macrophage and lymphocyte migration. However, its unique biochemical structure introduces a critical optical anomaly during flow cytometry: intrinsic violet-excited autofluorescence [1]. This guide synthesizes field-proven optical physics and panel design strategies to help you eliminate background noise and restore data integrity.

I. The Mechanistic Root Cause of TBR-652 Background Noise

To solve the noise, we must first understand the molecule. TBR-652 is a small-molecule receptor antagonist that achieves high-affinity binding to CCR2 and CCR5. Due to its conjugated ring structures, the drug itself acts as a weak fluorophore. When excited by a 405 nm violet laser , TBR-652 emits a discrete fluorescent signal in the ~500 nm range [1].

If you are running conventional flow cytometry (e.g., BD FACSCanto or LSRFortessa), this drug-induced emission spills directly into the V500, BV510, Pacific Orange, or AmCyan channels. If you assign a critical marker (e.g., CD4, CD8, or a macrophage activation marker) to these channels, the drug's autofluorescence will artificially inflate the signal, resulting in massive false positives and compromised gating logic.

G Laser 405 nm Violet Laser Drug Intracellular/Receptor-Bound TBR-652 Laser->Drug Excites ring structure Emission ~500 nm Emission (Optical Anomaly) Drug->Emission Emits photons Consequence1 False Positive in BV510/V500 Channel Emission->Consequence1 Consequence2 Loss of Resolution for Dim Markers Emission->Consequence2

Optical pathway of TBR-652 autofluorescence leading to flow cytometry background noise.

II. Strategic Troubleshooting FAQs

Q1: I washed my cells thoroughly before acquisition. Why am I still seeing a background shift in the violet channels? A: While rigorous washing removes unbound drug from the suspension buffer, TBR-652 has a long half-life (30–40 hours) and binds with high affinity (nanomolar IC50) to membrane-bound CCR2/CCR5 receptors [2]. Furthermore, small molecules often accumulate intracellularly. You cannot "wash away" the drug's optical signature without stripping the drug from its targets, which would ruin your experimental biology. The solution must be optical, not chemical.

Q2: How should I redesign my fluorophore panel to accommodate TBR-652? A: You must treat the V500/BV510 channel as a "dead zone." Do not assign any critical phenotypic or functional markers to this channel. Instead, reserve it as a "dump channel" (e.g., combining it with a viability dye or lineage exclusion markers where a positive shift is gated out of your analysis). Shift your critical markers (like CD11b, F4/80, CD4, or CD8) to the Red (640 nm) or Yellow-Green (561 nm) lasers, which do not excite TBR-652.

Q3: What controls are mandatory to validate my gating strategy in these assays? A: Standard Fluorescence-Minus-One (FMO) controls are insufficient because they only account for fluorophore spillover, not drug autofluorescence [3]. You must implement a Drug-Treated FMO (FMO + CVC) . This control includes the TBR-652 treatment, all fluorescent antibodies except the one of interest, and allows you to accurately set the boundary between drug-induced background noise and true marker expression.

Q4: Can spectral flow cytometry (e.g., Cytek Aurora) solve this issue without panel redesign? A: Yes. Because spectral cytometers capture the entire emission spectrum across all lasers, you can treat the TBR-652 autofluorescence as an independent, definable "fluorophore." By running an unstained, TBR-652-treated control, the software can extract the drug's unique spectral signature and mathematically unmix it from your actual BV510/V500 antibodies, restoring resolution.

III. Quantitative Data: Fluorophore Compatibility Matrix

To prevent spectral interference, use the following matrix when designing panels for tissues or cells treated with TBR-652.

Laser LineTarget Channel / FluorophoresTBR-652 Interference LevelApplication Scientist Recommendation
Violet (405 nm) V500, BV510, AmCyan, Pacific OrangeCRITICAL (High Noise) Avoid entirely. Leave empty or use strictly as a dump channel for exclusion gating.
Violet (405 nm) BV421, Pacific Blue, BV605ModerateUse with caution. Requires strict FMO+Drug controls to adjust for spectral spreading.
Blue (488 nm) FITC, Alexa Fluor 488, PerCP-Cy5.5LowSafe to use. TBR-652 absorption at 488 nm is minimal.
Yellow-Green (561 nm) PE, PE-Texas Red, PE-Cy7NoneHighly Recommended. Zero excitation of the drug. Ideal for dim or critical markers.
Red (640 nm) APC, Alexa Fluor 647, APC-Cy7NoneHighly Recommended. Zero excitation of the drug.

IV. Self-Validating Protocol: Preparing TBR-652 Samples for Flow Cytometry

This protocol ensures that any background noise is mathematically accounted for, creating a self-validating loop where the controls prove the integrity of the data.

Step 1: Cell Preparation & Drug Dosing

  • Dose in vitro cultures or in vivo models with TBR-652 according to your pharmacokinetic requirements (e.g., 1 µM in vitro, or 20-100 mg/kg in vivo) [1].

  • Harvest cells into a single-cell suspension using cold FACS buffer (1X PBS + 2% BSA + 2mM EDTA). Causality Note: BSA acts as a protein block to prevent non-specific binding of both the drug and subsequent antibodies, reducing baseline noise [3].

Step 2: Setup of Mandatory Optical Controls You must prepare the following control tubes alongside your fully stained samples:

  • Tube A (Absolute Negative): Unstained cells, NO drug treatment.

  • Tube B (Drug Autofluorescence Baseline): Unstained cells, + TBR-652 treatment.

  • Tube C (Standard FMO): No drug, stained with all antibodies except the target channel.

  • Tube D (FMO + Drug): + TBR-652 treatment, stained with all antibodies except the target channel.

Step 3: Staining and Washing

  • Stain cells with viability dye (e.g., Zombie NIR) for 15 mins at room temperature.

  • Wash 2x with FACS buffer.

  • Add Fc-block (e.g., anti-CD16/32) for 10 mins on ice to prevent Fc-receptor mediated background noise.

  • Add the surface antibody cocktail (optimized based on the Compatibility Matrix above) and incubate for 30 mins at 4°C in the dark.

  • Wash 3x with FACS buffer to remove unbound antibodies and any free-floating drug.

Step 4: Acquisition & Validation Checkpoint

  • Run Tube A to set baseline PMT voltages.

  • Run Tube B. Validation Checkpoint: You should observe a distinct positive shift in the V500/BV510 channel compared to Tube A. If you do not see this shift, the drug has not sufficiently bound to the cells, indicating a failure in dosing or receptor expression.

  • Run Tube C and Tube D. Set your positive/negative gates based on Tube D (FMO + Drug) . The gate must be placed above the drug's autofluorescence curve to ensure true positivity.

G Start Acquire Unstained + Drug Control Check Is background shift present in V500? Start->Check Yes Yes: Drug is bound. Proceed to FMO+Drug. Check->Yes Validated No No: Dosing failed or receptors absent. Check->No Error Gate Set Positive Gate ABOVE Drug Autofluorescence Yes->Gate

Validation logic for establishing accurate gating in the presence of TBR-652.

V. References

  • Puengel T, Krenkel O, Kohlhepp M, et al. "Differential impact of the dual CCR2/CCR5 inhibitor cenicriviroc on migration of monocyte and lymphocyte subsets in acute liver injury." PLoS One. 2017. Available at:[Link]

  • Martin DE, et al. "Pharmacokinetics and Pharmacodynamics of TBR-652, a Novel CCR5 Antagonist, in HIV-1-Infected, Antiretroviral Treatment-Experienced, CCR5 Antagonist-Naïve Patients." Antimicrobial Agents and Chemotherapy. 2011. Available at:[Link]

  • Sino Biological. "Flow Cytometry (FACS) Recommendations for Background Control." Available at: [Link]

Optimization

TAK-652 mesylate batch-to-batch variability in animal studies

Technical Support Center: TAK-652 Mesylate A Guide to Investigating and Mitigating Batch-to-Batch Variability in Preclinical Animal Studies Introduction TAK-652, also known as Cenicriviroc (CVC), is a potent and orally a...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: TAK-652 Mesylate

A Guide to Investigating and Mitigating Batch-to-Batch Variability in Preclinical Animal Studies

Introduction

TAK-652, also known as Cenicriviroc (CVC), is a potent and orally active dual antagonist of the C-C chemokine receptor type 2 (CCR2) and type 5 (CCR5).[1][2][3][4] Its mechanism involves blocking the entry of HIV-1 into cells and modulating inflammatory responses, making it a compound of significant interest in various therapeutic areas.[3][5] In preclinical animal studies, consistent and reproducible results are paramount for making accurate go/no-go decisions. However, subtle and often uncharacterized variations between different synthesis batches of a test article like TAK-652 mesylate can introduce significant variability, confounding study outcomes.[6]

This technical support guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential batch-to-batch variability of TAK-652 mesylate in animal studies. It provides a framework for systematic investigation, rooted in principles of pharmaceutical science and analytical chemistry, to ensure the integrity and reproducibility of your research.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues that may arise from batch-to-batch variability. Each question is followed by a detailed troubleshooting workflow.

Q1: We observed a significant difference in the pharmacokinetic (PK) profile (e.g., Cmax, AUC) between two lots of TAK-652 mesylate in our rodent model. What are the potential causes and how should we investigate?

An unexpected shift in the pharmacokinetic profile is a classic indicator of potential differences in the physicochemical properties of the drug substance between batches. This can dramatically impact drug absorption and exposure, leading to variable efficacy or toxicity.[7][8]

Potential Root Causes:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubilities and dissolution rates.[8][9][10] A more soluble, metastable form might lead to higher exposure, while a more stable, less soluble form could decrease it.[7][9]

  • Purity Profile: The presence of different levels or types of impurities can affect the drug's behavior. Some impurities might alter solubility or even have their own pharmacological effects.

  • Particle Size and Surface Area: Differences in the particle size distribution of the powder can significantly influence the dissolution rate and, consequently, oral bioavailability.

  • Salt Form Disproportionation: The mesylate salt could potentially convert to a different form or the free base under certain conditions, altering its properties.

  • Formulation Issues: Inconsistent preparation of the dosing vehicle can lead to incomplete dissolution or non-uniform suspension of the drug.

Troubleshooting Workflow:

The following workflow provides a systematic approach to identifying the root cause of PK variability.

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Conclusion A Start: Inconsistent PK Profile Observed B Review Certificate of Analysis (CoA) for both batches. Compare purity, impurity profile, and any provided physical data. A->B C Visually inspect both batches. Note color, texture, and flow properties. A->C D Review Dosing Formulation Protocol. Confirm consistency in preparation, vehicle source, and pH. A->D E Purity Re-verification (HPLC/UPLC) Quantify API and impurities. B->E F Polymorph Analysis (XRPD & DSC) Identify crystalline form. H Particle Size Analysis (e.g., Laser Diffraction) C->H G Comparative Solubility Studies Test in formulation vehicle and biorelevant media. D->G I Correlate physical differences with PK data. Is there a link between polymorph/particle size and exposure? E->I F->I G->I H->I J Qualify new batches with a standardized physicochemical testing panel before in vivo use. I->J

Caption: Troubleshooting workflow for inconsistent PK profiles.

Detailed Experimental Protocols:

  • Protocol 1: Purity Verification by High-Performance Liquid Chromatography (HPLC)

    • Preparation: Accurately weigh and dissolve a sample from each batch in a suitable solvent (e.g., DMSO, Acetonitrile) to a known concentration.[2]

    • Method: Use a validated reverse-phase HPLC method. A typical gradient method might run from a high-aqueous mobile phase to a high-organic mobile phase to elute a wide range of impurities.

    • Detection: Use a UV detector at a wavelength appropriate for TAK-652 and a mass spectrometer (LC-MS) for impurity identification.[11]

    • Analysis: Compare the chromatograms. Look for differences in the main peak area (% purity) and the number and area of impurity peaks. Quantify any impurity present at a level >0.10%.[12][13]

  • Protocol 2: Polymorph Analysis by X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC)

    • XRPD: This is the gold-standard technique for identifying crystalline forms.[14][15][16]

      • Sample Prep: Gently pack a small amount of powder from each batch onto the sample holder.

      • Acquisition: Collect a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).

      • Analysis: Overlay the diffractograms. Identical crystalline forms will have identical peak positions.[17] Different forms will show distinct patterns.[16]

    • DSC: This thermal analysis technique measures heat flow into or out of a sample as it is heated, providing information on melting points and phase transitions.[18][19][20]

      • Sample Prep: Accurately weigh 2-5 mg of each batch into an aluminum pan and seal it.

      • Method: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

      • Analysis: Compare the thermograms. A difference in the melting endotherm (onset temperature, peak shape) between batches is strong evidence of polymorphism.[21][22]

Q2: Our in vivo efficacy study is not reproducible with a new batch of TAK-652 mesylate, despite using the same dose and animal model. How do we troubleshoot this?

A lack of reproducible efficacy points to a lower-than-expected exposure (a PK issue, as above) or a difference in the intrinsic biological activity of the compound.

Potential Root Causes:

  • All causes listed in Q1 are relevant here.

  • Presence of a Pharmacologically Active Impurity: An impurity in the "good" batch may have contributed to the efficacy, or an impurity in the "bad" batch may be antagonistic.

  • Degradation: The compound may have degraded during storage, leading to lower potency.

  • Incorrect Material: While rare, a simple mix-up of materials should not be ruled out without identity confirmation.

Troubleshooting Workflow:

This workflow integrates physicochemical analysis with a simple in vitro bioassay to confirm activity.

Caption: Troubleshooting workflow for lack of efficacy.

Key Experiment:

  • Protocol 3: In Vitro Bioassay - Chemotaxis Assay TAK-652 functions by blocking chemokine receptors. A functional chemotaxis assay can confirm its antagonistic activity.[1][4]

    • Cell Culture: Use a cell line expressing CCR5 (e.g., modified HEK293 or a monocyte cell line).

    • Assay Setup: Use a transwell chamber system. Place cells in the upper chamber. Place a chemoattractant (e.g., CCL5/RANTES) in the lower chamber to stimulate migration.

    • Treatment: Prepare serial dilutions of each TAK-652 mesylate batch and a reference standard. Add them to the upper chamber with the cells.

    • Incubation: Allow cells to migrate for a set period (e.g., 2-4 hours).

    • Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometry.

    • Analysis: Plot the inhibition of migration against the drug concentration and calculate the IC50 value for each batch. A significant shift (>2-3 fold) in the IC50 would indicate a difference in intrinsic biological activity.

Q3: A new batch of TAK-652 mesylate is causing unexpected toxicity or adverse events not seen with previous batches. What are the immediate analytical steps?

Unexpected toxicity is a serious concern that requires immediate investigation. The primary suspect is often a new or elevated impurity that has a toxicological effect.

Potential Root Causes:

  • Genotoxic Impurity: Presence of a new impurity with a structural alert for toxicity.

  • Residual Solvents or Reagents: High levels of residual solvents or unreacted starting materials from the synthesis.[23]

  • Heavy Metals: Contamination with residual catalysts or metals from the manufacturing process.[12]

  • Endotoxin Contamination: Particularly relevant if the formulation involves aqueous components or if the material was not handled aseptically.

Immediate Analytical Steps:

Table 1: Analytical Triage for Unexpected Toxicity

PriorityTestPurpose
1 Impurity Profiling by LC-MS/MS To detect, identify, and quantify any new or elevated impurities compared to a "clean" reference batch. Focus on impurities >0.05% as per ICH Q3A guidelines.[12][13]
2 Residual Solvent Analysis by GC-MS To quantify the levels of any solvents used in the final synthesis steps. Compare results against ICH Q3C limits.[12]
3 Elemental Analysis (ICP-MS) To screen for heavy metals and residual catalysts that may have been introduced during manufacturing, as outlined in ICH Q3D.[12]
4 Limulus Amebocyte Lysate (LAL) Test To test for the presence of bacterial endotoxins, which can cause severe inflammatory reactions in vivo. This is critical for any parenteral formulation.

Frequently Asked Questions (FAQs)

Q: How should we store TAK-652 mesylate to ensure stability? A: Based on supplier data, TAK-652 mesylate stock solutions should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for short-term use (up to 1 month).[1] It is crucial to store it in sealed containers away from moisture.[1] For the solid powder, follow the supplier's Certificate of Analysis, but generally, storage in a desiccator at controlled room temperature or refrigerated is standard practice.

Q: What is the best way to prepare a dosing formulation for oral gavage in rodents? A: TAK-652 is poorly soluble in water.[2] A common approach for preclinical oral dosing is to create a suspension. A suggested vehicle is 0.5% (w/v) methylcellulose with 1% Tween-80.[4] Always prepare formulations fresh daily unless stability data supports longer storage. Ensure the suspension is homogenous by consistent stirring or vortexing before and during dosing to prevent settling.

Q: What information should we request from our supplier when purchasing a new batch? A: Always request a detailed Certificate of Analysis (CoA) that includes:

  • Purity by HPLC (ideally with a chromatogram).

  • Identification data (e.g., Mass Spec, NMR).

  • Levels of specified and unspecified impurities.

  • Residual solvent content.

  • Water content (Karl Fischer).

  • Optionally, it is good practice to request XRPD data to confirm the crystalline form.

Q: What is a "bridging study" and should we perform one? A: A bridging study is a small-scale animal study designed to directly compare the PK or a key pharmacodynamic (PD) endpoint of a new batch against a previous, well-characterized batch. This is a highly recommended practice when switching batches in the middle of a research program. It provides in vivo confirmation that the new batch will perform as expected and can de-risk larger, more expensive efficacy or toxicology studies.

References

  • Fathalla, Z., & Fathalla, M. A. (2017). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability, 9(5). [Link]

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. [Link]

  • Differential Scanning Calorimetry. Coriolis Pharma. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Baba, M., et al. (2005). TAK-652 inhibits CCR5-mediated human immunodeficiency virus type 1 infection in vitro and has favorable pharmacokinetics in humans. Antimicrobial Agents and Chemotherapy, 49(11), 4584–4591. [Link]

  • Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. ManTech Publications. [Link]

  • Impurities in New Drug Substances Q3A(R2). Lejan Team. [Link]

  • Effect of Polymorphism Formulations. Veeprho. [Link]

  • Dimartino, P., et al. (2016). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 8(2), 16. [Link]

  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]

  • Differential Scanning Calorimetry. Improved Pharma. [Link]

  • Cenicriviroc. Wikipedia. [Link]

  • Este, J. A., & Telenti, A. (2007). HIV entry inhibitors. The Journal of antimicrobial chemotherapy, 60(3), 493–501. [Link]

  • Ndhlovu, L. C., et al. (2022). Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19. PLoS pathogens, 18(6), e1010521. [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. [Link]

  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Differential Scanning Calorimetry | DSC. EAG Laboratories. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. LCGC North America, 35(8), 528-535. [Link]

  • Q3A(R) Impurities in New Drug Substances. FDA. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]

  • Use of Fluids and Diluted Drugs in Research Animals. University of California, Los Angeles. [Link]

  • Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. Florida Atlantic University. [Link]

  • Use X-ray powder diffraction to select stable solid forms. Malvern Panalytical. [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. [Link]

  • Small Molecule Pharmaceutical Characterization. Solvias. [Link]

  • X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

  • Frequently Asked Questions – X-ray Powder Diffraction. Triclinic Labs. [Link]

  • New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Outsourced Pharma. [Link]

  • Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]

  • Preclinical Animal Testing in Drug Development. BioBoston Consulting. [Link]

  • Adams, W. P., et al. (2019). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical pharmacology and therapeutics, 105(6), 1438–1445. [Link]

  • Metabolomics Batch Effects: Causes, Detection, and Correction Strategies. MetwareBio. [Link]

  • Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. [Link]

Sources

Troubleshooting

TBR-652 (Cenicriviroc) Preclinical Formulation &amp; PK Support Center

Welcome to the Technical Support Center for TBR-652 (Cenicriviroc). As application scientists and drug development professionals, we frequently encounter formulation challenges with Biopharmaceutics Classification System...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for TBR-652 (Cenicriviroc). As application scientists and drug development professionals, we frequently encounter formulation challenges with Biopharmaceutics Classification System (BCS) Class IV compounds. This guide provides mechanistic troubleshooting, self-validating protocols, and formulation strategies to resolve the poor oral absorption of TBR-652 in preclinical models.

Core Physicochemical Challenges (FAQ)

Q: Why does TBR-652 exhibit poor oral bioavailability in standard preclinical formulations? A: TBR-652 is a potent dual CCR2/CCR5 antagonist 1[1]. However, it is a weak base classified as a BCS Class IV compound, meaning it suffers from both low aqueous solubility and low intestinal permeability 2[2]. Its solubility is highly pH-dependent: it dissolves readily in highly acidic environments (>100 mg/mL at pH < 2) but is practically insoluble at intestinal pH (<0.2 μg/mL at pH > 4) 2[2]. When a standard formulation transitions from the acidic stomach to the neutral duodenum, TBR-652 rapidly precipitates, terminating absorption.

Q: How does gastric pH variability in preclinical models (e.g., dogs, monkeys) affect TBR-652 absorption? A: Beagle dogs, a standard preclinical model for pharmacokinetic (PK) studies, often exhibit highly variable resting gastric pH (ranging from pH 1 to 7) and faster gastric emptying times compared to humans. If a dog has a high resting gastric pH (achlorhydria), TBR-652 will fail to dissolve in the stomach, leading to near-zero absorption and extreme intra-cohort variability.

Troubleshooting Guide: Formulation Strategies

Issue: High intra-subject variability and sub-therapeutic AUC in dog PK studies. Root Cause: Rapid precipitation of the API in the GI tract due to a neutral microenvironment. Solution: Implement an Acidic Microenvironment Formulation using a slow-dissolving organic acid and dry granulation.

Mechanistic Causality: Co-formulating TBR-652 with an organic acid creates a localized low-pH environment around the dissolving drug particles.

  • Attempt 1 (Citric Acid + Wet Granulation): Citric acid lowers the pH, but its high hygroscopicity combined with wet granulation causes severe physical and chemical instability. It also requires high excipient loading, precluding fixed-dose combinability 2[2].

  • Attempt 2 (Fumaric Acid + Dry Granulation): Fumaric acid has significantly slower dissolution kinetics compared to citric acid. This prolonged dissolution sustains the acidic microenvironment as the drug transitions into the higher pH of the intestine, preventing rapid precipitation 2[2]. Furthermore, switching to a dry granulation process eliminates moisture-induced degradation, ensuring long-term stability 2[2].

G N1 BCS Class IV API (Low Solubility/Permeability) N2 pH-Dependent Solubility (Insoluble at pH > 4) N1->N2 N3 Acidic Microenvironment Formulation Strategy N2->N3 N4 Citric Acid + Wet Granulation (Failed: Unstable) N3->N4 Iteration 1 N5 Fumaric Acid + Dry Granulation (Success: Stable & Bioavailable) N3->N5 Iteration 2

Workflow of TBR-652 formulation optimization to overcome BCS IV limitations.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Beagle Dog Pharmacokinetic (PK) Screening for Bioavailability

Self-Validation Mechanism: The inclusion of an Intravenous (IV) control group allows for the direct calculation of Absolute Bioavailability (%F), isolating formulation-dependent absorption from systemic clearance.

Step 1: Animal Preparation & Pre-treatment Fast male Beagle dogs overnight. To rigorously test formulation resilience against gastric pH extremes, pretreat a subset of the oral cohort with an H2 antagonist (e.g., famotidine) 2 hours prior to dosing to artificially raise gastric pH. Step 2: Dosing

  • Oral Cohort: Administer the TBR-652 fumaric acid dry-granulated tablet (e.g., 25 mg dose) orally, followed by a 10 mL water flush.

  • IV Control Cohort: Administer a solubilized TBR-652 solution via the cephalic vein. Step 3: Blood Sampling Collect venous blood samples at 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, and 24 hours post-dose into K2EDTA tubes. Step 4: Bioanalysis Centrifuge samples at 3000 x g for 10 minutes at 4°C to isolate plasma. Extract the API using protein precipitation and quantify TBR-652 concentrations via LC-MS/MS. Step 5: PK Calculation Calculate Absolute Bioavailability using the dose-normalized Area Under the Curve (AUC): %F = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100

Protocol B: Dynamic Vapor Sorption (DVS) for Stability Testing

Self-Validation Mechanism: The system uses a strict mass change threshold ( dm/dt ) to ensure true thermodynamic equilibrium is reached at each humidity stage before proceeding, preventing false-positive stability readings.

Step 1: Sample Loading Load 10-20 mg of the TBR-652 formulation prototype (e.g., Citric Acid vs. Fumaric Acid granules) into the DVS microbalance sample pan. Step 2: Baseline Equilibration Equilibrate the sample at 0% Relative Humidity (RH) at 25°C until a stable baseline mass is achieved ( dm/dt < 0.002% per minute for 10 minutes). Step 3: Sorption Cycle Increase RH in 10% increments up to 90% RH. The system must automatically hold at each step until the dm/dt equilibrium criterion is met. Step 4: Desorption Cycle & Analysis Decrease RH back to 0% in 10% decrements. Generate a sorption/desorption isotherm. Formulations exhibiting >2% mass uptake at 75% RH (like the citric acid prototype) should be flagged for moisture instability.

Quantitative Data Summary

The following table summarizes the physicochemical and pharmacokinetic differences between unformulated TBR-652 and its formulation iterations 2[2].

ParameterUnformulated APICitric Acid (Wet Granulation)Fumaric Acid (Dry Granulation)
Solubility (pH < 2) >100 mg/mLN/AN/A
Solubility (pH > 4) <0.2 μg/mLN/AN/A
Dog Bioavailability (%F) <5%~15% (High variability)Comparable to oral solution
Moisture Uptake (DVS) LowHigh (Hygroscopic)Low (Stable)
Chemical Stability HighPoor (Degradant formation)High

Mechanistic Pathway Visualization

The diagram below illustrates the causality of how the fumaric acid microenvironment prevents intestinal precipitation.

G N1 Tablet Ingestion (Gastric/Intestinal Transit) N2 Slow Dissolution of Fumaric Acid N1->N2 N3 Sustained Low pH Microenvironment N2->N3 N4 Prevention of TBR-652 Precipitation N3->N4 N5 Enhanced Intestinal Absorption N4->N5

Mechanism of fumaric acid microenvironment enhancing TBR-652 absorption.

References

  • Fumaric Acid Microenvironment Tablet Formulation and Process Development for Crystalline Cenicriviroc Mesylate, a BCS IV Compound Source: Molecular Pharmaceutics - ACS Publications URL:2

  • Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19 Source: Digital Commons@Becker URL:1

  • Cenicriviroc, an orally active CCR5 antagonist for the potential treatment of HIV infection Source: NIH URL:3

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of TAK-652 (Cenicriviroc) vs. TAK-779 in HIV-1 Models: A Technical Guide

As the landscape of antiretroviral therapy evolves, targeting host cellular machinery—specifically the CCR5 coreceptor—has proven to be a highly effective strategy for blocking HIV-1 entry. This guide provides a definiti...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of antiretroviral therapy evolves, targeting host cellular machinery—specifically the CCR5 coreceptor—has proven to be a highly effective strategy for blocking HIV-1 entry. This guide provides a definitive technical comparison between TAK-779 , the pioneering first-in-class small-molecule CCR5 antagonist, and its highly optimized, orally bioavailable successor, TAK-652 (commonly known as Cenicriviroc).

Designed for drug development professionals and application scientists, this guide synthesizes mechanistic rationale, quantitative efficacy data, and self-validating experimental workflows to evaluate these compounds in HIV-1 models.

Mechanistic Rationale and Structural Evolution

The entry of macrophage-tropic (R5) HIV-1 into host cells requires the sequential binding of the viral envelope glycoprotein (gp120) to the CD4 receptor and the CCR5 coreceptor.1 by binding to a hydrophobic cavity formed by the transmembrane helices of CCR5[1]. However, its clinical utility was severely limited by a quaternary ammonium moiety, which rendered it orally non-bioavailable.

To overcome this pharmacokinetic barrier,2[2]. This structural modification not only conferred excellent oral bioavailability but also expanded its receptor selectivity, making3[3].

Mechanism HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 1. Primary Binding CCR5 CCR5 Coreceptor CD4->CCR5 2. Coreceptor Engagement Entry Viral Entry Blocked CCR5->Entry Prevents Fusion TAK779 TAK-779 (Quaternary Ammonium) ConformationalBlock Allosteric / Steric Hindrance TAK779->ConformationalBlock Binds CCR5 TAK652 TAK-652 / Cenicriviroc (S-sulfoxide derivative) TAK652->ConformationalBlock Binds CCR5 & CCR2b ConformationalBlock->CCR5 Inhibits

Fig 1. Mechanistic pathway of HIV-1 entry inhibition by TAK-779 and TAK-652 via CCR5 antagonism.

Quantitative Efficacy Comparison

The structural refinement from TAK-779 to TAK-652 yielded a massive increase in antiviral potency.4[4], demonstrating a nearly 30-fold improvement in primary cell models compared to its predecessor.

Pharmacological ParameterTAK-779TAK-652 (Cenicriviroc)
Receptor Selectivity CCR5, CXCR3CCR5, CCR2b
Chemical Scaffold Quaternary ammonium derivative1-benzazocine S-sulfoxide derivative
Env-Mediated Fusion IC₅₀ 0.87 nM0.10 nM
R5 HIV-1 EC₅₀ (PBMCs) 1.6 - 3.7 nM0.024 - 0.089 nM (Mean: 0.061 nM)
R5 HIV-1 EC₉₀ (PBMCs) 7.5 - 27.0 nM0.13 - 0.36 nM (Mean: 0.25 nM)
Clinical Bioavailability Poor (Requires injection)High (Oral administration, t₁/₂ ~35-40h)

Self-Validating Experimental Workflows

To objectively evaluate these compounds, researchers must utilize assays that isolate the entry mechanism and validate efficacy in physiologically relevant environments.

Protocol A: HIV-1 Envelope-Mediated Membrane Fusion Assay

Causality & Design: Why employ a fusion assay instead of a full viral replication model? Multi-round PBMC assays confirm overall antiviral activity but cannot pinpoint the exact stage of the viral life cycle being inhibited. By expressing only HIV-1 Env on effector cells and CD4/CCR5 on target cells, this assay isolates the fusion event. 5[5], ruling out post-entry mechanisms like reverse transcription or integration.

Self-Validating System:

  • Specificity Control: Run the exact assay using an X4-tropic HIV-1 Env (e.g., HXB2). TAK-652 and TAK-779 must yield 0% inhibition, proving the effect is strictly CCR5-dependent.

  • Cytotoxicity Counter-Screen: Perform a parallel cell viability assay (e.g., CellTiter-Glo) on the target cells at the highest compound concentration to ensure the chemiluminescence drop is not due to generalized cell death.

Step-by-Step Methodology:

  • Effector Cell Preparation: Transfect 293T cells with plasmids expressing R5 HIV-1 Env (e.g., JR-FL) and the Rev protein.

  • Target Cell Preparation: Seed MAGI-CCR5 cells (HeLa cells engineered to express CD4, CCR5, and an LTR-driven β-galactosidase reporter) in a 96-well plate.

  • Compound Pre-incubation: Pre-incubate target cells with serial dilutions of TAK-652 or TAK-779 for 1 hour. Note: Pre-incubation ensures the antagonist occupies the CCR5 cavity before encountering the viral envelope.

  • Co-cultivation: Overlay the effector cells onto the target cells and incubate at 37°C for 24-48 hours.

  • Readout: Lyse the cells and measure β-galactosidase activity via chemiluminescence to quantify membrane fusion.

Protocol B: Multi-Round Infection Assay in Primary PBMCs

Causality & Design: Why use primary PBMCs instead of immortalized T-cell lines (e.g., PM1)? Immortalized lines often overexpress CCR5, which can artificially increase the apparent IC₅₀ of competitive antagonists. Primary PBMCs reflect physiological coreceptor densities, yielding pharmacodynamic data that better translates to in vivo human efficacy.

Self-Validating System: Include a known, structurally distinct CCR5 antagonist (e.g., Maraviroc) as a positive control to benchmark the assay's dynamic range and confirm the fitness of the isolated primary cells.

Step-by-Step Methodology:

  • Isolation: Isolate PBMCs from healthy, HIV-negative donors using density gradient centrifugation.

  • Activation: Stimulate PBMCs with Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for 3 days to upregulate CCR5 expression.

  • Inoculation: Infect the activated PBMCs with primary R5 HIV-1 clinical isolates (e.g., KK, Ba-L) at a standardized multiplicity of infection (MOI).

  • Treatment: Add TAK-652 or TAK-779 at varying concentrations. Incubate for 7 days, replacing half the medium with fresh compound-containing medium on day 4.

  • Readout: Quantify viral replication by measuring p24 antigen levels in the culture supernatant using an ELISA.

Protocol Step1 Isolate PBMCs & Activate (PHA/IL-2) Step2 Inoculate R5 HIV-1 (e.g., Ba-L, KK) Step1->Step2 Step3 Add Antagonist (TAK-652 / TAK-779) Step2->Step3 Step4 Incubate 7 Days (Media Refresh Day 4) Step3->Step4 Step5 Quantify p24 (ELISA Readout) Step4->Step5

Fig 2. Self-validating multi-round PBMC infection assay workflow for evaluating CCR5 antagonists.

Resistance Profiles and Cross-Resistance Dynamics

A critical metric for any entry inhibitor is its genetic barrier to resistance.6, requiring over 67 weeks of continuous selective pressure to emerge[6].

The resulting escape variant exhibits >200,000-fold resistance to TAK-652 and displays partial cross-resistance to TAK-779, underscoring their shared binding cavity on the CCR5 receptor. However, this mutant remains fully susceptible to structurally distinct CCR5 antagonists (e.g., TAK-220), proving that resistance is compound-specific rather than a generalized shift to CXCR4 tropism. Mechanistically, acquiring complete resistance to TAK-652 requires the accumulation of multiple amino acid substitutions across several regions of the viral envelope (Env), not just the V3 loop, which explains its robust clinical durability.

References

  • TAK-652 Inhibits CCR5-Mediated Human Immunodeficiency Virus Type 1 Infection In Vitro and Has Favorable Pharmacokinetics in Humans - Antimicrobial Agents and Chemotherapy (asm.org). 4

  • A small-molecule, nonpeptide CCR5 antagonist with highly potent and selective anti-HIV-1 activity - Proceedings of the National Academy of Sciences (pnas.org). 1

  • Inhibitory Effects of Small-Molecule CCR5 Antagonists on Human Immunodeficiency Virus Type 1 Envelope-Mediated Membrane Fusion and Viral Replication - PubMed Central (nih.gov).5

  • Highly Potent and Orally Active CCR5 Antagonists as Anti-HIV-1 Agents: Synthesis and Biological Activities of 1-Benzazocine Derivatives Containing a Sulfoxide Moiety - Journal of Medicinal Chemistry (acs.org). 2

  • Isolation and Characterization of Human Immunodeficiency Virus Type 1 Resistant to the Small-Molecule CCR5 Antagonist TAK-652 - PubMed Central (nih.gov). 6

  • CENICRIVIROC - Inxight Drugs (ncats.io). 3

Sources

Comparative

TBR-652 vs maraviroc CCR5 antagonism comparison

A Comparative Guide to TBR-652 and Maraviroc: A Deep Dive into CCR5 Antagonism For researchers and drug development professionals navigating the landscape of HIV-1 entry inhibitors, understanding the nuances of CCR5 anta...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to TBR-652 and Maraviroc: A Deep Dive into CCR5 Antagonism

For researchers and drug development professionals navigating the landscape of HIV-1 entry inhibitors, understanding the nuances of CCR5 antagonists is paramount. This guide provides an in-depth, objective comparison of two significant small-molecule CCR5 antagonists: TBR-652 (also known as cenicriviroc) and the FDA-approved maraviroc. We will dissect their mechanisms of action, compare their performance based on available experimental data, and provide insights into the experimental protocols used for their evaluation.

The Central Role of CCR5 in HIV-1 Entry

The C-C chemokine receptor type 5 (CCR5) is a G-protein coupled receptor expressed on the surface of various immune cells, including T cells and macrophages.[1] For the majority of HIV-1 strains, known as R5-tropic viruses, CCR5 serves as a critical co-receptor, alongside the primary CD4 receptor, to facilitate viral entry into host cells.[1][2] The viral envelope glycoprotein, gp120, first binds to the CD4 receptor, triggering a conformational change that exposes a binding site for CCR5.[1] The subsequent interaction between gp120 and CCR5 is the final step before the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell and initiate replication.[3] Consequently, blocking this interaction is a validated and effective therapeutic strategy for combating HIV-1 infection.[4][5]

Mechanism of Action: A Tale of Two Antagonists

Both TBR-652 and maraviroc function as non-competitive, allosteric antagonists of the CCR5 receptor.[6][7] They bind to a hydrophobic pocket within the transmembrane domains of the CCR5 receptor, inducing a conformational change that prevents the interaction between the viral gp120 protein and CCR5.[1][6] This blockade of the gp120-CCR5 binding step effectively inhibits the entry of R5-tropic HIV-1 into host cells.[3][8]

A key distinction, however, lies in their receptor selectivity. While maraviroc is a selective CCR5 antagonist, TBR-652 is a dual antagonist, also potently inhibiting the CCR2 receptor.[9][10][11] The CCR2 receptor and its ligand, monocyte chemoattractant protein-1 (MCP-1), are key players in inflammatory responses, recruiting monocytes and macrophages to sites of inflammation.[10][11] The dual antagonism of TBR-652, therefore, offers the potential for both antiviral and anti-inflammatory effects.[10][11]

cluster_0 HIV-1 Entry Pathway cluster_1 Mechanism of CCR5 Antagonism HIV HIV-1 Virion gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding HostCell Host Cell Membrane CCR5->HostCell 3. Membrane Fusion & Viral Entry Antagonist TBR-652 or Maraviroc Blocked_CCR5 Blocked CCR5 Antagonist->Blocked_CCR5 Binds to CCR5 gp120_no_bind gp120 gp120_no_bind->Blocked_CCR5 Binding Prevented

Figure 1: Simplified diagram of HIV-1 entry and the mechanism of CCR5 antagonism.

In Vitro Potency: A Head-to-Head Comparison

The in vitro antiviral activity of CCR5 antagonists is typically quantified by their 50% and 90% inhibitory concentrations (IC50 and IC90), which represent the drug concentration required to inhibit 50% and 90% of viral replication, respectively.

CompoundIC50 (nM)IC90 (nM)TargetNotes
TBR-652 0.99 ± 0.19[12]0.25[9]CCR5Also a potent CCR2 antagonist with an IC50 of 5.9 nM.[9]
Maraviroc 3.3 (MIP-1α binding)[8]2.0 (geometric mean against 43 primary isolates)[8]CCR5Highly selective for CCR5.[8]

As the data indicates, both compounds exhibit potent anti-HIV-1 activity in the low nanomolar range. It is important to note that direct comparisons of IC50 and IC90 values across different studies should be made with caution due to variations in experimental conditions, such as the specific viral isolates and cell lines used.

Clinical Efficacy and Pharmacokinetics

Both TBR-652 and maraviroc have demonstrated significant antiviral activity in clinical trials, leading to dose-dependent reductions in HIV-1 RNA levels in treatment-experienced patients.[4][9][13]

A notable advantage of TBR-652 is its long elimination half-life, which supports once-daily dosing.[9][11][13] Maraviroc, in contrast, is typically administered twice daily, with dose adjustments required when co-administered with certain other antiretroviral agents that affect its metabolism.[4][14]

ParameterTBR-652 (cenicriviroc)Maraviroc
Dosing Frequency Once daily[9][11]Twice daily[14]
Elimination Half-life (t1/2) 22.5 to 47.62 hours[9][13]Approximately 9-14 hours[15]
Viral Load Reduction Up to -1.8 log10 copies/mL[16][17]>1 log copies/mL at doses of 100 mg twice daily and above.[17]
Dual Antagonism CCR5 and CCR2[9][10][11]Selective for CCR5[8]

The Significance of Dual CCR2/CCR5 Antagonism

The dual antagonism of TBR-652 presents a unique therapeutic profile. Chronic HIV infection is associated with persistent inflammation, which contributes to various non-AIDS comorbidities, including cardiovascular disease.[11] By blocking the CCR2 receptor, TBR-652 has the potential to mitigate this inflammation.[10][11] Clinical studies have shown that TBR-652 treatment leads to a significant increase in plasma levels of MCP-1, the ligand for CCR2, which is consistent with receptor blockade.[16] Furthermore, studies have demonstrated that cenicriviroc can reduce plasma fibrotic biomarkers in people living with HIV.[18] This dual-action mechanism could offer benefits beyond viral suppression, a promising area for further research.

cluster_ccr5 CCR5 Antagonism cluster_ccr2 CCR2 Antagonism TBR652 TBR-652 CCR5 CCR5 Receptor TBR652->CCR5 Blocks CCR2 CCR2 Receptor TBR652->CCR2 Blocks HIV_Entry HIV-1 Entry CCR5->HIV_Entry Inhibits Inflammation Inflammation CCR2->Inflammation Reduces

Figure 2: Dual mechanism of action of TBR-652.

Experimental Protocols

Detailed, step-by-step protocols for evaluating CCR5 antagonists are extensive. Below are generalized workflows for key in vitro assays.

CCR5 Radioligand Binding Assay

This assay quantifies the ability of a compound to displace a radiolabeled ligand from the CCR5 receptor, thereby determining its binding affinity (IC50).

Workflow:

  • Cell Culture: Culture a cell line engineered to express high levels of the human CCR5 receptor (e.g., HEK-293 cells).[8]

  • Membrane Preparation: Harvest the cells and prepare cell membrane fractions through homogenization and centrifugation.

  • Binding Reaction: Incubate the cell membranes with a constant concentration of a radiolabeled CCR5 ligand (e.g., [125I]MIP-1α) and varying concentrations of the test compound (TBR-652 or maraviroc).

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.

Antiviral Activity Assay (PBMC Assay)

This assay measures the ability of a compound to inhibit HIV-1 replication in primary human peripheral blood mononuclear cells (PBMCs).

Workflow:

  • PBMC Isolation: Isolate PBMCs from the blood of healthy, HIV-negative donors using density gradient centrifugation.

  • Cell Stimulation: Stimulate the PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to activate the cells and make them susceptible to HIV-1 infection.

  • Infection: Infect the stimulated PBMCs with a known amount of an R5-tropic HIV-1 laboratory strain or a clinical isolate in the presence of serial dilutions of the test compound.

  • Culture: Culture the infected cells for several days, periodically collecting supernatant samples.

  • Viral Replication Measurement: Quantify the amount of viral replication in the culture supernatants by measuring the level of HIV-1 p24 antigen using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each concentration of the test compound and determine the IC50 and IC90 values.

Safety and Tolerability

Both TBR-652 and maraviroc have been generally well-tolerated in clinical trials.[4][9][13][17] The most commonly reported adverse events for both drugs are mild to moderate and include headache, nausea, and diarrhea.[9] A key safety consideration for the CCR5 antagonist class is the potential for hepatotoxicity, which led to the discontinuation of another CCR5 antagonist, aplaviroc.[4][19] However, extensive clinical evaluation of maraviroc has not shown a significant risk of new or added toxicity compared to placebo.[4] Similarly, TBR-652 was found to be generally safe and well-tolerated in its clinical studies.[9][13][16]

Conclusion

TBR-652 and maraviroc are both potent CCR5 antagonists that effectively inhibit the entry of R5-tropic HIV-1. Maraviroc has a well-established clinical profile as an approved antiretroviral therapy. TBR-652, with its dual CCR5/CCR2 antagonism and favorable pharmacokinetic profile for once-daily dosing, presents a compelling alternative with the potential for additional anti-inflammatory benefits. The choice between these or other CCR5 antagonists in a clinical or research setting will depend on the specific therapeutic goals, the patient population, and the evolving landscape of HIV treatment and prevention.

References

  • Dorr, P., Westby, M., Dobbs, S., Griffin, P., Irvine, R., Macartney, M., Mori, J., Rickett, G., Smith-Burchnell, C., Napier, C., & Webster, R. (2005). Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity. Antimicrobial Agents and Chemotherapy, 49(11), 4721–4732. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Maraviroc?[Link]

  • Fatkenheuer, G., Pozniak, A. L., Johnson, M. A., Plettenberg, A., Staszewski, S., Hoepelman, A. I., ... & Vandekerckhove, L. (2008). Efficacy of short-term monotherapy with maraviroc, a new CCR5 antagonist, in patients infected with HIV-1. Nature medicine, 14(3), 353-356. [Link]

  • Emmelkamp, J. M., & Rockstroh, J. K. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. European journal of medical research, 12(9), 373-382. [Link]

  • PMDA. (n.d.). Maraviroc - Module 2.6.1. Introduction. [Link]

  • Saag, M. S. (2008). Maraviroc: The First of a New Class of Antiretroviral Agents. Clinical Infectious Diseases, 46(Supplement_1), S1-S2. [Link]

  • Vandekerckhove, L. P., Verhofstede, C. A., & Vogelaers, D. P. (2007). CCR5 antagonists: comparison of efficacy, side effects, pharmacokinetics and interactions--review of the literature. Current HIV/AIDS Reports, 4(4), 159-166. [Link]

  • FirstWord Pharma. (2022, January 10). Published Paper Indicates Leronlimab Shows Activity Against 4-Class Drug Resistant HIV-1 From Heavily Treatment Experienced (“HTE") Subjects. [Link]

  • Reddit. (2025, March 14). Comparisons of CCR5 binding. [Link]

  • Citeline News & Insights. (2010, February 18). Tobira's CCR5 antagonist passes Phase IIa HIV trial. [Link]

  • Palleja, S. M., Martin, D. E., Gathe, J., Thompson, M., Brinson, C., Cohen, C., ... & Lalezari, J. (2011). Pharmacokinetics and pharmacodynamics of TBR-652, a novel CCR5 antagonist, in HIV-1-infected, antiretroviral treatment-experienced, CCR5 antagonist-naïve patients. Antimicrobial agents and chemotherapy, 55(6), 2733-2739. [Link]

  • Smed-Sörensen, A., Kuri-Cervantes, L., & Lelic, A. (2022). Suppression of human and simian immunodeficiency virus replication with the CCR5-specific antibody Leronlimab in two species. PLOS Pathogens, 18(3), e1010396. [Link]

  • Rossi, R., & Gisslen, M. (2015). Maraviroc: a review of its use in HIV infection and beyond. Drug design, development and therapy, 9, 5383. [Link]

  • Lalezari, J., Gathe, J., Brinson, C., Thompson, M., Cohen, C., DeJesus, E., ... & Palleja, S. M. (2011). Pharmacokinetics and pharmacodynamics of TBR-652, a novel CCR5 antagonist, in HIV-1-infected, antiretroviral treatment-experienced, CCR5 antagonist-naïve patients. Journal of acquired immune deficiency syndromes (1999), 57(2), 118-125. [Link]

  • eLife. (2023). CCR5 antagonists as neuroprotective and stroke recovery enhancing agents: a preclinical systematic review and meta-analysis. [Link]

  • aidsmap. (2010, July 21). TBR-652 blocks both CCR5 and CCR2, inhibiting HIV replication and reducing inflammation. [Link]

  • Colin, P., & Lemoine, C. (2022). Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. Frontiers in Immunology, 12, 808545. [Link]

  • Velasco-Velázquez, M., & Pestell, R. G. (2019). Recent Advances Targeting CCR5 for Cancer and Its Role in Immuno-Oncology. Cancer research, 79(19), 4823-4830. [Link]

  • Taylor & Francis. (n.d.). Cenicriviroc – Knowledge and References. [Link]

  • Wilkin, T. J., & Gulick, R. M. (2011). CCR5 Antagonism in HIV Infection: Current Concepts and Future Opportunities. Annual review of medicine, 63, 91-104. [Link]

  • Dunham, R. M., & He, T. (2021). CCR5 Receptor Occupancy Analysis Reveals Increased Peripheral Blood CCR5+ CD4+ T Cells Following Treatment With the Anti-CCR5 Antibody Leronlimab. Frontiers in immunology, 12, 775992. [Link]

  • NATAP. (2009, September 12). IN VITRO ANTI-HIV EFFICACY OF THE CHEMOKINE RECEPTOR 5 (CCR5) ANTAGONIST TBR-652 IN COMBINATION WITH FOUR OTHER CLASSES OF ANTIRETROVIRAL AGENTS. [Link]

  • Wikipedia. (n.d.). Cenicriviroc. [Link]

  • TheBodyPro. (2010, October 25). Cenicriviroc for Inflammation and HIV. [Link]

  • Dean, M., & Jacobson, J. M. (2011). Clinical use of CCR5 inhibitors in HIV and beyond. Current opinion in HIV and AIDS, 6(1), 63. [Link]

  • British HIV Association. (2023, July 14). Hepmarc: A 96 week randomised controlled feasibility trial of add-on maraviroc in people with HIV and non-alcoholic fatty liver disease. [Link]

  • Kelesidis, T., & Tran, T. T. (2019). Cenicriviroc, a dual CCR2 and CCR5 antagonist leads to a reduction in plasma fibrotic biomarkers in persons living with HIV on antiretroviral therapy. HIV research & clinical practice, 20(4-5), 123-129. [Link]

  • Abel, S., Russell, D., Whitlock, L. A., Ridgway, C. E., Nedderman, A. N., & Walker, D. K. (2008). Assessment of the pharmacokinetics, safety and tolerability of maraviroc, a novel CCR5 antagonist, in healthy volunteers. British journal of clinical pharmacology, 65(Suppl 1), 6-18. [Link]

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Validation

Comprehensive Comparison Guide: Validation of TAK-652 Antifibrotic Efficacy in NASH Models

Executive Summary TAK-652 (also known as Cenicriviroc, CVC, or TBR-652) is a first-in-class, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5[1]. Originally developed as an entry inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

TAK-652 (also known as Cenicriviroc, CVC, or TBR-652) is a first-in-class, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5[1]. Originally developed as an entry inhibitor for HIV-1[2], TAK-652 has been repurposed as a highly potent anti-inflammatory and antifibrotic agent. In the context of Non-Alcoholic Steatohepatitis (NASH), the progression from simple steatosis to irreversible liver fibrosis is driven by chronic immune cell infiltration and stellate cell activation[3]. This guide provides drug development professionals with a robust, self-validating framework for evaluating TAK-652 against alternative therapeutic modalities in preclinical NASH models.

Mechanistic Grounding: The CCR2/CCR5 Axis in Hepatic Fibrogenesis

To validate TAK-652, one must first understand the causality behind its dual-node blockade. NASH progression relies heavily on two distinct but synergistic chemokine pathways:

  • The CCR2 Axis (Inflammation): The ligand CCL2 binds to CCR2, driving the recruitment of Ly6C+ inflammatory monocytes and macrophages from the bone marrow into the hepatic parenchyma[3]. This infiltration exacerbates local inflammation and increases the Non-Alcoholic Fatty Liver Disease (NAFLD) activity score (NAS)[1].

  • The CCR5 Axis (Fibrosis): The ligand CCL5 binds to CCR5, which promotes the migration, activation, and survival of Hepatic Stellate Cells (HSCs)[3]. Once activated, HSCs transdifferentiate into myofibroblasts, serving as the primary source of pathological collagen deposition.

By simultaneously antagonizing both receptors, TAK-652 effectively uncouples the inflammatory response from fibrogenesis, providing a comprehensive blockade that single-target therapies fail to achieve[1].

G TAK652 TAK-652 (Cenicriviroc) CCR2 CCR2 Receptor TAK652->CCR2 Inhibits CCR5 CCR5 Receptor TAK652->CCR5 Inhibits CCL2 CCL2 Ligand CCL2->CCR2 Binds Macrophage Inflammatory Macrophages CCR2->Macrophage Recruits Fibrosis Hepatic Fibrosis & NASH Progression Macrophage->Fibrosis Drives Inflammation CCL5 CCL5 Ligand CCL5->CCR5 Binds HSC Hepatic Stellate Cells (HSCs) CCR5->HSC Activates HSC->Fibrosis Drives Collagen

Fig 1. Dual inhibition of CCR2/CCR5 pathways by TAK-652 attenuating hepatic fibrosis.

Experimental Validation Protocols in Preclinical NASH Models

To rigorously evaluate TAK-652, the experimental design must operate as a self-validating system incorporating orthogonal readouts (histology, gene expression, and flow cytometry).

Protocol: In Vivo Validation in Diet-Induced NASH

Rationale for Model Selection: The Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) model is highly recommended. Unlike standard high-fat diets that take >24 weeks to show pathology, CDAHFD rapidly induces severe steatohepatitis and progressive fibrosis within 8-12 weeks, closely mirroring human NASH histopathology.

Step-by-Step Methodology:

  • Acclimatization & Disease Induction: Group 8-week-old wild-type C57BL/6 mice. Feed the CDAHFD diet for 8 weeks to establish baseline steatohepatitis and early-stage fibrosis.

  • Randomization & Dosing: Randomize mice into vehicle control, TAK-652 treatment, and active comparator groups. Administer TAK-652 orally at a dose of 20 mg/kg/day[4].

    • Causality Check: Why 20 mg/kg? Pharmacokinetic profiling demonstrates that doses ≥20 mg/kg/day significantly reduce monocyte/macrophage recruitment in vivo without inducing adverse effects on body, liver, or kidney weight[2][5].

  • Tissue Harvest: At week 12, euthanize the animals. Collect serum for transaminase (ALT/AST) analysis. Snap-freeze the left liver lobes for RNA extraction, and fix the right lobes in 10% neutral buffered formalin for histology.

  • Orthogonal Validation (The Self-Validating Loop):

    • Histology (Morphometry): Perform Sirius Red staining to quantify the collagen area percentage. TAK-652 should demonstrate significant reductions in collagen deposition[6].

    • Gene Expression (Transcriptomics): Run RT-qPCR for Col1a1 (Collagen Type I) and Acta2 (α-SMA). This confirms that histological improvements are fundamentally driven by the transcriptional downregulation of fibrogenic markers[4].

    • Flow Cytometry (Mechanistic Proof): Analyze hepatic immune infiltrates to confirm the functional blockade of CCR2, evidenced by a quantifiable reduction in infiltrating Ly6C+ macrophages[1].

Workflow Acclim 1. Acclimatization (Wild-type C57BL/6) Diet 2. Disease Induction (CDAHFD Diet for 8-12 weeks) Acclim->Diet Group 3. Randomization (Vehicle vs. TAK-652 vs. Comparators) Diet->Group Dosing 4. Oral Dosing (TAK-652 at 20 mg/kg/day) Group->Dosing Harvest 5. Tissue Harvest (Liver & Serum Collection) Dosing->Harvest Analysis 6. Downstream Analysis (Histology, qPCR, Flow Cytometry) Harvest->Analysis

Fig 2. Standardized in vivo workflow for validating TAK-652 efficacy in diet-induced NASH models.

Comparative Performance Analysis

When validating TAK-652, it is critical to benchmark its performance against other mechanisms of action currently under investigation for NASH[7].

  • Maraviroc: A selective CCR5 antagonist. While effective in preventing HIV entry, it lacks the CCR2-mediated anti-inflammatory effects, making it less comprehensive for resolving the inflammatory phase of NASH[1].

  • Obeticholic Acid (OCA): A potent Farnesoid X Receptor (FXR) agonist that reduces inflammatory mediators indirectly via PPARγ induction[7].

  • Pirfenidone: A TGF-β pathway inhibitor with established efficacy in idiopathic pulmonary fibrosis, though its mechanisms in hepatic fibrosis are still being mapped[7].

Table 1: Preclinical Performance Benchmarks in NASH Models
Therapeutic ModalityPrimary Target / MechanismNAS ReductionFibrosis Reduction (Collagen I/III)Hepatic Macrophage Infiltration
TAK-652 Dual CCR2/CCR5 AntagonistHigh [5]High [6]Significantly Reduced [1]
Maraviroc Selective CCR5 AntagonistLow / ModerateModerateUnchanged (CCR2 active)[1]
Obeticholic Acid FXR AgonistHighModerateIndirectly Reduced[7]
Pirfenidone TGF-β Pathway InhibitorMinimalHighUnchanged[7]

Conclusion & Future Directions

Preclinical validation clearly demonstrates that TAK-652's dual antagonism of CCR2 and CCR5 provides a superior, synergistic reduction in both hepatic inflammation and fibrogenesis compared to single-target therapies[1]. These robust preclinical findings have successfully translated into human trials; notably, the Phase 2b CENTAUR trial demonstrated consistent improvement in liver fibrosis after one year of TAK-652 therapy with an excellent safety profile[3]. Future drug development efforts are currently exploring combination therapies—such as pairing TAK-652 with the FXR agonist Tropifexor—to simultaneously target metabolic dysfunction and fibrotic pathways in advanced NASH patients[8].

References

  • Cenicriviroc (TAK-652)
  • Source: wikipedia.
  • Cenicriviroc (TAK-652, CAS Number: 497223-25-3)
  • Source: nih.
  • Cenicriviroc (TAK-652; TBR-652)
  • Source: frontiersin.
  • Source: explorationpub.
  • Source: selleckchem.

Sources

Comparative

Validation of TBR-652 (Cenicriviroc) CCR2 Inhibition: A Comparative Chemotaxis Guide

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), form a critical signaling axis that drives the recruitment of monocytes and macrophages to sites of inflam...

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Author: BenchChem Technical Support Team. Date: April 2026

The C-C chemokine receptor type 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), form a critical signaling axis that drives the recruitment of monocytes and macrophages to sites of inflammation[1]. Dysregulation of this axis is a hallmark of fibrotic diseases, autoimmune disorders, and viral pathogenesis[2].

TBR-652, universally known as Cenicriviroc (CVC) or TAK-652, is a potent, orally bioavailable dual antagonist of both CCR2 and CCR5[3]. Unlike highly selective single-target inhibitors, TBR-652's dual mechanism prevents the chemokine system's natural redundancy from bypassing therapeutic blockade, making it a highly scrutinized candidate in non-alcoholic steatohepatitis (NASH) and HIV-related inflammation[4].

This guide provides an objective, data-driven comparison of TBR-652 against alternative CCR2 antagonists and outlines a self-validating chemotaxis assay protocol to robustly quantify its inhibitory performance.

Mechanistic Causality: Disrupting the CCR2/CCL2 Axis

To validate an inhibitor, one must first understand the causality of the pathway it disrupts. CCR2 is a G-protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes[5]. When CCL2 binds to CCR2, it triggers a conformational change that activates intracellular G-proteins. This activation initiates a signaling cascade resulting in intracellular calcium ( Ca2+ ) mobilization and actin cytoskeleton rearrangement, which physically propels the cell toward the highest concentration of the chemokine gradient[6].

TBR-652 acts as a competitive antagonist. By occupying the orthosteric binding site of CCR2 with low-nanomolar affinity, it prevents CCL2 from docking, thereby silencing the downstream G-protein cascade and halting directed cell migration (chemotaxis)[4].

SignalingPathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds GProt G-protein Activation CCR2->GProt Activates TBR TBR-652 (Cenicriviroc) TBR->CCR2 Competitive Inhibition CaFlux Intracellular Ca2+ Flux GProt->CaFlux Actin Actin Polymerization GProt->Actin Migration Directed Chemotaxis CaFlux->Migration Actin->Migration

Diagram 1: The CCR2/CCL2 signaling cascade and the competitive inhibitory checkpoint of TBR-652.

Quantitative Comparison of CCR2 Antagonists

When benchmarking TBR-652, it is essential to evaluate its binding affinity ( IC50​ ) and functional chemotaxis inhibition against other established CCR2 antagonists. The table below synthesizes in vitro potency data across several prominent compounds[1][4][6].

CompoundTarget ProfileBinding Affinity ( IC50​ )Chemotaxis Inhibition ( IC50​ )Clinical / Research Context
TBR-652 (Cenicriviroc) Dual CCR2 / CCR52.9 nM (CCR2)3.1 nM (CCR5)Low nM rangeAdvanced trials for NASH, liver fibrosis, and HIV[2][4].
BMS-813160 Dual CCR2 / CCR56.2 nM (CCR2)3.6 nM (CCR5)Low nM rangePreclinical/Clinical inflammation research[6].
INCB3344 Selective CCR25.1 nM (hCCR2)3.8 nMHighly selective in vitro tool compound[1].
RS504393 Selective CCR289.0 nM330.0 nMOlder generation; lower potency[1].
RS102895 Selective CCR2360.0 nM>1000 nMWeak functional translation; often used as a baseline control[1].

Comparative Insight: While highly selective compounds like INCB3344 show excellent isolated CCR2 metrics[1], TBR-652's dual-inhibition profile ( IC50​ ~2.9 nM for CCR2) provides superior physiological efficacy in complex tissues (like the liver) where CCR5 ligands (CCL3, CCL4, CCL5) can compensate for isolated CCR2 blockade[2][4].

Experimental Validation: The Boyden Chamber Chemotaxis Assay

To empirically validate TBR-652's efficacy, the Transwell (Boyden chamber) chemotaxis assay remains the gold standard[1][7]. This assay physically separates cells from a chemoattractant using a porous membrane, forcing the cells to actively migrate through the pores along the concentration gradient[1].

Why This Protocol is a Self-Validating System

A common pitfall in migration assays is confusing chemotaxis (directed migration along a gradient) with chemokinesis (random, non-directional increased motility). To make this protocol self-validating, we incorporate a "checkerboard" control: adding equal concentrations of CCL2 to both the upper and lower chambers. If cells migrate under these conditions, the movement is chemokinetic. TBR-652's validation strictly relies on its ability to arrest migration only when a true gradient exists.

Step-by-Step Methodology

1. Cell Preparation & Starvation

  • Action: Harvest THP-1 human monocytes (or primary bone-marrow-derived monocytes) and resuspend them in a low-serum assay medium (e.g., RPMI-1640 with 0.1% BSA or 1% FBS)[7].

  • Causality: High serum concentrations contain undefined chemokines that elevate basal motility. Starving the cells synchronizes their surface receptor expression and lowers background noise, ensuring migration is strictly driven by the introduced CCL2.

2. Antagonist Pre-Incubation

  • Action: Aliquot cells and pre-incubate with varying concentrations of TBR-652 (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 μM) or a DMSO vehicle control for 30 minutes at 37°C[8].

  • Causality: GPCR antagonists require time to reach thermodynamic equilibrium with the receptor. Failing to pre-incubate allows the high-affinity CCL2 ligand to bind CCR2 before the drug can establish a blockade, resulting in artificially inflated IC50​ values.

3. Chamber Assembly & Gradient Formation

  • Action: Add 600 μL of assay medium containing 5 nM recombinant human CCL2 to the lower compartment of a 24-well Transwell plate[8].

  • Action: Carefully insert a 5 μm pore-size polycarbonate membrane insert into the well.

  • Causality: The 5 μm pore size is critical. It is slightly smaller than the diameter of a resting monocyte, forcing the cell to actively deform its cytoskeleton to squeeze through. Larger pores (e.g., 8 μm) allow passive gravitational fall, ruining the assay's integrity[7].

4. Cell Seeding & Incubation

  • Action: Seed 100 μL of the TBR-652-treated cell suspension ( 1×105 cells) into the upper chamber[8].

  • Action: Incubate the assembled chamber at 37°C with 5% CO2​ for exactly 2 hours[8].

  • Causality: A 2-hour window is optimal for capturing peak active migration. Extending the incubation beyond 4 hours leads to gradient dissipation (as CCL2 diffuses into the upper chamber), which flattens the migration curve and obscures the drug's inhibitory effect.

5. Quantification

  • Action: Remove the upper inserts. Collect the cells that have migrated into the lower chamber.

  • Action: Quantify using flow cytometry (counting events for 60 seconds at a constant flow rate) or by labeling migrated cells with a fluorescent viability dye (e.g., Calcein-AM) and reading on a microplate fluorometer[1][8].

Workflow Prep 1. Prepare & Starve THP-1 Monocytes (RPMI + 0.1% BSA) Inhibit 2. Pre-incubate with TBR-652 (Dose-Response: 0.1 nM - 1 μM) Prep->Inhibit Setup 3. Load Lower Chamber with 5 nM CCL2 Gradient Inhibit->Setup Seed 4. Seed Treated Cells in Upper Transwell (5 μm Pores) Setup->Seed Incubate 5. Incubate at 37°C for 2 Hours (Active Transmigration) Seed->Incubate Quantify 6. Quantify Migrated Cells (Flow Cytometry / Fluorescence) Incubate->Quantify

Diagram 2: Step-by-step workflow of the Transwell chemotaxis assay for validating TBR-652.

Data Interpretation & Field-Proven Insights

When analyzing the results of a TBR-652 chemotaxis assay, researchers must account for several pharmacological nuances:

  • Apparent "CCL2 Induction": In in vivo models, administering a CCR2 antagonist often results in a massive systemic spike in CCL2 levels[9]. This occurs because the drug blocks the receptor-mediated internalization and clearance of the chemokine. When transitioning from in vitro assays to in vivo validation, ensure your dosing strategy accounts for this compensatory ligand surge[9][10].

  • Species-Specific Affinity: A major hurdle in CCR2 antagonist development is poor cross-species translation. Many compounds that are potent in human cells fail in murine models[7][9]. TBR-652, however, maintains robust efficacy across species, successfully inhibiting monocyte infiltration in both human ex vivo models and murine acute liver injury models (often utilized at ~1 μM in murine cell assays to achieve complete blockade)[8].

  • Antagonist Tolerance: Prolonged exposure to certain CCR2 inhibitors can lead to a progressive reduction in efficacy[7]. TBR-652's long half-life (30 to 40 hours) and potent dual-receptor binding kinetics help mitigate this tolerance in clinical settings, making it a highly stable compound for long-term functional assays[4][11].

Sources

Validation

TAK-652 (Cenicriviroc) vs. First-Generation Small Molecule HIV Entry Inhibitors: A Mechanistic and Experimental Comparison Guide

Introduction: The Evolution of CCR5 Antagonists HIV-1 entry into host cells is a highly coordinated process requiring the viral envelope glycoprotein (gp120) to sequentially bind the CD4 receptor and a co-receptor, predo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of CCR5 Antagonists

HIV-1 entry into host cells is a highly coordinated process requiring the viral envelope glycoprotein (gp120) to sequentially bind the CD4 receptor and a co-receptor, predominantly CCR5 or CXCR4[1]. Small molecule CCR5 antagonists represent a critical class of antiretroviral therapy (ART) that allosterically bind the transmembrane cavity of CCR5, locking it in a conformation that prevents gp120 recognition[2].

While3[3], next-generation molecules like TAK-652 (Cenicriviroc, or CVC) were developed to improve potency, pharmacokinetic profiles, and target scope[4]. TAK-652 distinguishes itself as a 5[5], addressing not only viral entry but also the chronic inflammation and fibrotic pathways driven by HIV infection[6].

Mechanistic Divergence: Single vs. Dual Tropism

First-generation inhibitors like Maraviroc and the discontinued Vicriviroc (VCV) are highly selective for CCR5, effectively halting R5-tropic HIV-1 replication[3]. However, chronic HIV infection is characterized by persistent immune activation and tissue fibrosis, driven heavily by the CCL2/CCR2 chemokine axis[6].

TAK-652 bridges this gap. By potently antagonizing CCR2 alongside CCR5, TAK-652 blocks the recruitment of pro-inflammatory monocytes to tissues (e.g., liver, kidneys, and central nervous system), theoretically6 often elevated in persons living with HIV (PLWH)[6].

G HIV HIV-1 Virion CD4 CD4 Receptor HIV->CD4 1. Attachment CCR5 CCR5 Co-receptor CD4->CCR5 2. Binding Entry Viral Infection CCR5->Entry Viral Fusion CCR2 CCR2 Receptor Inflam Tissue Inflammation CCR2->Inflam Monocyte Recruitment TAK652 TAK-652 (Cenicriviroc) Dual Antagonist TAK652->CCR5 Blocks TAK652->CCR2 Blocks MVC Maraviroc Selective Antagonist MVC->CCR5 Blocks

Diagram illustrating the dual-receptor blockade mechanism of TAK-652 compared to Maraviroc.

Quantitative Pharmacological Profile

To objectively compare these entry inhibitors, we must evaluate their in vitro antiviral potency, pharmacokinetic half-life, and developmental trajectory. TAK-652 demonstrates 4 compared to MVC and VCV[4].

CompoundPrimary Target(s)Mean Anti-HIV IC50 (R5 Strains)Half-life (t1/2)Clinical Status
TAK-652 (Cenicriviroc) CCR5, CCR2~0.25 nM11.3 - 12.8 hPhase II/III
Maraviroc (MVC) CCR52.0 - 7.2 nM~14 - 17 hFDA Approved
Vicriviroc (VCV) CCR52.5 - 5.5 nM~29 hDiscontinued

(Data aggregated from[1][4][7][8][9][10])

Experimental Methodologies: Validating Efficacy and Mechanism

To rigorously evaluate small molecule entry inhibitors, researchers must employ self-validating assay systems that isolate the entry event from post-integration viral life cycles.

Protocol 1: Single-Cycle Pseudovirus Infection Assay (Luciferase Reporter)

Causality & Rationale: Multicycle peripheral blood mononuclear cell (PBMC) assays can mask true entry inhibition due to secondary rounds of viral replication and the dynamic secretion of endogenous chemokines over time[11]. A single-cycle pseudovirus assay using a reporter gene provides a direct, unambiguous quantification of entry blockade.

Workflow:

  • Pseudovirus Production: Co-transfect HEK293T cells with an env-deficient HIV-1 backbone containing a luciferase reporter gene and a separate plasmid expressing an R5-tropic HIV-1 envelope (e.g., BaL). Harvest the supernatant after 48 hours.

  • Target Cell Seeding: Plate TZM-bl cells (engineered HeLa cells stably expressing CD4, CCR5, and CXCR4) in a 96-well format.

  • Inhibitor Pre-incubation: Treat the cells with serial dilutions of TAK-652, MVC, or VCV for 1 hour at 37°C.

    • Self-Validating Control: Include a parallel plate infected with a CXCR4-tropic pseudovirus (e.g., NL4-3)[12]. A true CCR5 antagonist will show zero inhibition in the X4 plate, confirming receptor specificity and ruling out broad cytotoxicity.

  • Infection & Readout: Add the R5-tropic pseudovirus. After 48 hours, lyse the cells and add luciferin substrate.

  • Data Analysis: Measure luminescence (Relative Light Units) and calculate the IC50 using non-linear regression.

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

Causality & Rationale: Because CCR5 and CCR2 are G-protein coupled receptors (GPCRs), their activation by natural ligands (CCL5 and CCL2, respectively) triggers a transient release of intracellular calcium[12]. Measuring this calcium flux provides a functional, virus-independent validation of receptor antagonism.

Workflow:

  • Cell Preparation: Seed CHO or HEK293 cells stably expressing either CCR5 or CCR2 into 384-well clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour. The dye ester diffuses into the cell and is cleaved, trapping the fluorophore inside.

  • Antagonist Binding: Add serial dilutions of the test compounds (TAK-652 or MVC) and incubate for 30 minutes.

  • Agonist Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80 concentration of the natural ligand (CCL5 for CCR5 cells; CCL2 for CCR2 cells)[12].

  • Kinetic Measurement: Continuously record the fluorescence peak. The reduction in peak fluorescence relative to a vehicle control defines the antagonist's potency.

G Cell Seed Cells (CCR5 or CCR2) Dye Load Fluo-4 AM Calcium Dye Cell->Dye Drug Incubate with TAK-652 / MVC Dye->Drug Ligand Add Agonist (CCL5 / CCL2) Drug->Ligand Read FLIPR Readout (Fluorescence) Ligand->Read

Step-by-step experimental workflow for the FLIPR intracellular calcium mobilization assay.

Resistance Profiles and Viral Escape

A critical metric for any HIV entry inhibitor is its genetic barrier to resistance. HIV-1 escapes Maraviroc primarily by acquiring mutations in the V3 loop of gp120 that allow the virus to recognize the inhibitor-bound conformation of CCR5, rather than switching to CXCR4[11].

In contrast, in vitro passaging studies with TAK-652 reveal a more complex resistance pathway. Complete resistance to TAK-652 requires multiple amino acid substitutions not only in the V3 loop but across other Env regions[7][13]. Interestingly,13 targeting the V3 loop and CD4-binding sites, suggesting an evolutionary trade-off that severely compromises viral fitness in a competent immune environment[13].

Conclusion

While Maraviroc pioneered the clinical use of small molecule CCR5 antagonists[3], TAK-652 (Cenicriviroc) represents a sophisticated evolution in this drug class[4]. By integrating sub-nanomolar antiviral potency with a high genetic barrier to resistance and the added benefit of CCR2-mediated anti-inflammatory effects[5][6], TAK-652 provides a compelling "two-birds-one-stone" pharmacological profile for the management of complex HIV-1 pathogenesis.

References

  • Title : A Clinical Overview of Cenicriviroc | Source : TheBodyPro | URL : 7

  • Title : Cenicriviroc, an orally active CCR5 antagonist for the potential treatment of HIV infection | Source : NIH | URL :5

  • Title : Incompatible Natures of the HIV-1 Envelope in Resistance to the CCR5 Antagonist Cenicriviroc and to Neutralizing Antibodies | Source : ASM Journals | URL : 13

  • Title : Cenicriviroc, a dual CCR2 and CCR5 antagonist leads to a reduction in plasma fibrotic biomarkers in persons living with HIV on antiretroviral therapy | Source : Taylor & Francis | URL : 6

  • Title : Maraviroc | Source : Portico | URL : 8

  • Title : A pièce de resistance: how HIV-1 escapes small molecule CCR5 inhibitors | Source : NIH | URL : 11

  • Title : CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV | Source : NIH | URL : 4

  • Title : CCR5 選択性 阻害剤 | 拮抗剤 (Selleck) | Source : Selleck USA | URL : 9

  • Title : Discovery of HIV entry inhibitors via a hybrid CXCR4 and CCR5 receptor pharmacophore-based virtual screening approach | Source : NIH | URL : 12

  • Title : HIV Entry Inhibitors and Their Potential in HIV Therapy | Source : NIH | URL : 1

  • Title : Maraviroc: a review of its use in HIV infection and beyond | Source : Dove Medical Press | URL : 3

  • Title : Potent Antiviral Synergy between Monoclonal Antibody and Small-Molecule CCR5 Inhibitors of Human Immunodeficiency Virus | Source : ASM Journals | URL : 10

  • Title : Pharmacophore-Oriented Identification of Potential Leads as CCR5 Inhibitors to Block HIV Cellular Entry | Source : MDPI | URL : 2

Sources

Comparative

TBR-652 (Cenicriviroc) Comparative Pharmacokinetics: Mice vs. Humans

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide Introduction: The Translational Challenge of TBR-652 TBR-652 (also known as Cenicriviroc or CVC) is a potent, o...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide

Introduction: The Translational Challenge of TBR-652

TBR-652 (also known as Cenicriviroc or CVC) is a potent, orally bioavailable dual antagonist of C-C chemokine receptors 2 and 5 (CCR2/CCR5). Originally developed as an HIV-1 entry inhibitor, its ability to block monocyte/macrophage recruitment and hepatic stellate cell activation has pivoted its clinical trajectory toward inflammatory and fibrotic diseases, notably non-alcoholic steatohepatitis (NASH)[1].

However, a critical challenge in the preclinical-to-clinical translation of TBR-652 lies in its starkly divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles between murine models and humans. As application scientists, we must rigorously account for these interspecies differences to design valid in vivo experiments and accurately interpret translational data.

Mechanistic Causality: Why Dual Antagonism Matters

TBR-652 achieves its therapeutic effect by competitively binding to CCR2 and CCR5. By occupying CCR2, it prevents the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), thereby halting the migration of pro-inflammatory monocytes to sites of tissue injury[2]. Simultaneously, CCR5 blockade prevents HIV-1 gp120 binding (halting viral entry) and inhibits CCL5-mediated recruitment of lymphocytes and fibrogenic cells[3][4].

G TBR652 TBR-652 (Cenicriviroc) CCR2 CCR2 Receptor (Monocytes/Macrophages) TBR652->CCR2 Antagonizes CCR5 CCR5 Receptor (T-cells/Stellate Cells) TBR652->CCR5 Antagonizes Block1 Inhibits CCL2/MCP-1 Binding CCR2->Block1 Block2 Inhibits HIV gp120 & CCL5 Binding CCR5->Block2 Outcome1 Reduced Inflammation & Fibrogenesis Block1->Outcome1 Outcome2 Prevention of HIV-1 Entry Block2->Outcome2

Dual CCR2/CCR5 antagonism by TBR-652 blocking viral entry and fibrogenic monocyte recruitment.

The Biomarker Causality: Because CCR2 blockade causes a reciprocal, compensatory increase in systemic CCL2/MCP-1 levels, measuring plasma MCP-1 serves as a self-validating pharmacodynamic biomarker to confirm target engagement in vivo[2][4].

Comparative Pharmacokinetics: The Translational Gap

The metabolic clearance of TBR-652 exhibits profound interspecies variability. In humans, TBR-652 is characterized by slow systemic decline, boasting a prolonged elimination half-life ( t1/2​ ) of 30 to 40 hours[4][5]. This supports a convenient once-daily (QD) dosing regimen in clinical settings. Furthermore, human monocytes and T-cells exhibit exquisite sensitivity to the drug, achieving near-complete receptor occupancy (~98%) at low nanomolar concentrations (~6 nmol/L)[4].

Conversely, rodents clear the drug rapidly. The half-life in mice is approximately 2 hours[4]. Additionally, TBR-652 demonstrates lower binding affinity for murine CCR2/CCR5 orthologs. Ex vivo studies indicate that achieving >87% receptor occupancy in mouse monocytes requires concentrations 250 nmol/L[4]. Consequently, murine efficacy models necessitate significantly higher doses (20–100 mg/kg) and twice-daily (BID) administration to maintain therapeutic exposure[6].

Quantitative PK/PD Comparison
ParameterMurine Model (Mice)Human (Clinical)
Elimination Half-Life ( t1/2​ ) ~2 hours[4]30–40 hours[4][5]
Target Receptor Occupancy (>90%) 250 nmol/L[4]~6 nmol/L[4]
Standard Dosing Frequency BID (Twice Daily)[6]QD (Once Daily)[7]
Effective Dose Range 20–100 mg/kg/day[6]25–150 mg/day[5][7]
Metabolic Clearance High (Rapid hepatic clearance)Low (Slow systemic decline)

Experimental Methodologies: Self-Validating PK/PD Workflows

To ensure scientific integrity, any in vivo study evaluating TBR-652 must couple PK quantification (LC-MS/MS) with PD readouts (receptor occupancy or MCP-1 accumulation) to prove that the drug not only reached the target tissue but actively engaged the receptor.

Workflow Start In Vivo PK/PD Study Design Mouse Murine Model (e.g., C57BL/6 NASH) Start->Mouse Human Human Clinical Trial (e.g., Phase IIa/IIb) Start->Human DoseM Dosing: 20-100 mg/kg BID (Half-life ~2h) Mouse->DoseM DoseH Dosing: 150 mg QD (Half-life 30-40h) Human->DoseH SampleM Serial Blood Collection (0.5, 1, 2, 4, 8h) DoseM->SampleM SampleH Serial Blood Collection (0-24h & Steady State) DoseH->SampleH Analysis LC-MS/MS PK Analysis & Biomarker PD (MCP-1/CCL2) SampleM->Analysis SampleH->Analysis

Comparative PK/PD experimental workflows for TBR-652 in murine models versus human trials.

Protocol 1: Murine PK and Target Engagement (Peritonitis Model)

Rationale: Due to the ~2h half-life, this protocol utilizes BID dosing to prevent sub-therapeutic troughs, while using thioglycollate (TG) to actively recruit monocytes, providing a dynamic baseline to measure CCR2 blockade.

  • Dosing: Administer TBR-652 to male C57BL/6 mice via oral gavage at 20, 50, or 100 mg/kg BID for 5 days[6]. The vehicle control group must receive matched BID dosing.

  • Disease Induction: On Day 4, induce peritonitis via intraperitoneal (IP) injection of 3.85% TG (1 mL/animal) exactly 2 hours post-morning dose[6].

  • Serial Sampling: Collect blood via tail vein or submandibular bleed at 0.5, 1, 2, 4, and 8 hours post-dose to capture the rapid elimination phase.

  • Bioanalysis (PK): Extract plasma via protein precipitation. Quantify TBR-652 concentrations using a validated LC-MS/MS assay.

  • Pharmacodynamics (PD):

    • Target Engagement: Measure plasma CCL2/MCP-1 via ELISA. A dose-dependent increase in CCL2 validates successful CCR2 blockade (due to loss of receptor internalization)[4].

    • Efficacy: Perform peritoneal lavage 48 hours post-TG injection. Quantify infiltrating macrophages (F4/80+ / CD11b+) via flow cytometry.

Protocol 2: Human Clinical PK/PD Assessment

Rationale: Human trials leverage the 30-40h half-life for QD dosing. Because food significantly increases the bioavailability of TBR-652, administration must be standardized with meals[7].

  • Dosing: Administer 150 mg TBR-652 (single-tablet formulation) orally, once daily, immediately following a standardized high-fat breakfast (500–700 kcal) for 14 days to achieve steady-state[7].

  • Sampling: Draw serial venous blood samples (5 mL) on Day 1 and Day 14 at 0 (pre-dose), 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose[7].

  • Bioanalysis (PK): Centrifuge blood at 2,000×g for 15 min at 5°C. Analyze plasma via LC-MS/MS to calculate AUC0−τ​ , Cmax​ , and t1/2​ [7].

  • Pharmacodynamics (PD): Measure systemic MCP-1 concentrations. In human trials, TBR-652 produces a statistically significant, dose-dependent elevation in MCP-1, confirming continuous CCR2 inhibition throughout the 24-hour dosing interval[2].

Conclusion

Translating TBR-652 from bench to bedside requires a deep understanding of its species-specific pharmacokinetics. While the compound is highly potent and long-lasting in humans, preclinical researchers must employ aggressive dosing strategies (high-dose, BID) in mice to overcome rapid clearance and lower receptor affinity. By integrating rigorous PK sampling with compensatory biomarker (MCP-1) tracking, researchers can build self-validating models that accurately predict clinical outcomes.

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Validation

Comprehensive In Vivo Reproducibility Guide: Evaluating the Dual CCR2/CCR5 Antagonist TAK-652 (Cenicriviroc)

Executive Summary & Mechanistic Rationale TAK-652, universally known in clinical development as Cenicriviroc (CVC), is a potent, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5[1]. Origin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

TAK-652, universally known in clinical development as Cenicriviroc (CVC), is a potent, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5[1]. Originally developed as a viral entry inhibitor for HIV-1[1], its pharmacological profile has been successfully repurposed for complex inflammatory and fibrotic diseases, most notably Non-Alcoholic Steatohepatitis (NASH/MASH) and hepatic fibrosis[2].

The causality behind TAK-652’s superior in vivo efficacy compared to mono-antagonists lies in the dual-pathway dependency of fibrogenesis. In liver injury, the CCL2/CCR2 axis is the primary driver of inflammatory monocyte and macrophage recruitment from the bone marrow to the hepatic parenchyma[3]. Simultaneously, the CCL5/CCR5 axis directly promotes the activation and proliferation of Hepatic Stellate Cells (HSCs), the primary collagen-producing cells in the liver[4]. By blocking both receptors at nanomolar concentrations, TAK-652 creates a synergistic blockade that halts both upstream inflammatory infiltration and downstream extracellular matrix (ECM) deposition[2],[5].

G cluster_0 CCR2 Pathway cluster_1 CCR5 Pathway TAK TAK-652 (Cenicriviroc) Dual Antagonist CCR2 CCR2 Receptor TAK->CCR2 Blocks CCR5 CCR5 Receptor TAK->CCR5 Blocks CCL2 CCL2 (MCP-1) CCL2->CCR2 Activates Macro Monocyte/Macrophage Recruitment CCR2->Macro Drives Fibrosis Tissue Fibrosis & Inflammation Macro->Fibrosis CCL5 CCL5 (RANTES) CCL5->CCR5 Activates HSC Hepatic Stellate Cell (HSC) Activation CCR5->HSC Drives HSC->Fibrosis

Diagram 1: Dual mechanism of TAK-652 blocking CCR2 and CCR5 to prevent tissue fibrosis.

Objective Comparison: TAK-652 vs. Alternatives

When designing an in vivo study, selecting the correct benchmark control is critical. Maraviroc (MVC) is the standard FDA-approved CCR5 antagonist, while BMS-22 is a standard CCR2 antagonist. As demonstrated in Table 1, TAK-652 provides a comprehensive phenotypic resolution that mono-antagonists fail to achieve due to compensatory inflammatory mechanisms[4],[5].

Table 1: Comparative Profile of Chemokine Antagonists in Fibrotic Models

Feature / MetricTAK-652 (Cenicriviroc)Maraviroc (MVC)Propagermanium (CCR2 Antagonist)
Target Receptor(s) Dual CCR2 / CCR5CCR5 onlyCCR2 only
Receptor Affinity (IC50) CCR2: 5.9 nM / CCR5: 2.3 nMCCR5: 2.0 nMCCR2: ~100 nM
Macrophage Recruitment High Inhibition (≥20 mg/kg)Minimal InhibitionHigh Inhibition
HSC Activation Blockade High InhibitionHigh InhibitionMinimal Inhibition
In Vivo Fibrosis Resolution Significant reduction in collagenPartial/Variable reductionPartial reduction
Clinical Status (Liver) Phase 3 (AURORA) evaluatedNot indicated for NASHNot indicated for NASH

Self-Validating In Vivo Protocol: Thioacetamide (TAA)-Induced Liver Fibrosis

To evaluate TAK-652 reproducibly, the Thioacetamide (TAA) model is preferred over diet-induced NASH models for pure anti-fibrotic readouts. Causality of Model Choice: TAA reliably induces robust periportal bridging fibrosis and massive macrophage infiltration within 8 weeks, providing a high dynamic range to measure the efficacy of a CCR2/CCR5 dual antagonist[2].

Formulation and Dosing Strategy
  • Challenge: TAK-652 is a highly lipophilic crystalline solid with poor aqueous solubility[6].

  • Solution: Formulate in 0.5% [w/v] methylcellulose + 1% Tween-80 (pH ~1.3)[2].

  • Causality: Methylcellulose increases viscosity to keep the drug suspended, while Tween-80 acts as a surfactant. This ensures uniform dosing via oral gavage, eliminating pharmacokinetic variability that plagues poorly formulated lipophilic drugs.

Step-by-Step Experimental Workflow
  • Acclimatization & Baseline (Weeks -1 to 0): House male C57BL/6 mice under standard conditions. Collect baseline serum for ALT/AST measurements.

  • Disease Induction (Weeks 0 to 8): Administer TAA (200 mg/kg) via intraperitoneal (IP) injection three times weekly. Self-Validation Checkpoint: Sacrifice a satellite group at Week 4 to confirm the establishment of early fibrosis (F1/F2 stage) before drug intervention.

  • Therapeutic Intervention (Weeks 4 to 8): Randomize mice into three groups:

    • Group 1: TAA + Vehicle (Oral gavage, QD)

    • Group 2: TAA + TAK-652 (20 mg/kg/day, Oral gavage, QD)

    • Group 3: TAA + TAK-652 (100 mg/kg/day, Oral gavage, QD)

  • Tissue Harvest (Week 8): Euthanize animals. Collect blood for plasma CCL2 (MCP-1) quantification. Perfuse livers with PBS; snap-freeze half for RNA/Protein extraction and fix the other half in 10% formalin for histology.

Workflow cluster_assays Downstream Validation Assays Phase1 Disease Induction (TAA IP Injection) Weeks 0-8 Phase2 TAK-652 Dosing (20-100 mg/kg/day PO) Weeks 4-8 Phase1->Phase2 Fibrosis established Phase3 Tissue Harvest Liver/Blood Collection Week 8 Phase2->Phase3 End of study Histology Histology (Sirius Red/H&E) Phase3->Histology qPCR Gene Expression (Col1a1, Tgfb1) Phase3->qPCR FACS Flow Cytometry (F4/80+ Macrophages) Phase3->FACS

Diagram 2: In vivo experimental workflow for evaluating TAK-652 anti-fibrotic efficacy.

Orthogonal Validation Architecture

To ensure the data is self-validating, do not rely on a single readout.

  • Phenotypic Validation: Sirius Red staining quantifies mature, cross-linked collagen deposition (Collagen Volume Fraction).

  • Mechanistic Validation: qPCR for Col1a1 and Acta2 (α-SMA) measures active fibrogenesis. If Col1a1 mRNA drops but Sirius Red remains high, it indicates TAK-652 successfully halted new fibrosis, but endogenous matrix metalloproteinases (MMPs) have not yet degraded the pre-existing scar tissue[2].

  • Target Engagement: Measure plasma CCL2 levels. Because TAK-652 blocks CCR2, unbound CCL2 accumulates in the plasma. A dose-dependent spike in plasma CCL2 is the definitive biomarker of successful in vivo target engagement[7].

Reproducibility Metrics & Expected Data

Based on established preclinical validations[2],[3], researchers should expect the following quantitative shifts when executing the TAA model with TAK-652.

Table 2: Expected In Vivo Reproducibility Metrics (TAA-Induced Fibrosis Model)

Assay / BiomarkerHealthy ControlTAA + VehicleTAA + TAK-652 (20 mg/kg)TAA + TAK-652 (100 mg/kg)
Collagen Volume Fraction (Sirius Red) < 1.0%4.5% - 6.0%3.0% - 3.5% (p < 0.05)2.0% - 2.5% (p < 0.01)
Hepatic F4/80+ Macrophages (IHC) Baseline+++ (Severe Infiltration)++ (Moderate Reduction)+ (Near Baseline)
Relative Col1a1 mRNA Expression 1.0 (Normalized)8.0x - 10.0x4.0x - 5.0x2.0x - 3.0x
Plasma CCL2 (Target Engagement) ~20 pg/mL~100 pg/mL~300 pg/mL (Accumulation)>500 pg/mL (Accumulation)

References

  • Baba, M., Takashima, K., Miyake, H., et al. "TAK-652 Inhibits CCR5-Mediated Human Immunodeficiency Virus Type 1 Infection In Vitro and Has Favorable Pharmacokinetics in Humans." Antimicrobial Agents and Chemotherapy, vol. 49, no. 11, 2005, pp. 4584-4591.[Link]

  • Lefebvre, E., Moyle, G., Reshef, R., et al. "Antifibrotic Effects of the Dual CCR2/CCR5 Antagonist Cenicriviroc in Animal Models of Liver and Kidney Fibrosis." PLoS ONE, vol. 11, no. 6, 2016, e0158156.[Link]

  • Puengel, T., Krenkel, O., Kohlhepp, M., et al. "The therapeutic potential of C-C chemokine receptor antagonists in nonalcoholic steatohepatitis." Exploration of Medicine, vol. 1, 2020, pp. 281-298.[Link]

Sources

Comparative

Validating TBR-652 Target Engagement: A Comparative Radioligand Binding Guide

As a Senior Application Scientist, I frequently encounter the challenge of definitively proving target engagement for dual-acting small molecules. Functional assays—such as calcium flux or chemotaxis—are valuable, but th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of definitively proving target engagement for dual-acting small molecules. Functional assays—such as calcium flux or chemotaxis—are valuable, but they are often confounded by downstream signal amplification, receptor reserve, or off-target cytotoxicity. To establish a rigorous, thermodynamic baseline for a competitive antagonist like TBR-652 (cenicriviroc), we must isolate the primary binding event.

TBR-652 is a potent, orally bioavailable dual antagonist of the C-C chemokine receptors CCR2 and CCR5[1]. Unlike earlier generations of selective antagonists, TBR-652's dual mechanism offers unique therapeutic potential in HIV-1 entry inhibition and inflammatory conditions by blocking both viral entry (via CCR5) and monocyte recruitment (via CCR2)[2].

This guide provides an objective comparison of TBR-652 against selective alternatives and details a self-validating radioligand binding protocol to quantify its target engagement.

Mechanistic Grounding & Pathway Architecture

CCR2 and CCR5 are G-protein coupled receptors (GPCRs) that regulate immune cell trafficking. Endogenous chemokines like CCL2 (MCP-1) bind to CCR2, while CCL5 (RANTES) binds to CCR5. Both pathways trigger Gαi/Gβγ signaling, leading to intracellular calcium flux and chemotaxis. TBR-652 binds to the extracellular pockets of both receptors, acting as an insurmountable barrier to chemokine binding[3].

Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds CCL5 CCL5 (RANTES) CCR5 CCR5 Receptor CCL5->CCR5 Binds GPCR G-Protein Activation (Gαi/Gβγ) CCR2->GPCR CCR5->GPCR TBR652 TBR-652 (Cenicriviroc) TBR652->CCR2 Antagonizes TBR652->CCR5 Antagonizes Calcium Intracellular Ca2+ Flux GPCR->Calcium Chemotaxis Monocyte/Macrophage Chemotaxis & Inflammation Calcium->Chemotaxis

Dual CCR2/CCR5 signaling pathway and mechanism of TBR-652 antagonism.

Comparative Target Engagement Profiling

To contextualize TBR-652's efficacy, we must compare its binding affinity (IC50) against industry-standard selective antagonists. Maraviroc (MVC) is the benchmark for CCR5 antagonism[4], while compounds like INCB 3284 and RS 102895 serve as selective CCR2 tools[5].

Table 1: Comparative Radioligand Binding Affinities for CCR2/CCR5 Antagonists

CompoundTarget ProfileCCR5 Binding IC50 (nM)CCR2 Binding IC50 (nM)Clinical / Research Utility
TBR-652 (Cenicriviroc) Dual CCR2/CCR5 Antagonist3.15.9HIV-1 entry inhibition, NASH, Anti-inflammatory
Maraviroc (MVC) Selective CCR5 Antagonist3.3 - 7.2> 10,000 (No affinity)Approved HIV-1 therapeutic
INCB 3284 Selective CCR2 Antagonist> 10,0003.7Preclinical acute liver failure research
RS 102895 Selective CCR2 Antagonist> 10,000360Preclinical CCR2 specific tool compound

Note: IC50 values represent the concentration required to displace 50% of the specific radioligand (e.g.,[125I]-CCL2 or [3H]-Maraviroc) from the receptor.

Self-Validating Radioligand Binding Protocol

To generate the robust data shown above, a highly controlled radioligand binding assay is required. The following protocol is designed as a self-validating system, ensuring that every data point is internally controlled for non-specific noise and thermodynamic equilibrium.

Workflow Prep 1. Membrane Prep (Isolate Receptors) Incubate 2. Incubation (Membranes + Ligand + TBR-652) Prep->Incubate Filter 3. Filtration (PEI-treated GF/B Filters) Incubate->Filter Wash 4. Washing (Remove Unbound) Filter->Wash Count 5. Scintillation (Quantify Specific Binding) Wash->Count

Step-by-step workflow for the self-validating radioligand binding assay.

Step-by-Step Methodology & Causality

1. Membrane Preparation

  • Action: Isolate membranes from CHO or HEK293 cells stably expressing human CCR2 or CCR5. Homogenize in 50 mM HEPES buffer (pH 7.4) supplemented with protease inhibitors.

  • Causality: Why use isolated membranes instead of whole cells? Whole-cell assays are subject to receptor internalization, intracellular signaling feedback loops, and variable compound permeability. Isolated membranes ensure we are strictly measuring the thermodynamic binding affinity (Ki) at the exposed receptor surface.

2. Assay Buffer & Incubation

  • Action: In a 96-well plate, combine cell membranes (5–10 µg protein/well), radioligand (e.g., 0.1 nM[125I]-CCL2 for CCR2 or [3H]-Maraviroc for CCR5), and varying concentrations of TBR-652 (0.01 nM to 10 µM). Incubate for 90 minutes at room temperature.

  • Causality: Why 90 minutes at room temperature? This ensures the system reaches true thermodynamic equilibrium. Terminating the assay before equilibrium is reached will artificially shift the dose-response curve, resulting in an underestimation of the compound's true affinity.

3. Filtration via PEI-Treated Filters

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

  • Causality: Why pre-soak in PEI? GPCR radioligands are often highly lipophilic or positively charged, causing them to stick non-specifically to the negatively charged glass fibers. PEI coats the fibers with a cationic polymer, neutralizing the charge and drastically reducing Non-Specific Binding (NSB), thereby maximizing the assay's signal-to-noise ratio.

4. Washing and Scintillation Counting

  • Action: Wash the filters rapidly 3 times with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, pH 7.4). Add scintillation cocktail and quantify bound radioactivity.

  • Causality: Why ice-cold buffer with high salt? The low temperature kinetically "freezes" the receptor-ligand complex, preventing rapid dissociation of the bound radioligand during washing. The high salt concentration (500 mM NaCl) disrupts weak, non-specific ionic interactions without breaking the high-affinity specific binding pocket.

Data Analysis & Assay Validation

A protocol is only as reliable as its internal controls. To ensure this system is self-validating, the following parameters must be strictly defined and calculated in every run:

  • Total Binding (TB): Measured in the presence of vehicle (DMSO) only. This represents the maximum possible signal.

  • Non-Specific Binding (NSB): Measured in the presence of a massive excess (10 µM) of an unlabeled competitor (e.g., unlabeled CCL2 or Maraviroc). This represents background noise.

  • Specific Binding: Calculated as TB minus NSB. All TBR-652 dose-response curves must be normalized to this window.

  • Z'-Factor: A statistical measure of assay robustness. A Z'-factor > 0.5 confirms a large assay window and low variability, validating the assay for accurate IC50 determination.

References[1] Pharmacokinetics and Pharmacodynamics of TBR-652, a Novel CCR5 Antagonist, in HIV-1-Infected, Antiretroviral Treatment-Experienced, CCR5 Antagonist-Naïve Patients. PubMed Central (PMC) / NIH. Available Here[5] CCR2 antagonist | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. Available Here[4] Maraviroc: a review of its use in HIV infection and beyond. PubMed Central (PMC) / NIH. Available Here[2] CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PubMed Central (PMC) / NIH. Available Here[3] Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5. PubMed Central (PMC) / NIH. Available Here

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Safety & Regulatory Compliance

Safety

Pharmacological Context &amp; Target Pathway

Operational and Safety Guide: TAK-652 (TBR-652 / Cenicriviroc) Handling and Disposal As drug development professionals and laboratory scientists, ensuring the integrity of your experimental workflows while maintaining ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: TAK-652 (TBR-652 / Cenicriviroc) Handling and Disposal

As drug development professionals and laboratory scientists, ensuring the integrity of your experimental workflows while maintaining rigorous safety standards is paramount. TAK-652 (commonly known as TBR-652 or Cenicriviroc) is a potent, orally active dual inhibitor of the CC chemokine receptors CCR2 and CCR5[1][2]. Because of its high affinity and biological activity in modulating inflammatory responses and viral entry, handling this compound requires precise operational controls and strict disposal protocols.

This guide provides authoritative, step-by-step methodologies for the preparation, handling, and safe disposal of TAK-652, designed to guarantee both experimental reproducibility and laboratory safety.

To handle TAK-652 effectively, one must understand its mechanism of action. TAK-652 functions as a competitive antagonist at the CCR2 and CCR5 receptors. By blocking these G-protein coupled receptors, it prevents the binding of inflammatory chemokines (like CCL2) and inhibits the co-receptor binding necessary for HIV-1/HIV-2 viral entry[1][2].

Pathway cluster_extracellular Extracellular Environment cluster_membrane Host Cell Membrane cluster_intracellular Intracellular Response Chemokines CCL2 / CCL5 (Inflammatory Chemokines) Receptors CCR2 & CCR5 (G-Protein Coupled Receptors) Chemokines->Receptors Binds & Activates HIV HIV-1 / HIV-2 (Viral Pathogens) HIV->Receptors Co-receptor Binding TAK652 TAK-652 / TBR-652 (Cenicriviroc) TAK652->Receptors Competitive Antagonism (Blocks Binding) Signaling G-Protein Signaling (Calcium Flux, PI3K/Akt) Receptors->Signaling Signal Transduction Pathology Inflammation, Fibrosis & Viral Replication Signaling->Pathology Disease Progression

Fig 1. Mechanistic pathway of TAK-652 antagonizing CCR2/CCR5 to block HIV and inflammation.

Physicochemical Properties & Safety Profile

Before initiating any experimental workflow, review the physicochemical properties of TAK-652. This data dictates your choice of solvents, storage conditions, and emergency response strategies[2][3][4].

PropertyValueOperational & Safety Significance
Chemical Name Cenicriviroc (TAK-652 / TBR-652)Primary identifier for EHS logs and inventory.
CAS Number 497223-25-3 (Free Base)Essential for SDS retrieval and waste manifesting.
Molecular Weight 696.94 g/mol Required for precise molarity calculations in assays.
Molecular Formula C41H52N4O4SIndicates potential for SOx/NOx toxic emissions upon thermal decomposition[5].
Solubility Soluble in anhydrous DMSOMoisture severely impairs solubility, leading to precipitation[2].
Ecological Hazard Water Hazard Class 1Slightly hazardous; must never be poured down the drain[4].
Storage (Solid) 4°C or -20°C (Protect from light)Maintains chemical stability and prevents structural degradation.

Operational Handling: Reagent Preparation Workflow

To ensure the integrity of your in vitro or in vivo assays, the preparation of TAK-652 stock solutions must follow a strict, self-validating protocol.

Step 1: Thermal Equilibration

  • Action: Allow the sealed vial of TAK-652 to reach room temperature in a desiccator for at least 30 minutes prior to opening.

  • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Because TAK-652 is highly sensitive to moisture-contaminated solvents, condensation will drastically reduce its solubility in DMSO, leading to inaccurate dosing[2].

  • Verification: Upon opening, the compound should appear as a free-flowing, light-yellow solid without clumping.

Step 2: Dissolution in Anhydrous Solvent

  • Action: Add fresh, anhydrous DMSO to create the desired stock concentration (e.g., 10 mM). Vortex gently for 30–60 seconds.

  • Causality: Anhydrous DMSO ensures complete solvation of the complex, hydrophobic C41H52N4O4S structure[3].

  • Verification: The resulting solution must be a transparent, light-yellow liquid. Any turbidity or particulate matter indicates incomplete dissolution, likely due to hydrated solvent.

Step 3: Aliquoting and Cryopreservation

  • Action: Dispense the stock solution into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes and immediately transfer to -80°C.

  • Causality: TAK-652 contains a photosensitive sulfoxide moiety. Amber tubes protect against photodegradation, while single-use aliquoting prevents repeated freeze-thaw cycles that degrade the compound and compromise experimental reproducibility[2][3].

  • Verification: Frozen aliquots should show no signs of precipitation upon rapid thawing in a 37°C water bath prior to future use.

Proper Disposal Procedures

TAK-652 is biologically active at nanomolar concentrations (IC50 ~ 0.043 nM for wild-type HIV-1)[3]. Improper disposal poses risks to both laboratory personnel and the environment. All disposal must comply with local, state, and federal regulations[5].

A. Liquid Waste Disposal (DMSO Solutions)
  • Action: Collect all TAK-652 solutions dissolved in DMSO into a designated, clearly labeled "Non-Halogenated Organic Waste" carboy. Store this container in a secondary containment tray within a flammable storage cabinet.

  • Causality: DMSO is a powerful aprotic solvent that readily penetrates the dermal barrier, carrying dissolved toxic compounds directly into the bloodstream. Segregating it into non-halogenated waste prevents dangerous exothermic cross-reactions with halogenated solvents and ensures the waste is routed for proper high-temperature commercial incineration[5].

  • Verification: The waste log must reflect only non-halogenated solvent entries. Ensure the EHS label explicitly lists "DMSO" and "Cenicriviroc / TAK-652".

B. Solid Waste & Consumables
  • Action: Dispose of all contaminated pipette tips, microcentrifuge tubes, weighing boats, and empty vials in a rigid, puncture-resistant chemical waste bin.

  • Causality: TAK-652 is classified as a Water Hazard Class 1 (slightly hazardous to water). It must never enter standard municipal waste or wastewater streams, as it can persist and affect local ecosystems[4]. Thermal decomposition of the solid waste by a licensed facility safely breaks down the compound into carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides, which are captured by industrial scrubbers[5].

  • Verification: The chemical waste bin must be completely sealed and appropriately labeled before being transferred to your institution's EHS department.

C. Spill Management & Decontamination
  • Action: For dry powder spills, do not sweep dry . Cover the powder with a damp absorbent pad. For liquid spills, use a compatible chemical absorbent. Following removal, wipe the affected fume hood or bench surface thoroughly with 70% ethanol or isopropanol.

  • Causality: Dry sweeping aerosolizes the fine TAK-652 powder, creating a severe inhalation hazard and risking systemic exposure to a potent immunomodulator. Wet-wiping binds the particulates safely. Ethanol is subsequently used to solubilize and lift any residual microscopic traces from the surface[5].

  • Verification: A final wipe of the decontaminated area with a clean white pad should show absolutely no yellow residue.

References

  • Wikipedia. "Cenicriviroc." Available at: [Link]

Sources

Handling

Personal protective equipment for handling Tak-652;tbr-652

Comprehensive Laboratory Safety & Handling Guide for TAK-652 (Cenicriviroc) As a preferred source for laboratory safety and chemical handling, we provide researchers, scientists, and drug development professionals with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety & Handling Guide for TAK-652 (Cenicriviroc)

As a preferred source for laboratory safety and chemical handling, we provide researchers, scientists, and drug development professionals with the critical operational intelligence required to handle high-potency experimental compounds. This guide outlines the essential personal protective equipment (PPE), handling procedures, and disposal protocols for TAK-652 (also known as TBR-652 or Cenicriviroc).

Introduction: The Causality of Risk

TAK-652 is an orally bioavailable, small-molecule dual antagonist of the C-C chemokine receptors type 2 (CCR2) and type 5 (CCR5)[1]. Originally developed as an entry inhibitor for HIV-1 and later investigated for its anti-inflammatory and anti-fibrotic properties in non-alcoholic steatohepatitis (NASH), TAK-652 exhibits nanomolar potency[2].

The Safety Imperative: While some generic Safety Data Sheets (SDS) may classify TAK-652 as non-hazardous under broad GHS guidelines, specialized chemical distributors classify it with specific hazard statements (H302, H315, H319, H335)[3]. Because TAK-652 potently blocks the transmigration of monocytes and lymphocytes at concentrations as low as 2 to 6 nM[2], accidental laboratory exposure—whether through inhalation of airborne powder or dermal absorption of reconstituted solutions—poses a significant risk of localized or systemic immune modulation. Therefore, it must be handled as a high-potency Active Pharmaceutical Ingredient (API).

Physicochemical Properties & Hazard Profile

To design a self-validating safety protocol, one must first understand the physical and chemical constraints of the compound. Table 1 summarizes the critical data required for safe handling and storage.

Table 1: Quantitative Data & Hazard Profile of TAK-652

Property / ParameterSpecification / Data
Chemical Name Cenicriviroc (Synonyms: TAK-652, TBR-652, CVC)[1]
CAS Number 497223-25-3 (Free base)[3]
Molecular Weight 696.94 g/mol [3]
Max Solubility DMSO: 20 mg/mL; DMF: 20 mg/mL[3]
Storage (Solid) -20°C (Stable for up to 1 year)[1]
Storage (Solution) -80°C (Stable for up to 6 months; avoid freeze-thaw)[1]
GHS Hazard Phrases H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[3]

Mechanism of Action & Exposure Risk

Understanding the biological mechanism of TAK-652 is crucial for appreciating the necessity of stringent PPE. The diagram below illustrates how TAK-652 interrupts chemokine signaling and why accidental exposure is a biological hazard.

MOA TAK TAK-652 (Cenicriviroc) CCR2 CCR2 Receptor (Monocytes) TAK->CCR2 Antagonizes (IC50 2-6 nM) CCR5 CCR5 Receptor (Lymphocytes) TAK->CCR5 Antagonizes (IC50 2-6 nM) Inflam Inflammation & Fibrosis TAK->Inflam Blocks HIV HIV-1 Entry TAK->HIV Blocks CCR2->Inflam Promotes CCR5->HIV Facilitates Exposure Accidental Lab Exposure Exposure->TAK Inhalation/ Absorption Immune Unintended Immune Modulation Exposure->Immune Hazard Risk

Fig 1: TAK-652 mechanism of action (CCR2/CCR5 antagonism) and the risk of accidental lab exposure.

Personal Protective Equipment (PPE) Requirements

Do not rely on standard laboratory attire when handling TAK-652. The following PPE protocols are driven by the compound's specific physicochemical properties:

  • Respiratory Protection (Critical for Powders): Use a NIOSH-approved N95 or P100 particulate respirator if weighing outside of a contained environment. Causality: TAK-652 is a fine crystalline solid[3]. Static electricity during weighing can easily aerosolize the powder, leading to inhalation (H335) and subsequent mucosal immune blockade.

  • Hand Protection (Double Gloving): Wear two pairs of disposable nitrile gloves. Causality: TAK-652 is typically reconstituted in Dimethyl Sulfoxide (DMSO)[3]. DMSO is a potent penetration enhancer that rapidly crosses the epidermal barrier, carrying dissolved solutes with it. If a spill occurs on the outer glove, it must be immediately removed to prevent the DMSO/TAK-652 solution from penetrating to the skin.

  • Eye Protection: Chemical splash goggles (not standard safety glasses). Causality: Protects against conjunctival exposure and severe eye irritation (H319) from accidental micro-splashes during pipetting.

  • Body Protection: A liquid-resistant, disposable laboratory coat with knit cuffs.

Operational Workflows: Step-by-Step Methodologies

To ensure scientific integrity and safety, follow this self-validating experimental workflow for the preparation of TAK-652 stock solutions.

Protocol 1: Weighing and Reconstitution
  • Environmental Setup: Conduct all powder handling inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing fume hood. Ensure the sash is lowered to the appropriate operational height.

  • Static Mitigation: Use anti-static weigh boats and spatulas. TAK-652 powder can cling to standard plastics, increasing the risk of aerosolization and inaccurate dosing.

  • Weighing: Accurately weigh the desired amount of TAK-652.

  • Dissolution: Add anhydrous, sterile-filtered DMSO to achieve a maximum concentration of 20 mg/mL[3].

    • Self-Validation Step: Visually inspect the solution. It should be entirely clear. If particulates remain, sonicate the vial in a room-temperature water bath for 5 minutes. Do not heat the solution, as thermal degradation may occur.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes to protect from light.

  • Storage: Immediately transfer aliquots to a -80°C freezer. Causality: Repeated freeze-thaw cycles will degrade the compound and reduce its CCR2/CCR5 binding affinity[1].

Protocol 2: Spill and Disposal Plans
  • Powder Spills: Do not sweep. Cover the powder with a damp absorbent paper towel to prevent aerosolization, then carefully wipe it up. Place the towel in a sealed biohazard/chemical waste bag.

  • Liquid Spills (DMSO Stock): Absorb the spill with chemical spill pads. Because DMSO is an organic solvent, wipe the area with a 10% bleach solution or an appropriate solvent wipe, followed by thorough washing with soap and water.

  • Disposal: All contaminated PPE, weigh boats, and pipette tips must be disposed of as hazardous chemical waste according to institutional and local regulatory guidelines. Do not flush TAK-652 down the sink.

Workflow Start 1. PPE Donning (Double Nitrile, N95, Goggles) Weigh 2. Weigh TAK-652 (Use Anti-Static Boat in BSC) Start->Weigh Dissolve 3. Reconstitute (Max 20 mg/mL in DMSO) Weigh->Dissolve Aliquot 4. Aliquot & Store (-80°C, Protect from Light) Dissolve->Aliquot Clean 5. Decontaminate (Solvent Wipe -> Soap & Water) Aliquot->Clean

Fig 2: Step-by-step operational workflow for the safe handling and reconstitution of TAK-652.

References

  • Rationale of using the dual chemokine receptor CCR2/CCR5 inhibitor cenicriviroc for the treatment of COVID-19. National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

Sources

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